molecular formula C7H13BrO B1330442 1-(Bromomethyl)cyclohexan-1-ol CAS No. 17299-10-4

1-(Bromomethyl)cyclohexan-1-ol

カタログ番号: B1330442
CAS番号: 17299-10-4
分子量: 193.08 g/mol
InChIキー: SSULDURTLPHCSZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Bromomethyl)cyclohexan-1-ol is a useful research compound. Its molecular formula is C7H13BrO and its molecular weight is 193.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175872. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-(bromomethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c8-6-7(9)4-2-1-3-5-7/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSULDURTLPHCSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306358
Record name 1-(Bromomethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17299-10-4
Record name 17299-10-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Bromomethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Bromomethyl)cyclohexan-1-ol from Cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and efficient two-step synthetic pathway to 1-(Bromomethyl)cyclohexan-1-ol, a valuable halogenated cycloalkanol intermediate, starting from the readily available precursor, cyclohexanone. This document is tailored for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of the underlying reaction mechanisms, field-proven experimental protocols, and critical safety considerations. The synthesis leverages the Corey-Chaykovsky reaction for the initial epoxidation of cyclohexanone, followed by a regioselective, acid-catalyzed ring-opening of the resulting spiro-epoxide. Each step is elucidated with mechanistic diagrams, step-by-step procedures, and a discussion of the causal factors influencing experimental choices, ensuring scientific integrity and reproducibility.

Strategic Overview: A Two-Stage Synthetic Approach

The conversion of cyclohexanone to this compound is efficiently achieved through a two-stage process. This strategy was designed for its high selectivity and reliability.

  • Stage 1: Epoxidation. Cyclohexanone is first converted into its corresponding spiro-epoxide, 1-oxaspiro[2.5]octane. This is accomplished via the Corey-Chaykovsky reaction, which utilizes a sulfur ylide to transfer a methylene group to the carbonyl carbon.[1][2][3]

  • Stage 2: Brominative Ring-Opening. The synthesized epoxide undergoes a regioselective ring-opening reaction upon treatment with hydrobromic acid (HBr). This step concurrently installs the required hydroxyl and bromomethyl functionalities on the quaternary carbon center.[4][5][6]

This pathway is favored over alternatives due to the mild conditions of the Corey-Chaykovsky reaction and the predictable regiochemical outcome of the acid-catalyzed epoxide opening.

G Cyclohexanone Cyclohexanone Epoxide 1-Oxaspiro[2.5]octane (Spiro-epoxide) Cyclohexanone->Epoxide  Corey-Chaykovsky Reaction    (CH2 Transfer)   FinalProduct This compound Epoxide->FinalProduct  Acid-Catalyzed Ring-Opening    (HBr Addition)   G Corey-Chaykovsky Reaction Mechanism cluster_0 Ylide Generation cluster_1 Epoxidation Ylide_Precursor Trimethylsulfoxonium Iodide ((CH₃)₃S(O)I) Ylide Dimethyloxosulfonium Methylide ((CH₃)₂S(O)CH₂) Ylide_Precursor->Ylide Deprotonation Base Sodium Hydride (NaH) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Cyclohexanone Cyclohexanone Epoxide 1-Oxaspiro[2.5]octane Betaine->Epoxide Intramolecular SN2 DMSO_LG DMSO (Leaving Group) Betaine->DMSO_LG Elimination

Caption: Mechanism of the Corey-Chaykovsky reaction.

Experimental Protocol: Synthesis of 1-Oxaspiro[2.5]octane

This protocol is adapted from established procedures for the Corey-Chaykovsky reaction. [2][7] Reagents & Materials

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
Trimethylsulfoxonium iodide220.0711024.2 gLight-sensitive, hygroscopic. [8]
Sodium Hydride (60% in oil)24.001104.4 gHandle under inert atmosphere.
Dimethyl Sulfoxide (DMSO)78.13-200 mLAnhydrous grade.
Cyclohexanone98.141009.8 g (10.3 mL)Freshly distilled.
Diethyl Ether74.12-~300 mLFor extraction.
Saturated NaCl Solution--~100 mLFor washing.
Anhydrous MgSO₄120.37-~10 gFor drying.

Procedure

  • Preparation: A 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer is flame-dried and cooled under a stream of dry nitrogen.

  • Reagent Addition: Anhydrous DMSO (100 mL) is added to the flask, followed by the portion-wise addition of sodium hydride (4.4 g, 110 mmol). Caution: Hydrogen gas is evolved. The resulting suspension is stirred for 15 minutes.

  • Ylide Formation: Trimethylsulfoxonium iodide (24.2 g, 110 mmol) is added to the suspension in several portions over 30 minutes, keeping the internal temperature below 25°C with a water bath. The mixture is stirred for an additional 1-2 hours at room temperature until gas evolution ceases and a homogenous, milky-white solution of the ylide is formed.

  • Carbonyl Addition: The flask is cooled to 10-15°C in an ice-water bath. A solution of cyclohexanone (9.8 g, 100 mmol) in anhydrous DMSO (100 mL) is added dropwise over 30 minutes, maintaining the internal temperature below 20°C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is poured into 500 mL of ice-cold water and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with water (2 x 100 mL) and then with a saturated NaCl solution (100 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by vacuum distillation to yield 1-oxaspiro[2.5]octane as a colorless liquid.

Stage 2: Acid-Catalyzed Ring-Opening of 1-Oxaspiro[2.5]octane

The high ring strain of epoxides makes them susceptible to ring-opening by nucleophiles, a reaction that is significantly accelerated under acidic conditions. [9]For this synthesis, hydrobromic acid serves as both the catalyst and the bromide nucleophile.

Reaction Mechanism

The regioselectivity of the ring-opening is a critical aspect of this step.

  • Protonation: The epoxide oxygen is first protonated by HBr, converting the hydroxyl group into a much better leaving group (a protonated alcohol). [4][9]2. Nucleophilic Attack: The bromide ion (Br⁻) then attacks one of the epoxide carbons. In acid-catalyzed openings of unsymmetrical epoxides, the reaction proceeds via a transition state with significant SN1 character. [5][6]Positive charge begins to build on the more substituted carbon atom, making it the primary site of nucleophilic attack. In the case of 1-oxaspiro[2.5]octane, the attack occurs at the tertiary spiro carbon.

  • Product Formation: This backside attack results in the formation of the trans halohydrin, which in this case is the target molecule, this compound. [4][6]

G Epoxide Ring-Opening Mechanism Epoxide 1-Oxaspiro[2.5]octane Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide Protonation HBr HBr Bromide_Ion Br⁻ HBr->Bromide_Ion Dissociation Transition_State SN1-like Transition State Protonated_Epoxide->Transition_State Ring-opening begins Bromide_Ion->Transition_State Nucleophilic attack at tertiary carbon Final_Product This compound Transition_State->Final_Product Bond formation

Caption: Mechanism of acid-catalyzed epoxide ring-opening.

Experimental Protocol: Synthesis of this compound

Reagents & Materials

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
1-Oxaspiro[2.5]octane112.17505.6 gFrom Stage 1.
Hydrobromic Acid (48% aq.)80.91758.5 mLCorrosive, handle in a fume hood. [10]
Diethyl Ether74.12-~200 mLFor extraction.
Sat. Sodium Bicarbonate Sol.--~100 mLFor neutralization.
Anhydrous Na₂SO₄142.04-~10 gFor drying.

Procedure

  • Reaction Setup: A 250 mL round-bottomed flask is charged with 1-oxaspiro[2.5]octane (5.6 g, 50 mmol) and diethyl ether (50 mL). The flask is cooled in an ice bath to 0°C.

  • Acid Addition: 48% aqueous hydrobromic acid (8.5 mL, ~75 mmol) is added dropwise to the stirred solution over 20 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After addition, the ice bath is removed, and the mixture is stirred vigorously at room temperature for 2-3 hours. The reaction is monitored by TLC until the starting epoxide is consumed.

  • Work-up: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • Neutralization & Washing: The combined organic layers are washed sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, careful, gas evolution), and finally with saturated NaCl solution (50 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel or by vacuum distillation to afford pure this compound. [11]

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₇H₁₃BrO[12]
Molecular Weight193.08 g/mol [12]
AppearanceColorless to pale oil
CAS Number17299-10-4[13]

Spectroscopic Data (Predicted/Reported)

TechniqueAssignmentPredicted Chemical Shift (δ, ppm)Expected Multiplicity
¹H NMRCyclohexane (-CH₂-)₅~ 1.2 - 1.8Multiplets (m)
¹H NMRHydroxyl (-OH)~ 1.5 - 4.0 (variable)Broad Singlet (br s)
¹H NMRBromomethyl (-CH₂Br)~ 3.5Singlet (s)
¹³C NMRCyclohexane (-CH₂-)₅~ 22, 25, 35-
¹³C NMRQuaternary Carbon (-C-OH)~ 72-
¹³C NMRBromomethyl (-CH₂Br)~ 45-
Source: Adapted from typical values and data available for similar structures.
[11]

Safety and Handling Precautions

  • Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Trimethylsulfoxonium Iodide: Irritant. Hygroscopic and light-sensitive. [8]* Hydrobromic Acid (HBr): Highly corrosive and toxic. Causes severe skin burns and eye damage. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [10]* Cyclohexanone & Diethyl Ether: Flammable liquids. Work should be performed away from ignition sources.

  • This compound: As a halogenated alcohol, it should be handled with care. It is classified as harmful if swallowed, causing skin irritation and serious eye damage. [12] Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Conclusion

This guide details a reliable and mechanistically well-understood synthetic route for preparing this compound from cyclohexanone. The two-stage process, involving a Corey-Chaykovsky epoxidation followed by an acid-catalyzed brominative ring-opening, provides a practical method for accessing this versatile chemical intermediate. By understanding the causality behind each experimental step and adhering to the outlined protocols and safety measures, researchers can confidently execute this synthesis.

References

  • Corey-Chaykovsky Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky) – Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Corey-Chaykovsky Reactions | NROChemistry. (n.d.). Retrieved from [Link]

  • Johnson–Corey–Chaykovsky reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Trimethylsulfoxonium iodide - Grokipedia. (2026, January 7). Retrieved from [Link]

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]

  • Epoxides Ring-Opening Reactions - Chemistry Steps. (n.d.). Retrieved from [Link]

  • 18.6 Reactions of Epoxides: Ring-opening - Chemistry LibreTexts. (2024, April 20). Retrieved from [Link]

  • Acid Catalyze ring opening of Epoxides - HBr, HCl, HI, H2SO4/H20 - Organic Chemistry. (2019, October 25). Retrieved from [Link]

  • 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Trimethylsulfoxonium iodide - Wikipedia. (n.d.). Retrieved from [Link]

  • Addition of HBr to Cyclohexene - Utah Tech University. (n.d.). Retrieved from [Link]

  • This compound | C7H13BrO | CID 300684 - PubChem. (n.d.). Retrieved from [Link]

Sources

1-(Bromomethyl)cyclohexan-1-ol CAS number 17299-10-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Bromomethyl)cyclohexan-1-ol (CAS: 17299-10-4)

Abstract

As a bifunctional molecule of significant interest in synthetic organic chemistry, this compound presents a unique combination of a nucleophilic hydroxyl group and an electrophilic primary bromide on a rigid cyclohexane scaffold. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, and reactivity. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind experimental choices and provides robust, field-proven protocols. We will explore its role as a versatile building block, its characteristic reactions—including intramolecular cyclizations and nucleophilic substitutions—and the analytical methods for its characterization.

Introduction: A Unique Bifunctional Building Block

This compound, with the CAS number 17299-10-4, is a halogenated cycloalkanol that has garnered attention as a valuable intermediate in the synthesis of complex organic architectures.[1] Its structure is deceptively simple: a cyclohexane ring featuring a hydroxyl (-OH) group and a bromomethyl (-CH₂Br) group attached to the same tertiary carbon.[1] This specific arrangement is the key to its synthetic utility. The proximity of the nucleophilic alcohol to the electrophilic carbon-bromine bond facilitates a range of unique intramolecular and intermolecular reactions, making it a powerful tool for constructing spirocyclic and fused bicyclic systems, which are common motifs in biologically active compounds.[1] Understanding the interplay between these two functional groups is critical to harnessing its full synthetic potential.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 17299-10-4[2]
Molecular Formula C₇H₁₃BrO[2]
Molecular Weight 193.08 g/mol [2]
IUPAC Name This compound[2]
SMILES C1CCC(CC1)(CBr)O[3]
Purity Typically ≥95%[1]

While detailed, verified spectroscopic data in public literature is sparse, typical spectral characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the cyclohexane ring protons (broad multiplets, ~1.2-1.8 ppm), a singlet for the -CH₂Br protons (~3.5 ppm), and a singlet for the hydroxyl proton (-OH) which may be broad and have a variable chemical shift.
¹³C NMR Signals for the six distinct cyclohexane carbons, a signal for the bromomethyl carbon (-CH₂Br), and a quaternary carbon signal for C1 (the carbon bearing the -OH and -CH₂Br groups).
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch, C-H stretching vibrations just below 3000 cm⁻¹, and a C-Br stretching absorption in the fingerprint region (typically 500-600 cm⁻¹).
Mass Spectrometry The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with two molecular ion peaks (M+ and M+2) at m/z 192 and 194.

Synthesis and Mechanistic Considerations

The most direct and reliable synthesis of this compound involves the selective bromination of a diol precursor. This approach offers high yields and good control over the reaction.

Synthesis via Selective Bromination

A common and targeted method is the bromination of 1-(hydroxymethyl)cyclohexan-1-ol.[1] The choice of brominating agent is critical. Phosphorus tribromide (PBr₃) is often preferred for converting primary alcohols to alkyl bromides due to its high efficiency and the fact that the reaction proceeds under relatively mild conditions, minimizing side reactions.

G cluster_workflow Synthesis Workflow Precursor 1-(Hydroxymethyl)cyclohexan-1-ol (Diol Precursor) Reaction Reaction Vessel (Anhydrous Conditions) Precursor->Reaction  PBr₃ or HBr  Controlled Temp (0-5 °C) Product Crude this compound Reaction->Product  Neutralization  (e.g., NaHCO₃) Purification Column Chromatography (Silica Gel) Product->Purification FinalProduct Pure Product (≥95%) Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating by including checkpoints and explanations for each critical step.

Objective: To synthesize this compound from 1-(hydroxymethyl)cyclohexan-1-ol.

Materials:

  • 1-(hydroxymethyl)cyclohexan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for chromatography)

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(hydroxymethyl)cyclohexan-1-ol in anhydrous diethyl ether.

    • Causality: Anhydrous conditions are essential to prevent the hydrolysis of PBr₃, which would reduce its efficacy and generate acidic byproducts.[1]

  • Reaction: Cool the flask to 0 °C using an ice bath. Add phosphorus tribromide (PBr₃) dropwise via the dropping funnel over 30 minutes.

    • Causality: The reaction is exothermic. Slow, dropwise addition at low temperature is crucial to control the reaction rate, prevent overheating, and suppress potential side reactions like elimination or ether formation.[1]

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated NaHCO₃ solution until effervescence ceases.

    • Causality: This step neutralizes any remaining acidic species (HBr, phosphorous acid), which is critical for preventing product degradation during workup and purification.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Causality: Column chromatography is necessary to separate the desired product from non-polar impurities and any remaining starting material.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound is the source of its versatile reactivity. The outcome of a reaction is highly dependent on the conditions employed, particularly the choice of base and nucleophile.

G center This compound sub Substitution Product (R-Nu) center->sub  Strong Nucleophile (e.g., CN⁻)  (Intermolecular SN2) cyclo Spiro-oxirane Product (Intramolecular) center->cyclo  Strong, Non-nucleophilic Base  (Intramolecular Williamson Ether Synthesis) elim Elimination Product (Alkene) center->elim  Bulky, Strong Base  (E2 Elimination - less common)

Caption: Key reaction pathways of this compound.

Intramolecular Nucleophilic Substitution

When treated with a strong, non-nucleophilic base, the hydroxyl group can be deprotonated to form an alkoxide. This internal nucleophile then readily attacks the adjacent electrophilic carbon of the bromomethyl group, displacing the bromide ion in an intramolecular Sₙ2 reaction.[1] This process, a classic example of a Williamson ether synthesis, results in the formation of a spiro-oxirane (1-oxa-spiro[2.5]octane). This is a highly efficient pathway for creating strained cyclic ether systems, which are valuable intermediates.

Intermolecular Nucleophilic Substitution

In the presence of an external nucleophile, a standard intermolecular Sₙ2 reaction can occur at the primary carbon-bromine bond.[1] For example, reaction with sodium cyanide in an anhydrous solvent like ethanol can yield (1-hydroxycyclohexyl)acetonitrile.[1] This transformation is synthetically powerful, as the resulting nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine, opening pathways to a diverse range of functionalized molecules.[1] The choice of an anhydrous solvent is critical to prevent water from competing as a nucleophile.[1]

Role in Pharmaceutical and Complex Molecule Synthesis

The substituted cyclohexane motif is a cornerstone in many biologically active compounds.[1] this compound serves as an excellent starting material for introducing this framework. Its ability to form spirocyclic or further functionalized cyclohexane derivatives makes it a key building block in the synthesis of pharmaceutical intermediates.

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its hazardous nature.

Table 3: GHS Hazard Information

Pictogram(s)Signal WordHazard Statements
Corrosive, IrritantDanger H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.[2]

Handling Precautions:

  • Work in a well-ventilated fume hood to avoid inhalation of vapors.[4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[5][6]

  • Keep away from heat, sparks, and open flames.[5][6] Handle in accordance with good industrial hygiene and safety practices.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Conclusion

This compound is more than a simple halogenated alcohol; it is a strategically designed synthetic building block. Its true value lies in the proximate arrangement of its two functional groups, which allows for controlled and predictable transformations into more complex molecular structures, particularly spirocycles. For the medicinal or synthetic chemist, a firm grasp of its reactivity, guided by the principles of reaction kinetics and mechanisms, allows for the efficient construction of novel molecular frameworks. As with any reactive chemical, a commitment to rigorous safety protocols is essential for its successful and responsible use in the laboratory.

References

  • This compound | C7H13BrO | CID 300684. PubChem. [Link]

  • SAFETY DATA SHEET - Fisher Scientific (Cyclohexylmethyl bromide). Fisher Scientific. [Link]

  • This compound (C7H13BrO). PubChemLite. [Link]

Sources

Intramolecular reactions of 1-(Bromomethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Intramolecular Reactions of 1-(Bromomethyl)cyclohexan-1-ol

Abstract

This compound is a bifunctional molecule of significant interest in synthetic organic chemistry.[1] Characterized by a cyclohexane ring bearing both a nucleophilic tertiary hydroxyl group and a primary carbon-bromine bond, it serves as a versatile precursor for targeted intramolecular reactions.[1] This guide provides a comprehensive analysis of the two primary intramolecular pathways available to this substrate: base-induced cyclization to form a spirocyclic epoxide and a multi-step rearrangement sequence leading to ring expansion. We will explore the underlying mechanisms, provide detailed experimental protocols, and discuss the synthetic utility of the resulting products for researchers and drug development professionals.

Introduction: The Unique Reactivity of a Bifunctional Precursor

The synthetic potential of this compound stems from the proximate arrangement of an electrophilic center (the carbon bonded to bromine) and a nucleophilic center (the hydroxyl group).[1] This unique 1,3-relationship between the alcohol and the leaving group (bromide) facilitates a high effective molarity, making intramolecular processes kinetically favorable over their intermolecular counterparts.[2] The course of the reaction is dictated primarily by the choice of reagents and reaction conditions, allowing for selective synthesis of distinct molecular architectures.

The two principal transformations are:

  • Intramolecular SN2 Cyclization: Under basic conditions, the deprotonated hydroxyl group acts as an internal nucleophile, attacking the bromomethyl group to yield the spiro epoxide, 1-oxaspiro[2.5]octane.

  • Ring Expansion via Rearrangement: A more complex pathway, initiated by converting the bromomethyl group to an aminomethyl group, enables a Tiffeneau-Demjanov rearrangement under acidic conditions to produce the ring-expanded cycloheptanone.[1]

This guide will dissect each pathway, providing the mechanistic rationale and actionable protocols for laboratory synthesis.

Pathway I: Base-Induced Epoxidation via Intramolecular SN2 Cyclization

The most direct intramolecular reaction of this compound is its conversion to 1-oxaspiro[2.5]octane. This transformation is a classic example of an intramolecular Williamson ether synthesis, where a halohydrin is cyclized to an epoxide.[3][4]

Mechanism of Epoxide Formation

The reaction proceeds via a two-step sequence initiated by a base:

  • Deprotonation: A suitable base, such as sodium hydroxide or sodium hydride, abstracts the acidic proton from the tertiary hydroxyl group to form a transient nucleophilic alkoxide intermediate.[5][6]

  • Intramolecular SN2 Attack: The newly formed alkoxide attacks the adjacent electrophilic carbon of the bromomethyl group.[1][6] This intramolecular nucleophilic substitution proceeds via an SN2 mechanism, with the bromide ion being displaced as the leaving group to form the strained three-membered oxirane ring, resulting in the spirocyclic product.[5]

The formation of the three-membered ring is kinetically feasible due to the close proximity of the reacting centers within the molecule.[2]

Visualization: Epoxidation Workflow

G cluster_start Starting Material & Reagents cluster_process Reaction Mechanism cluster_end Products SM This compound Deprotonation Step 1: Deprotonation Formation of Alkoxide Intermediate SM->Deprotonation Reacts with Base Strong Base (e.g., NaOH, NaH) Base->Deprotonation SN2 Step 2: Intramolecular SN2 Attack Displacement of Bromide Deprotonation->SN2 Proceeds to Product 1-Oxaspiro[2.5]octane SN2->Product Yields Byproduct NaBr + H2O SN2->Byproduct

Caption: Workflow for the synthesis of 1-oxaspiro[2.5]octane.

Experimental Protocol: Synthesis of 1-Oxaspiro[2.5]octane

Objective: To synthesize 1-oxaspiro[2.5]octane from this compound via base-induced intramolecular cyclization.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.2 eq).

  • Anhydrous THF is added to the flask to create a slurry. The suspension is cooled to 0 °C in an ice bath.

  • A solution of this compound (1.0 eq) in anhydrous THF is prepared and added dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to ambient temperature and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is carefully quenched by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-oxaspiro[2.5]octane.

Data Summary: Epoxidation Reaction
ParameterValue/ConditionReference
Product 1-Oxaspiro[2.5]octane[7]
Base Sodium Hydride (NaH), NaOH[4]
Solvent THF, Diethyl EtherN/A
Temperature 0 °C to Room TemperatureN/A
Typical Yield 75-90%N/A
Product MW 112.17 g/mol [7]

Product Characterization (1H NMR): Spectroscopic analysis is crucial for product verification. The 1H NMR spectrum of 1-oxaspiro[2.5]octane is expected to show a characteristic singlet for the two protons of the oxirane ring, alongside multiplets for the cyclohexyl protons.[8][9]

Pathway II: Ring Expansion to Cycloheptanone

An alternative, more complex transformation of this compound involves expanding the six-membered ring to a seven-membered ring. This is not a direct rearrangement but is most effectively accomplished via the Tiffeneau-Demjanov rearrangement, which requires prior conversion of the bromomethyl group to an aminomethyl group.[1]

Mechanism of Ring Expansion

This synthetic route is a three-stage process:

  • Amination: The first step is an intermolecular SN2 reaction where the bromide is displaced by an amine source. A common method involves using sodium azide (NaN₃) to form an azidomethyl intermediate, which is subsequently reduced (e.g., with LiAlH₄ or catalytic hydrogenation) to the primary amine, 1-(aminomethyl)cyclohexan-1-ol.

  • Diazotization: The resulting amino alcohol is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.[1] The primary amine reacts to form a diazonium salt intermediate.[1]

  • Rearrangement and Ketone Formation: The diazonium group is an exceptionally good leaving group and departs as nitrogen gas (N₂), generating a highly unstable primary carbocation.[1] To achieve a more stable electronic configuration, a 1,2-alkyl shift occurs where a carbon-carbon bond from the cyclohexane ring migrates to the carbocation center. This concerted migration expands the ring by one carbon and forms a protonated cycloheptanone. Subsequent deprotonation yields the final product, cycloheptanone.[1]

Visualization: Tiffeneau-Demjanov Rearrangement

G A This compound B 1. NaN3 2. LiAlH4 C 1-(Aminomethyl)cyclohexan-1-ol A->C Amination D NaNO2, HCl (in situ HNO2) E Diazonium Salt Intermediate C->E Diazotization F Loss of N2 G Primary Carbocation Intermediate E->G Decomposition H 1,2-Alkyl Shift (Ring Expansion) I Protonated Cycloheptanone G->I Rearrangement J Deprotonation K Cycloheptanone I->K Final Step

Caption: Mechanistic pathway for the Tiffeneau-Demjanov ring expansion.

Experimental Protocol: Synthesis of Cycloheptanone

Objective: To synthesize cycloheptanone from this compound via a two-part amination and rearrangement sequence.

Part A: Synthesis of 1-(Aminomethyl)cyclohexan-1-ol

  • Dissolve this compound (1.0 eq) in a suitable solvent like DMF.

  • Add sodium azide (NaN₃, 1.5 eq) and heat the mixture (e.g., to 80 °C) for several hours until the starting material is consumed.

  • After cooling, perform an aqueous workup to isolate the crude azidomethyl intermediate.

  • Carefully reduce the azide. For example, add a solution of the crude azide in anhydrous ether to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in ether at 0 °C.

  • After the reaction is complete, quench sequentially with water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting salts and concentrate the filtrate to obtain crude 1-(aminomethyl)cyclohexan-1-ol, which can be used directly in the next step.

Part B: Tiffeneau-Demjanov Rearrangement

  • Dissolve the crude 1-(aminomethyl)cyclohexan-1-ol in dilute aqueous acetic acid or HCl and cool the solution to 0-5 °C in an ice-salt bath.[10]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C. Vigorous gas evolution (N₂) will be observed.

  • After the addition, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir overnight.[10]

  • Neutralize the reaction mixture with solid sodium bicarbonate.

  • Extract the product with diethyl ether or perform steam distillation to isolate the cycloheptanone.[10]

  • Dry the organic extracts over anhydrous MgSO₄, filter, and remove the solvent. Purify the resulting cycloheptanone by distillation.

Data Summary: Ring Expansion Reaction
ParameterValue/ConditionReference
Product Cycloheptanone[10][11]
Key Reagents 1. NaN₃, LiAlH₄2. NaNO₂, Acid[1]
Key Intermediate 1-(Aminomethyl)cyclohexan-1-ol[1]
Temperature 0-5 °C (Diazotization)[10]
Typical Yield 55-70% (over two steps)[10]
Product MW 112.17 g/mol N/A

Comparative Analysis and Conclusion

The intramolecular reactivity of this compound provides a compelling case study in reaction control. The choice between cyclization and rearrangement is governed by the selected chemical environment.

  • Base-Mediated Epoxidation: This is a direct, high-yielding, and atom-economical pathway to a valuable spirocyclic epoxide. The product, 1-oxaspiro[2.5]octane, is a versatile synthetic intermediate, as the strained epoxide ring can be opened by a variety of nucleophiles to install diverse functionalities.[12][13][14]

  • Acid-Mediated Ring Expansion: This multi-step sequence provides access to a different class of molecule—medium-sized carbocycles. While requiring more synthetic steps, the Tiffeneau-Demjanov rearrangement is a powerful tool for ring expansion, and its product, cycloheptanone, is a key building block for more complex molecules and natural products.[11]

References

  • Wikipedia. Favorskii rearrangement. [Link]

  • NROChemistry. Favorskii Rearrangement. [Link]

  • Organic Reactions. The Favorskii Rearrangement of Haloketones. [Link]

  • AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]

  • Organic Chemistry Tutor. Synthesis of Epoxides. [Link]

  • University of Calgary. Ch16: HO-C-C-X => epoxide. [Link]

  • BYJU'S. Synthesis of Halohydrin. [Link]

  • Aubé, J., et al. Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. National Institutes of Health. [Link]

  • Transformation Tutoring. Synthesis and Reactions of Epoxides: The Complete Guide. [Link]

  • Dr. P. Epoxide formed from halohydrin mechanism. YouTube. [Link]

  • ResearchGate. Recent advances in the synthesis and reactivity of spiro-epoxyoxindoles. [Link]

  • PubMed. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. [Link]

  • SpectraBase. 1-Oxaspiro[2.5]octane. [Link]

  • PubChem. 1-Oxaspiro[2.5]octane. [Link]

  • National Institutes of Health. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. [Link]

  • Green Chemistry (RSC Publishing). Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia under catalyst-free conditions. [Link]

  • NIST WebBook. 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-. [Link]

  • PubChem. 1-Oxaspiro(2.5)octane, 4,4-dimethyl-8-methylene-. [Link]

  • Organic Syntheses. cycloheptanone. [Link]

  • Organic Chemistry Portal. Synthesis of cycloheptanones. [Link]

  • Sci-Hub. The Synthesis of E‐2‐(Bromomethylene)cyclohexanone and E‐2‐(Bromomethylene)cycloheptanone. [Link]

  • ResearchGate. Scheme 2 Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5)
  • Wikipedia. Intramolecular reaction. [Link]

  • PubChem. cis-(1R,2R)-2-bromo-1-methylcyclohexan-1-ol. [Link]

  • Justia Patents. Tetramethyl-1-oxaspiro[2.5]octane. [Link]

  • PubChemLite. 1-bromo-6-oxaspiro[2.5]octane (C7H11BrO). [Link]

  • PubChemLite. This compound (C7H13BrO). [Link]

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data. [Link]

  • PubChem. 1-Bromocyclohexan-1-ol. [Link]

  • Master Organic Chemistry. Common Blind Spot: Intramolecular Reactions. [Link]

  • Google Patents. US20080064902A1 - Method for the Production of Cyclohexanone.
  • Chemistry Stack Exchange. How to prepare cyclohexanone without starting with cyclohexanol?. [Link]

Sources

A Technical Guide to the Synthetic Applications of 1-(Bromomethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the demand for versatile and functionally dense building blocks is perpetual. 1-(Bromomethyl)cyclohexan-1-ol (CAS No: 17299-10-4) emerges as a preeminent example of such a scaffold.[1] Characterized by a cyclohexane ring bearing both a nucleophilic hydroxyl group and an electrophilic primary bromomethyl group on a single quaternary carbon, this molecule is primed for a diverse array of chemical transformations.[2] Its unique architecture allows for a fascinating dichotomy in reactivity, enabling chemists to pursue either intramolecular cyclizations to form valuable spirocyclic systems or engage in intermolecular reactions to introduce the substituted cyclohexyl moiety into larger molecular frameworks.

This technical guide provides an in-depth exploration of the core applications of this compound for researchers, chemists, and drug development professionals. We will delve into its synthesis, key mechanistic principles, and provide field-proven, illustrative protocols for its most significant synthetic applications, including the formation of spiro-oxiranes, ring expansion to cycloheptanones, and its use as a sophisticated alkylating agent.

Part 1: Synthesis and Physicochemical Properties

The utility of any building block begins with its accessibility. The most direct and targeted synthesis of this compound involves the selective monobromination of a precursor diol, 1,1-bis(hydroxymethyl)cyclohexane.

The causality behind this choice of strategy is rooted in selectivity. The precursor contains two primary hydroxyl groups. A carefully controlled reaction with a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of triphenylphosphine (PPh₃) allows for the selective conversion of one hydroxyl group into a bromide, leaving the other intact.[2] The use of PPh₃/NBS is often preferred as it proceeds under milder conditions via an Appel-type reaction mechanism, minimizing potential side reactions.

Illustrative Protocol: Synthesis of this compound

This protocol is a representative method adapted from standard procedures for selective monobromination of diols.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,1-bis(hydroxymethyl)cyclohexane (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous dichloromethane (DCM) (approx. 0.2 M).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction: Allow the mixture to stir at 0 °C for 2-4 hours until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, containing triphenylphosphine oxide, can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Physicochemical Data
PropertyValueReference
IUPAC Name This compound[1]
CAS Number 17299-10-4[1]
Molecular Formula C₇H₁₃BrO[1]
Molecular Weight 193.08 g/mol [1]
Appearance White to off-white solid or oil-
InChIKey SSULDURTLPHCSZ-UHFFFAOYSA-N[1]

Part 2: Core Synthetic Applications

The synthetic potential of this compound is primarily driven by the interplay between its two functional groups. Chemists can strategically favor one reaction pathway over another by careful selection of reagents and conditions.

Application 1: Synthesis of Spiro-oxiranes

The most elegant application of this reagent is its intramolecular cyclization to form 1-oxaspiro[2.5]octane. This reaction is a classic example of an intramolecular Williamson ether synthesis. The proximity of the hydroxyl group to the electrophilic bromomethyl carbon makes this an entropically favored process. Spirocycles are of immense interest in medicinal chemistry as they introduce three-dimensionality, which can improve pharmacological properties.[3]

Mechanism: The reaction is initiated by a strong, non-nucleophilic base (e.g., sodium hydride, NaH) which deprotonates the hydroxyl group to form a transient alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon and displacing the bromide ion in an intramolecular Sₙ2 reaction to form the strained three-membered epoxide ring.[4]

reactant This compound alkoxide Cyclohexyl Alkoxide Intermediate reactant->alkoxide 1. Deprotonation h2 H₂ (gas) product 1-Oxa-spiro[2.5]octane alkoxide->product 2. Intramolecular SN2 (Cyclization) nabr NaBr base NaH

Mechanism of Spiro-oxirane Formation.
Illustrative Protocol: Synthesis of 1-Oxa-spiro[2.5]octane
  • Setup: In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Substrate: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise. (Caution: Hydrogen gas is evolved).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extraction: Dilute the mixture with diethyl ether and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (use minimal heat to avoid evaporating the volatile product). The crude product can be purified by distillation or careful column chromatography to yield 1-oxaspiro[2.5]octane.

Application 2: Ring Expansion via Tiffeneau-Demjanov Rearrangement

This reagent is an excellent precursor for a one-carbon ring expansion to form cycloheptanone, a valuable synthetic intermediate. This transformation is achieved through a two-stage process: conversion of the bromomethyl group to an aminomethyl group, followed by the Tiffeneau-Demjanov rearrangement.[5]

Stage 1: Amination. The primary bromide is first converted to a primary amine. The Gabriel synthesis is a robust method for this, preventing the over-alkylation common in direct amination with ammonia.[6] It involves reacting the bromide with potassium phthalimide, followed by hydrazinolysis to release the free amine.[7]

Stage 2: Rearrangement. The resulting 1-(aminomethyl)cyclohexan-1-ol is treated with nitrous acid (generated in situ from NaNO₂ and HCl). The nitrous acid converts the primary amine into a diazonium salt, an excellent leaving group. Upon loss of N₂, a primary carbocation is formed. This unstable intermediate immediately undergoes a 1,2-alkyl shift, where a C-C bond from the cyclohexane ring migrates, expanding the ring to seven members and forming a more stable tertiary carbocation stabilized by the adjacent hydroxyl group (an oxonium ion resonance form). Deprotonation yields the final cycloheptanone product.[5]

start This compound phthalimide N-Substituted Phthalimide Intermediate start->phthalimide 1. K-Phthalimide, DMF (Gabriel SN2) amine 1-(Aminomethyl)cyclohexan-1-ol phthalimide->amine 2. Hydrazine (NH₂NH₂) (Amine Deprotection) diazonium Diazonium Salt Intermediate amine->diazonium 3. NaNO₂, HCl (aq) (Diazotization) ketone Cycloheptanone diazonium->ketone 4. Rearrangement (-N₂) (Tiffeneau-Demjanov)

Workflow for Ring Expansion to Cycloheptanone.
Illustrative Protocol: Two-Step Synthesis of Cycloheptanone

Step A: Gabriel Synthesis of 1-(Aminomethyl)cyclohexan-1-ol

  • Alkylation: Dissolve this compound (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous dimethylformamide (DMF). Heat the mixture at 80-90 °C for 6-12 hours.[7]

  • Work-up 1: Cool the reaction, pour it into water, and collect the precipitated N-[(1-hydroxycyclohexyl)methyl]phthalimide by filtration.

  • Hydrazinolysis: Suspend the crude phthalimide intermediate in ethanol. Add hydrazine hydrate (2.0 eq) and heat the mixture to reflux for 4 hours.[4]

  • Work-up 2: Cool the mixture to room temperature. A white precipitate (phthalhydrazide) will form. Filter off the solid. Acidify the filtrate with concentrated HCl, then concentrate under vacuum. Redissolve the residue in a minimum amount of water and basify with NaOH pellets to pH > 12.

  • Extraction: Extract the basic aqueous solution extensively with an organic solvent like chloroform or DCM. Dry the combined organic extracts over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate to yield the crude 1-(aminomethyl)cyclohexan-1-ol, which can be used directly in the next step.

Step B: Tiffeneau-Demjanov Rearrangement

  • Setup: Dissolve the crude 1-(aminomethyl)cyclohexan-1-ol (1.0 eq) in a mixture of water and acetic acid. Cool the solution to 0 °C in an ice-salt bath.

  • Diazotization: Add a solution of sodium nitrite (NaNO₂, 1.2 eq) in water dropwise, keeping the temperature below 5 °C. Vigorous gas (N₂) evolution will be observed.

  • Reaction: After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Extraction & Purification: Extract the reaction mixture with diethyl ether. Wash the combined ether layers with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude cycloheptanone by distillation.

Application 3: Synthesis of Phosphonium Salts for Wittig Reactions

The bromomethyl group serves as a classic electrophilic handle for alkylation reactions. A key application is the synthesis of phosphonium salts by reacting it with triphenylphosphine. These salts are stable precursors to phosphonium ylides, the cornerstone reagents of the Wittig reaction, which is one of the most important methods for alkene synthesis from carbonyl compounds.

Mechanism: The reaction proceeds via a straightforward bimolecular nucleophilic substitution (Sₙ2) mechanism. The phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion to form the stable [(1-hydroxycyclohexyl)methyl]triphenylphosphonium bromide salt.

Illustrative Protocol: Synthesis of [(1-Hydroxycyclohexyl)methyl]triphenylphosphonium Bromide
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and triphenylphosphine (1.05 eq) in a suitable solvent like acetonitrile or toluene.

  • Reaction: Heat the solution to reflux and stir for 12-24 hours. The phosphonium salt product is typically insoluble and will precipitate from the solution as a white solid.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid product by suction filtration.

  • Purification: Wash the collected solid with cold solvent (the one used for the reaction) or diethyl ether to remove any unreacted starting materials. Dry the salt under vacuum. The product is often pure enough for subsequent use without further purification.

Summary of Key Transformations
ApplicationTransformationKey ReagentsExpected Yield
Spirocyclization Bromohydrin → EpoxideNaH, KOtBuGood to Excellent (75-95%)
Ring Expansion Bromohydrin → Cyclic Ketone1. K-Phthalimide, NH₂NH₂ 2. NaNO₂, H⁺Moderate (40-60% over 2 stages)
Alkylation Alkyl Bromide → Phosphonium SaltPPh₃Excellent (85-98%)

Part 3: Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is an irritant and should be handled with appropriate care.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

  • Precautions:

    • Always handle this chemical in a well-ventilated fume hood.

    • Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion and Future Outlook

This compound is a powerful and versatile building block whose true potential is realized through the strategic manipulation of its bifunctional nature. The ability to pivot between intramolecular cyclization to access spiro-epoxides and multi-step intermolecular sequences to achieve ring expansion highlights its value in synthetic design. The applications detailed in this guide—spirocyclization, Tiffeneau-Demjanov rearrangement, and phosphonium salt formation—provide chemists with reliable pathways to construct complex and medicinally relevant molecular architectures.

Future research will likely focus on leveraging the stereocenter created during these transformations. The development of asymmetric routes to or from this compound could open new avenues for the enantioselective synthesis of complex natural products and novel pharmaceutical agents. Its role as a scaffold for introducing conformational rigidity and three-dimensionality ensures its continued relevance in the ever-evolving field of organic synthesis.

References

  • Tiffeneau–Demjanov rearrangement . In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Gabriel synthesis: Easy mechanism, procedure, applications . Chemistry Notes. Retrieved January 17, 2026, from [Link]

  • The Gabriel Synthesis of Primary Amines . Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide) . OrgoSolver. Retrieved January 17, 2026, from [Link]

  • methylenecyclohexane . Organic Syntheses. Retrieved January 17, 2026, from [Link]

  • Gabriel Synthesis . NROChemistry. Retrieved January 17, 2026, from [Link]

  • Oxa-spirocycles: synthesis, properties and applications . National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

  • Gabriel Synthesis . Cambridge University Press. Retrieved January 17, 2026, from [Link]

  • On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide . ResearchGate. Retrieved January 17, 2026, from [Link]

  • 1-acetylcyclohexanol . Organic Syntheses. Retrieved January 17, 2026, from [Link]

  • Triphenylene . Organic Syntheses. Retrieved January 17, 2026, from [Link]

  • This compound . PubChem. Retrieved January 17, 2026, from [Link]

Sources

Navigating the Synthesis and Handling of 1-(Bromomethyl)cyclohexan-1-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Utility and Inherent Risks of 1-(Bromomethyl)cyclohexan-1-ol

This compound is a bifunctional molecule featuring a tertiary alcohol and a primary alkyl bromide.[1] This unique structural arrangement makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical scaffolds and complex molecular architectures. The hydroxyl group offers a handle for esterification, etherification, or further functionalization, while the bromomethyl group provides a reactive site for nucleophilic substitution and the introduction of a variety of moieties.[1]

However, the very features that make this compound synthetically attractive—the presence of a good leaving group (bromide) adjacent to a tertiary alcohol—also introduce specific handling challenges and reactivity hazards. This guide provides an in-depth examination of the safety and handling precautions necessary for the safe and effective use of this compound in a research and development setting. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical protocols to mitigate risks and ensure experimental integrity.

Chapter 1: Hazard Identification and Toxicological Profile

A thorough understanding of the toxicological profile of this compound is fundamental to its safe handling. The compound is classified under the Globally Harmonized System (GHS) with several key hazard designations that dictate the necessary safety precautions.[2]

GHS Classification Summary:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2]

Data sourced from PubChem CID 300684.[2]

1.1. Acute Toxicity (Oral)

1.2. Skin Irritation

As a Category 2 skin irritant, this compound can cause inflammation, redness, and discomfort upon contact with the skin.[2] The presence of the alkyl bromide functionality contributes to this irritancy, as alkylating agents can react with biological nucleophiles in the skin. Prolonged or repeated contact should be strictly avoided.

1.3. Serious Eye Damage

The most severe hazard associated with this compound is its classification as "Causes serious eye damage" (Category 1).[2][3] This indicates that contact with the eyes can lead to irreversible damage and potential loss of vision. The corrosive nature of the compound, likely exacerbated by the potential for hydrolysis to hydrobromic acid, necessitates the mandatory use of appropriate eye protection.[3]

1.4. Respiratory Irritation

Inhalation of dust or aerosols of this compound may cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[2] All handling of the solid material should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Chapter 2: Chemical Reactivity and Stability

The safe handling of this compound is intrinsically linked to its chemical reactivity. The presence of both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond on the same molecule gives rise to specific reactivity patterns that must be understood to prevent hazardous situations.[1]

2.1. Incompatible Materials

  • Strong Oxidizing Agents: As with most organic compounds, this compound can react exothermically with strong oxidizing agents. Such contact should be avoided.

  • Strong Bases: Strong bases can deprotonate the tertiary alcohol, forming an alkoxide. This intramolecular nucleophile can then attack the adjacent carbon bearing the bromine atom, leading to a rapid and potentially exothermic intramolecular substitution reaction to form an epoxide. This reaction can be hazardous if not properly controlled.

2.2. Hazardous Decomposition Products

Upon combustion or thermal decomposition, this compound may produce hazardous substances including:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Hydrogen bromide (HBr)

These decomposition products are toxic and corrosive, further emphasizing the need for handling this compound in a well-ventilated environment and avoiding exposure to high temperatures.

Chapter 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential for mitigating the risks associated with this compound.

3.1. Engineering Controls

  • Chemical Fume Hood: All weighing, handling, and reactions involving this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors and to contain any potential spills.

  • Ventilated Balance Enclosure: For weighing larger quantities of the solid, a ventilated balance enclosure can provide an additional layer of protection against the inhalation of fine particles.

  • Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

3.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are the minimum requirement. Given the "Serious Eye Damage" classification, the use of a full-face shield in conjunction with goggles is strongly recommended, especially when handling larger quantities or during procedures with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing.

  • Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Chapter 4: Standard Operating Procedures (SOPs)

Adherence to well-defined Standard Operating Procedures is critical for ensuring the safe and reproducible handling of this compound. The following protocols are provided as a guide and should be adapted to the specific requirements of your laboratory and experimental setup.

4.1. Weighing and Transferring the Solid Compound

This procedure is designed to minimize the risk of inhalation of the powdered compound and to prevent contamination of the laboratory environment.

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing Procedure cluster_cleanup Post-Weighing Cleanup prep1 Don appropriate PPE: - Chemical splash goggles - Face shield - Nitrile gloves - Lab coat prep2 Ensure fume hood is operational and sash is at the appropriate height. prep1->prep2 prep3 Decontaminate the work surface inside the fume hood. prep2->prep3 weigh1 Place an analytical balance inside the fume hood if possible. If not, tare a sealed container. prep3->weigh1 weigh2 Transfer the required amount of This compound into the tared container using a clean spatula. weigh1->weigh2 weigh3 Keep the stock bottle and the tared container as far back in the fume hood as practical. weigh2->weigh3 weigh4 Securely cap the container with the weighed compound before removing from the fume hood. weigh3->weigh4 clean1 Wipe down the spatula and work surface with a damp cloth or towel. weigh4->clean1 clean2 Dispose of any contaminated materials (e.g., weighing paper, wipes) in a properly labeled hazardous waste container. clean1->clean2 clean3 Remove gloves and wash hands thoroughly. clean2->clean3

Caption: Workflow for weighing this compound.

4.2. Setting up a Reaction under Inert Atmosphere

Due to its potential reactivity, particularly with strong bases, many reactions with this compound are best performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.

Reaction_Setup start Start: Assemble and flame-dry glassware under vacuum. cool Cool glassware to room temperature under a positive pressure of inert gas. start->cool add_solid Add this compound and any other solid reagents to the reaction flask under a positive flow of inert gas. cool->add_solid add_solvent Add anhydrous solvent via cannula or syringe. add_solid->add_solvent cool_reagents Cool the reaction mixture to the desired temperature (e.g., with an ice bath). add_solvent->cool_reagents add_reagent Slowly add any liquid reagents (e.g., base solution) via syringe or dropping funnel. cool_reagents->add_reagent monitor Monitor the reaction by an appropriate method (e.g., TLC, LC-MS). add_reagent->monitor end End: Proceed to Quenching and Work-up. monitor->end

Caption: Inert atmosphere reaction setup workflow.

4.3. Quenching and Work-up

The quenching of reactions involving this compound, especially those with unreacted starting material or reactive intermediates, must be performed with caution.

  • Causality: A primary concern is the potential for unreacted base to cause a rapid, exothermic intramolecular cyclization if the reaction is quenched improperly. Therefore, quenching should be performed at a low temperature, and the quenching agent should be added slowly to dissipate any heat generated.

  • Procedure:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a quenching solution (e.g., saturated aqueous ammonium chloride or water) dropwise with vigorous stirring.

    • Allow the mixture to warm to room temperature.

    • Proceed with the standard aqueous work-up, transferring the mixture to a separatory funnel and extracting with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

Chapter 5: Spill Management and Waste Disposal

5.1. Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.

    • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory door and prevent re-entry.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

5.2. Waste Disposal

All waste containing this compound, including contaminated PPE, spill cleanup materials, and reaction residues, must be treated as hazardous waste.

  • Segregation: Brominated organic waste should be collected in a dedicated, properly labeled, and sealed waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Disposal: Dispose of the hazardous waste through your institution's EHS-approved procedures.[4] Do not dispose of this chemical down the drain or in the regular trash. Incineration at a licensed facility is a common disposal method for brominated organic compounds.[4]

Chapter 6: Storage and Transport

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

  • Transport: When transporting the compound, even within the same building, ensure it is in a sealed, shatter-resistant container and placed within a secondary container to prevent spillage in case of an accident.

Conclusion

This compound is a valuable reagent with significant potential in chemical synthesis. However, its inherent hazards, including acute oral toxicity, skin and respiratory irritation, and the risk of serious eye damage, demand a rigorous and informed approach to its handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to detailed standard operating procedures, researchers can safely harness the synthetic utility of this compound while minimizing risks to themselves and their colleagues. A culture of safety, grounded in a thorough understanding of the chemical's properties, is paramount to successful and responsible research.

References

  • PubChem. This compound. [Link]

  • PubChem. 1-(Bromomethyl)-1-methylcyclohexane. [Link]

  • Organic Syntheses. 1,2-Dimethylenecyclohexane. [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]

  • PubChem. 1-Bromo-1-methylcyclohexane. [Link]

  • The University of Tennessee Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Society for Chemical Hazard Communication. Serious Eye Damage / Eye Irritation. [Link]

  • University of California, Santa Barbara. Guide for Chemical Spill Response. [Link]

  • Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods? [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. [Link]

  • The Sarpong Group. Quenching of Pyrophoric Materials. [Link]

  • PubChemLite. This compound (C7H13BrO). [Link]

  • Cheméo. Chemical Properties of Cyclohexane, (bromomethyl)- (CAS 2550-36-9). [Link]

  • University of Rochester, Department of Chemistry. Workup Tricks. [Link]

  • PubChem. 1-(Bromomethyl)cyclohexene. [Link]

  • Pearson. When (1-bromoethyl)cyclohexane is heated in methanol for an exten... [Link]

  • ResearchGate. CYCLOHEXANE COMPOUNDS: V. THE REACTION OF 1-METHOXYCYCLOHEXENE-2 WITH AQUEOUS N-BROMOSUCCINIMIDE. THE 1-METHOXY-2-BROMO-3-HYDROXYCYCLOHEXANES. [Link]

Sources

1-(Bromomethyl)cyclohexan-1-ol: A Versatile Precursor for the Synthesis of Spiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of paramount importance in medicinal chemistry and materials science, offering unique three-dimensional structures that can impart desirable physicochemical and pharmacological properties. 1-(Bromomethyl)cyclohexan-1-ol has emerged as a highly valuable and versatile precursor for the synthesis of a diverse range of spiro compounds. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic bromomethyl moiety, allows for elegant and efficient intramolecular cyclization strategies. This technical guide provides a comprehensive overview of the synthesis of this compound, its conversion into key spirocyclic intermediates such as oxaspiro[2.5]octane, and the subsequent elaboration of these intermediates into more complex oxa- and aza-spirocyclic systems. Detailed experimental protocols, mechanistic insights, and data presentation are included to enable researchers to effectively utilize this powerful building block in their synthetic endeavors.

Introduction: The Significance of Spirocycles and the Role of this compound

Spirocycles, characterized by two rings connected through a single common atom, are prevalent structural motifs in numerous natural products and FDA-approved drugs.[1] Their rigid, three-dimensional architecture provides a distinct advantage in drug design by enabling precise spatial orientation of functional groups for optimal interaction with biological targets. The introduction of a spiro center can lead to improved potency, selectivity, and pharmacokinetic properties.[2]

This compound (Figure 1) is a key building block for the construction of spiro[5.2] systems. The proximate hydroxyl and bromomethyl groups are perfectly poised for intramolecular reactions, making it an ideal starting material for the synthesis of spiro-epoxides and their derivatives.

Figure 1. Chemical structure of this compound.

Molecular Formula: C₇H₁₃BrO Molecular Weight: 193.08 g/mol [3] CAS Number: 17299-10-4[3]

Synthesis of the Precursor: this compound

The efficient synthesis of this compound is a critical first step. A reliable two-step sequence starting from commercially available cyclohexanone is outlined below.

Step 1: Synthesis of 1-(Hydroxymethyl)cyclohexan-1-ol

The initial step involves the hydroxymethylation of cyclohexanone. While several methods exist, a robust approach utilizes a nucleophilic hydroxymethylating agent.[4]

Reaction Scheme:

Causality of Experimental Choices: The use of a Grignard reagent derived from (isopropoxydimethylsilyl)methyl chloride followed by an oxidative workup provides a controlled and efficient method for the introduction of the hydroxymethyl group at the carbonyl carbon.[4] This approach avoids the use of highly toxic reagents like formaldehyde or its equivalents.

Experimental Protocol: Synthesis of 1-(Hydroxymethyl)cyclohexan-1-ol [4]

  • Grignard Reagent Formation: In a flame-dried three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under a nitrogen atmosphere, magnesium turnings (1.1 eq) are placed. A solution of (isopropoxydimethylsilyl)methyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction. The mixture is gently refluxed for 30 minutes to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition: The reaction mixture is cooled to 0 °C in an ice bath. A solution of freshly distilled cyclohexanone (0.75 eq) in anhydrous THF is added dropwise with stirring over 30 minutes. The resulting mixture is stirred at 0 °C for an additional 30 minutes.

  • Work-up: The reaction is quenched by the slow, dropwise addition of a 10% aqueous solution of ammonium chloride at 0 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x volume). The combined organic layers are washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Oxidative Cleavage: The crude silyl ether is dissolved in a suitable solvent and subjected to oxidative cleavage to afford the diol.

Note: The original Organic Syntheses procedure details a specific silylmethyl Grignard reagent. This protocol is a generalized representation of the nucleophilic hydroxymethylation approach.

Step 2: Bromination of 1-(Hydroxymethyl)cyclohexan-1-ol

The conversion of the primary alcohol in 1-(Hydroxymethyl)cyclohexan-1-ol to the corresponding bromide is efficiently achieved using phosphorus tribromide (PBr₃).

Reaction Scheme: ``` 1-(Hydroxymethyl)cyclohexan-1-ol -> this compound

This compound -> 1-Oxaspiro[2.5]octane

Caption: Workflow for the synthesis of spirocycles from cyclohexanone.

Synthesis of Aza-Spiro Compounds

The strained epoxide ring of 1-oxaspiro[2.5]octane is susceptible to nucleophilic attack, providing a convenient route to a variety of functionalized spirocycles. The reaction with primary amines, for instance, yields valuable aza-spiro compounds.

Nucleophilic Ring-Opening of 1-Oxaspiro[2.5]octane with Amines

Reaction Scheme:

Note: The initial product is an amino alcohol, which can potentially undergo further cyclization depending on the reaction conditions and the nature of 'R'.

Mechanistic Insight: The primary amine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This results in the opening of the three-membered ring to form a 1-((alkylamino)methyl)cyclohexan-1-ol derivative. The regioselectivity of the attack can be influenced by steric and electronic factors.

Experimental Protocol: Synthesis of aza-spirocycles (General Procedure) [5]

  • Reaction Setup: To a solution of 1-oxaspiro[2.5]octane (1.0 eq) in a suitable solvent (e.g., acetonitrile or ethanol) in a pressure tube or sealed vial, the primary amine (1.0-1.2 eq) is added.

  • Reaction Conditions: The mixture is heated to a temperature between 80-120 °C and stirred for several hours to days, depending on the reactivity of the amine.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired aza-spiro compound.

Data Presentation

Table 1: Summary of Synthetic Transformations and Yields
StepStarting MaterialProductReagents and ConditionsTypical Yield (%)
1Cyclohexanone1-(Hydroxymethyl)cyclohexan-1-ol1. (i-PrO)Me₂SiCH₂MgCl, THF, 0 °C to reflux2. Oxidative workup70-85
21-(Hydroxymethyl)cyclohexan-1-olThis compoundPBr₃, Et₂O, 0 °C to rt80-90
3This compound1-Oxaspiro[2.5]octaneNaOMe, MeOH, rt>90
41-Oxaspiro[2.5]octane1-((Alkylamino)methyl)cyclohexan-1-olR-NH₂, MeCN, reflux60-94 [5]
Table 2: Key Spectroscopic Data
Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
This compound ~3.5 (s, 2H, CH₂Br), 1.8-1.2 (m, 10H, cyclohexyl), ~2.0 (br s, 1H, OH)~72 (C-OH), ~45 (CH₂Br), ~37 (cyclohexyl CH₂), ~25 (cyclohexyl CH₂), ~22 (cyclohexyl CH₂)
1-Oxaspiro[2.5]octane ~2.5 (s, 2H, epoxide CH₂), 1.7-1.3 (m, 10H, cyclohexyl)~60 (spiro C), ~55 (epoxide CH₂), ~35 (cyclohexyl CH₂), ~26 (cyclohexyl CH₂), ~25 (cyclohexyl CH₂)

(Note: The spectral data are approximate and can vary based on the specific instrument and conditions. The data for 1-Oxaspiro[2.5]octane is based on analysis of its derivatives.) [6]

Safety and Handling

  • This compound: This compound is harmful if swallowed, causes skin irritation, and serious eye damage. It may also cause respiratory irritation. [3]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Phosphorus Tribromide (PBr₃): PBr₃ is a corrosive and toxic substance that reacts violently with water. It should be handled with extreme care in a fume hood.

  • Strong Bases (NaOMe, KOtBu): These reagents are corrosive and moisture-sensitive. Handle under an inert atmosphere and wear appropriate PPE.

Conclusion

This compound is a readily accessible and highly effective precursor for the synthesis of oxa- and aza-spiro compounds. The intramolecular cyclization to form the versatile spiro-epoxide intermediate, 1-oxaspiro[2.5]octane, opens up a wide range of synthetic possibilities through subsequent nucleophilic ring-opening reactions. The protocols and data presented in this guide are intended to provide researchers with the necessary tools to confidently incorporate this valuable building block into their synthetic strategies for the discovery and development of new chemical entities with unique three-dimensional structures.

References

  • PubChem (Compound Summary) . This compound. [Link]

  • National Center for Biotechnology Information (2023) . Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. PMC. [Link]

  • Chemia (2024) . Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). [Link]

  • Organic Syntheses (Procedure) . Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. [Link]

  • PubChem (Compound Summary) . This compound. [Link]

  • PubChem (Compound Summary) . 1-(Hydroxymethyl)cyclohexan-1-ol. [Link]

  • PubChem (Compound Summary) . 1-Oxaspiro[2.5]octane. [Link]

  • PubMed (Abstract) . Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. [Link]

  • Master Organic Chemistry (2015) . PBr3 and SOCl2. [Link]

  • YouTube (2019) . Using PBr3 to Replace Alcohols with Bromides via Sn2. [Link]

  • MDPI (2021) . Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Master Organic Chemistry (2015) . PBr3 For Converting Alcohols To Alkyl Halides: Mechanism. [Link]

  • HETEROCYCLES (2021) . SYNTHESIS OF 1-AZAAZULENES USING RING-OPENING CYCLIZATION OF SPIROCYCLOPROPANE WITH AMINE. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(Bromomethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Versatile Building Block

1-(Bromomethyl)cyclohexan-1-ol is a bifunctional molecule that presents a unique landscape for synthetic transformations. Possessing both a primary alkyl bromide and a tertiary alcohol on a cyclohexane scaffold, this substrate offers a rich interplay of steric and electronic factors that govern its reactivity in nucleophilic substitution reactions. The primary carbon-bromine bond is a classical electrophilic site for SN2 reactions, while the tertiary alcohol moiety can influence the reaction pathways through intramolecular participation or by modulating the stability of potential carbocation intermediates in SN1-type processes.

This guide provides an in-depth exploration of the nucleophilic substitution protocols for this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for harnessing its synthetic potential. We will delve into the mechanistic dichotomy of SN1 and SN2 pathways, present detailed experimental protocols for various nucleophiles, and discuss the critical parameters that dictate reaction outcomes, including the potential for intramolecular cyclization and carbocation rearrangements.

Mechanistic Considerations: A Tale of Two Pathways

The nucleophilic substitution reactions of this compound are primarily governed by a competition between the SN1 and SN2 mechanisms. The preferred pathway is dictated by the strength of the nucleophile, the nature of the solvent, and the reaction temperature.

The SN2 Pathway: A Concerted Dance

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For this compound, the primary nature of the carbon bearing the bromine atom makes it a potential candidate for SN2 reactions. However, the steric bulk of the adjacent tertiary carbon on the cyclohexane ring can hinder the backside attack required for this mechanism, potentially slowing the reaction rate.

The SN1 Pathway: A Stepwise Journey

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. This is the rate-determining step and its rate depends only on the concentration of the substrate. The resulting carbocation is then rapidly attacked by a nucleophile. This pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and higher temperatures. While a primary carbocation is generally unstable, the tertiary alcohol in this compound could potentially stabilize an adjacent carbocation through resonance or lead to rearrangements to form a more stable carbocation.

Diagram 1: Competing SN1 and SN2 Pathways

G sub This compound sn2 SN2 Pathway sub->sn2 Strong Nucleophile Polar Aprotic Solvent sn1 SN1 Pathway sub->sn1 Weak Nucleophile Polar Protic Solvent ts Transition State (Pentacoordinate Carbon) sn2->ts carbocation Primary Carbocation (Potential for Rearrangement) sn1->carbocation product_sn2 Substitution Product (Inversion of Stereochemistry) ts->product_sn2 product_sn1 Substitution Product (Racemization) carbocation->product_sn1 G start Start setup Reaction Setup: - Add NaCN and DMSO to flask - Add this compound start->setup reaction Reaction: - Heat to 50-60°C - Stir for 4-6 hours - Monitor by TLC setup->reaction workup Work-up: - Cool to RT - Add water reaction->workup extraction Extraction: - Extract with Diethyl Ether (3x) workup->extraction washing Washing: - Wash with NaHCO3 (aq) - Wash with Brine extraction->washing drying Drying & Concentration: - Dry with MgSO4 - Filter - Concentrate washing->drying purification Purification: - Vacuum Distillation or - Column Chromatography drying->purification end End Product: (1-Hydroxycyclohexyl)acetonitrile purification->end G start This compound loss_br Loss of Br- start->loss_br primary_carbocation Primary Carbocation loss_br->primary_carbocation rearrangement 1,2-Alkyl Shift (Ring Expansion) primary_carbocation->rearrangement tertiary_carbocation Tertiary Carbocation (Cycloheptyl) rearrangement->tertiary_carbocation nucleophilic_attack Nucleophilic Attack tertiary_carbocation->nucleophilic_attack product Cycloheptanone Derivative nucleophilic_attack->product

Application Notes and Protocols: The Versatility of 1-(Bromomethyl)cyclohexan-1-ol in the Synthesis of Substituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Cyclohexane Architectures

In the landscape of modern organic synthesis, the strategic functionalization of cyclic scaffolds is paramount for the development of novel therapeutics, agrochemicals, and materials. The cyclohexane ring, a ubiquitous motif in a vast array of biologically active molecules, often requires precise and versatile methods for the introduction of diverse substituents. 1-(Bromomethyl)cyclohexan-1-ol, with its unique bifunctional nature, emerges as a highly valuable and versatile starting material for the synthesis of a wide range of substituted cyclohexanes. This tertiary alcohol bearing a primary bromide offers a strategic entry point for a variety of transformations, including nucleophilic substitutions, eliminations, and skeletal rearrangements. The inherent reactivity of the bromomethyl group, coupled with the neighboring hydroxyl functionality, allows for both intermolecular and intramolecular reactions, leading to a diverse array of products with significant synthetic potential.

This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in key synthetic transformations. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for the selection of reagents and reaction conditions, thereby empowering researchers to confidently employ this versatile building block in their synthetic endeavors.

I. Nucleophilic Substitution: Gateway to Functionalized Cyclohexanes

The primary carbon-bromine bond in this compound is highly susceptible to nucleophilic attack, providing a reliable method for the introduction of a wide array of functional groups. The reaction typically proceeds via an SN2 mechanism, favored by the unhindered nature of the primary carbon.

A. Synthesis of (1-Hydroxycyclohexyl)acetonitrile: A Key Intermediate for Further Functionalization

The introduction of a nitrile group represents a significant synthetic transformation, as the cyano moiety can be readily converted to carboxylic acids, amines, or amides. The reaction of this compound with a cyanide salt provides a direct route to (1-hydroxycyclohexyl)acetonitrile.

Causality of Experimental Choices:

  • Nucleophile: Sodium cyanide (NaCN) is a readily available and effective source of the cyanide nucleophile.

  • Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) is chosen to dissolve the ionic nucleophile while not solvating the cyanide ion excessively, thus maintaining its high nucleophilicity.

  • Temperature: Moderate heating is employed to accelerate the reaction rate without promoting significant side reactions like elimination.

Protocol 1: Synthesis of (1-Hydroxycyclohexyl)acetonitrile

Materials:

  • This compound (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer, dissolve sodium cyanide (1.2 eq) in anhydrous DMSO.

  • To this solution, add this compound (1.0 eq) at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (1-hydroxycyclohexyl)acetonitrile.

  • The product can be further purified by column chromatography on silica gel if necessary.

B. Intramolecular Etherification: Formation of a Spirocyclic Ether

The proximate hydroxyl group in this compound can act as an internal nucleophile under basic conditions, leading to the formation of a spirocyclic ether, 1-oxaspiro[2.5]octane. This intramolecular SN2 reaction is a powerful method for the construction of strained ring systems.

Causality of Experimental Choices:

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is used to deprotonate the hydroxyl group, forming the alkoxide nucleophile without competing in intermolecular substitution reactions.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is inert to the strong base and effectively solvates the reactants.

  • Temperature: The reaction is typically performed at room temperature to reflux to ensure complete reaction.

Protocol 2: Synthesis of 1-Oxaspiro[2.5]octane

Materials:

  • This compound (1.0 eq)

  • Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous ammonium chloride solution.

  • Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. The crude 1-oxaspiro[2.5]octane can be purified by distillation or column chromatography.

II. Elimination Reactions: Synthesis of Cyclohexene Derivatives

Treatment of this compound with a strong, sterically hindered base can induce an E2 elimination reaction to yield methylenecyclohexane. The choice of a bulky base is crucial to favor elimination over substitution and to promote the formation of the less substituted (Hofmann) alkene.

Causality of Experimental Choices:

  • Base: Potassium tert-butoxide (t-BuOK) is a strong, sterically hindered base that preferentially abstracts the more accessible proton on the methyl group, leading to the Hofmann elimination product.[1][2] Its bulkiness disfavors nucleophilic attack at the carbon bearing the bromide.[3]

  • Solvent: A polar aprotic solvent like tert-butanol or THF is suitable for this reaction.

Protocol 3: Synthesis of Methylenecyclohexane

Materials:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (t-BuOK) (1.5 eq)

  • Anhydrous tert-butanol or THF

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol.

  • To this solution, add this compound (1.0 eq) at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC or GC.

  • Cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure (note: methylenecyclohexane is volatile).

  • The product can be purified by distillation.

III. Ring Expansion via Tiffeneau-Demjanov Rearrangement: Synthesis of Cycloheptanone

A powerful application of this compound is its use as a precursor for the Tiffeneau-Demjanov rearrangement, a classic method for one-carbon ring expansion of cyclic ketones.[4][5] The synthesis involves a three-step sequence: nucleophilic substitution with azide, reduction of the azide to a primary amine, and finally, the diazotization-induced rearrangement.

A. Step 1: Synthesis of 1-(Azidomethyl)cyclohexan-1-ol

The first step involves the conversion of the bromide to an azide, a versatile functional group that can be readily reduced to an amine.

Causality of Experimental Choices:

  • Azide Source: Sodium azide (NaN₃) is a common and effective reagent for introducing the azide functionality via an SN2 reaction.

  • Solvent: A mixture of a polar aprotic solvent like DMF and water can be used to facilitate the dissolution of both the organic substrate and the inorganic azide salt.

Protocol 4: Synthesis of 1-(Azidomethyl)cyclohexan-1-ol

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add a solution of sodium azide (1.5 eq) in a minimal amount of water to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and pour into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield crude 1-(azidomethyl)cyclohexan-1-ol, which can be used in the next step without further purification.

B. Step 2: Reduction of 1-(Azidomethyl)cyclohexan-1-ol to 1-(Aminomethyl)cyclohexan-1-ol

The azide is then reduced to the corresponding primary amine, the direct precursor for the Tiffeneau-Demjanov rearrangement. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[6]

Causality of Experimental Choices:

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that effectively reduces azides to primary amines.[6]

  • Solvent: Anhydrous diethyl ether or THF is the solvent of choice for LiAlH₄ reductions due to their inertness.

  • Workup: A careful, sequential addition of water and aqueous base (Fieser workup) is crucial for safely quenching the excess LiAlH₄ and precipitating the aluminum salts, facilitating their removal by filtration.[6]

Protocol 5: Synthesis of 1-(Aminomethyl)cyclohexan-1-ol

Materials:

  • 1-(Azidomethyl)cyclohexan-1-ol (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)

  • Anhydrous Diethyl Ether or THF

  • Water

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • Caution! LiAlH₄ reacts violently with water. This reaction should be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0 °C, add a solution of 1-(azidomethyl)cyclohexan-1-ol (1.0 eq) in anhydrous diethyl ether dropwise via a dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used)

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter through a pad of Celite, washing the filter cake with diethyl ether.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(aminomethyl)cyclohexan-1-ol.

C. Step 3: Tiffeneau-Demjanov Rearrangement to Cycloheptanone

The final step involves the diazotization of the primary amine with nitrous acid, which is generated in situ. The unstable diazonium salt intermediate readily loses nitrogen gas, triggering a 1,2-alkyl shift and ring expansion to form the more stable cycloheptanone.[4][5][7]

Causality of Experimental Choices:

  • Nitrous Acid Source: Sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., hydrochloric acid or sulfuric acid) generates nitrous acid in situ.

  • Temperature: The reaction is performed at low temperatures (0-5 °C) to control the exothermic diazotization reaction and minimize the decomposition of the reactive diazonium intermediate.[7]

Protocol 6: Synthesis of Cycloheptanone

Materials:

  • 1-(Aminomethyl)cyclohexan-1-ol (1.0 eq)

  • Sodium Nitrite (NaNO₂) (1.2 eq)

  • Dilute Hydrochloric Acid (HCl) or Acetic Acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Beaker or flask, ice-salt bath, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 1-(aminomethyl)cyclohexan-1-ol (1.0 eq) in dilute aqueous hydrochloric acid in a beaker and cool to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.2 eq) dropwise to the stirred amine solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, then allow the mixture to warm to room temperature and stir for an additional hour.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude cycloheptanone can be purified by distillation.

IV. Data Presentation

Table 1: Summary of Synthetic Transformations of this compound

TransformationReagentsProductKey Features
Nucleophilic SubstitutionNaCN, DMSO(1-Hydroxycyclohexyl)acetonitrileIntroduction of a versatile cyano group.
Intramolecular EtherificationNaH, THF1-Oxaspiro[2.5]octaneFormation of a spirocyclic ether.
E2 Eliminationt-BuOK, t-BuOHMethylenecyclohexaneHofmann elimination to the less substituted alkene.
Tiffeneau-Demjanov Rearrangement1. NaN₃, DMF2. LiAlH₄, Et₂O3. NaNO₂, HClCycloheptanoneOne-carbon ring expansion to a seven-membered ketone.

V. Visualization of Key Mechanisms and Workflows

A. Reaction Pathways from this compound

G start This compound subst Nucleophilic Substitution start->subst NaCN or NaH (intramolecular) elim Elimination start->elim t-BuOK rearr Tiffeneau-Demjanov (multi-step) start->rearr 1. NaN3 2. LiAlH4 3. NaNO2/H+ prod1 (1-Hydroxycyclohexyl)acetonitrile subst->prod1 prod2 1-Oxaspiro[2.5]octane subst->prod2 prod3 Methylenecyclohexane elim->prod3 prod4 Cycloheptanone rearr->prod4

Caption: Synthetic routes from this compound.

B. Tiffeneau-Demjanov Rearrangement Workflow

TDR_Workflow start This compound step1 Nucleophilic Substitution (NaN3) start->step1 intermediate1 1-(Azidomethyl)cyclohexan-1-ol step1->intermediate1 step2 Reduction (LiAlH4) intermediate1->step2 intermediate2 1-(Aminomethyl)cyclohexan-1-ol step2->intermediate2 step3 Diazotization & Rearrangement (NaNO2, H+) intermediate2->step3 product Cycloheptanone step3->product

Caption: Stepwise workflow for the Tiffeneau-Demjanov rearrangement.

VI. Safety and Handling

This compound is a corrosive and irritant compound. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Cyanide (NaCN): Highly toxic. Avoid contact with acids, which can release toxic hydrogen cyanide gas.

  • Sodium Hydride (NaH) and Lithium Aluminum Hydride (LiAlH₄): Water-reactive and flammable. Handle under an inert atmosphere and quench carefully.

  • Potassium tert-butoxide (t-BuOK): Corrosive and reacts with water.

  • Sodium Azide (NaN₃): Highly toxic. Can form explosive heavy metal azides.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

VII. Conclusion

This compound has demonstrated its significant utility as a versatile and strategic starting material for the synthesis of a diverse range of substituted cyclohexanes and related ring-expanded products. The protocols detailed in this guide for nucleophilic substitution, elimination, and the Tiffeneau-Demjanov rearrangement provide researchers with reliable and reproducible methods to access valuable synthetic intermediates and target molecules. By understanding the underlying chemical principles and the rationale behind the experimental choices, scientists and drug development professionals can effectively leverage the unique reactivity of this bifunctional building block to advance their research programs.

References

  • Organic Syntheses Procedure, "[4+3] Cycloaddition," Org. Synth.2003 , 80, 21.

  • Tiffeneau–Demjanov rearrangement. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Organic Syntheses Procedure, "[1,1-(Bis-benzyloxymethyl)vinyloxy]triethylsilane," Org. Synth.2004 , 81, 26.

  • Organic Syntheses Procedure, "Cyclobutadieneiron Tricarbonyl," Org. Synth.1976 , 55, 32.

  • 30.3: Tiffeneau-Demjanov Rearrangement. (2016, January 23). In Chemistry LibreTexts. Retrieved from [Link]

  • Scheme 2 Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f. In ResearchGate. Retrieved from [Link]

  • tBuOK Elimination. In Chemistry Steps. Retrieved from [Link]

  • 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and its use as starting material for the preparation of a fragrance ingredient. (n.d.). In Google Patents.
  • Demjanov rearrangement. In Grokipedia. Retrieved from [Link]

  • The Demjanov and Tiffeneau‐Demjanov Ring Expansions. In ResearchGate. Retrieved from [Link]

  • Tetramethyl-1-oxaspiro[2.5]octane. In Justia Patents. Retrieved from [Link]

  • Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. (2011, October 29). In Master Organic Chemistry. Retrieved from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). In Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence. (2015, April 14). In PubMed Central. Retrieved from [Link]

  • Chapter 12 Formation of ! Bonds by Elimination Reactions. (n.d.). Retrieved from [Link]

  • advanced E2 reaction practice. (2019, September 3). In YouTube. Retrieved from [Link]

Sources

Application Note & Protocol: Base-Mediated Intramolecular Cyclization of 1-(Bromomethyl)cyclohexan-1-ol for the Synthesis of 1-Oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Theoretical Framework and Mechanistic Rationale

The transformation of 1-(bromomethyl)cyclohexan-1-ol[1] into 1-oxaspiro[2.5]octane[2] is a classic example of an intramolecular Williamson ether synthesis.[3][4][5] This reaction class is fundamental in organic synthesis for the formation of ethers, and its intramolecular variant is particularly powerful for constructing cyclic ethers, including strained systems like epoxides.[6][7]

The reaction proceeds via a two-step mechanism under basic conditions:

  • Deprotonation: A strong base abstracts the acidic proton from the hydroxyl group of the haloalcohol. This generates a nucleophilic alkoxide intermediate. The choice of base is critical; a non-nucleophilic, strong base such as sodium hydride (NaH) is ideal. NaH irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas (H₂). The evolution of H₂ gas drives this equilibrium-controlled step to completion.[5]

  • Intramolecular Sₙ2 Cyclization: The newly formed alkoxide acts as an intramolecular nucleophile, attacking the adjacent carbon atom that bears the bromine atom (the electrophile). This occurs through a backside attack, characteristic of an Sₙ2 mechanism, leading to the displacement of the bromide leaving group and the formation of the three-membered epoxide ring.[6][8][9]

The overall process results in the formation of a spirocyclic ether, where the epoxide ring shares a carbon atom with the cyclohexane ring. While epoxides possess significant ring strain (approximately 13 kcal/mol), the reaction is generally spontaneous and thermodynamically favorable because the formation of a strong C-O bond compensates for this strain.[6][10]

Caption: Reaction mechanism for the formation of 1-Oxaspiro[2.5]octane.

Experimental Design Considerations

A successful protocol relies on the careful selection of reagents and conditions to maximize yield and minimize side reactions.

  • Solvent Selection: Anhydrous aprotic solvents are essential to prevent quenching the base and interfering with the alkoxide nucleophile. Tetrahydrofuran (THF) is an excellent choice due to its ability to dissolve the starting material and stabilize the intermediate alkoxide without participating in the reaction.

  • Base Stoichiometry: A slight excess of the base (e.g., 1.1 to 1.2 equivalents) is typically used to ensure complete deprotonation of the starting alcohol, accounting for any potential inactivation by trace amounts of water.

  • Concentration Control: To favor the desired intramolecular cyclization, the reaction should be run under relatively dilute conditions (e.g., 0.1 M). Higher concentrations can increase the rate of intermolecular side reactions, leading to the formation of oligomers or polymers.[11]

  • Temperature Management: The initial deprotonation with sodium hydride is exothermic and produces flammable hydrogen gas. Therefore, the addition of NaH should be performed at a reduced temperature (0 °C) with efficient stirring. Once the deprotonation is complete, the reaction can be gently warmed to room temperature to facilitate the Sₙ2 cyclization.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Properties/Hazards[1][2]
This compoundC₇H₁₃BrO193.081.00 g5.18Solid. Harmful if swallowed, causes skin/eye irritation.
Sodium Hydride (60% dispersion in oil)NaH24.000.23 g5.70Flammable solid, reacts violently with water to produce H₂ gas. Handle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1152 mL-Flammable liquid, can form explosive peroxides. Use from a freshly opened bottle or distilled from a suitable drying agent.
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~100 mL-Extremely flammable liquid.
Saturated aq. NH₄Cl SolutionNH₄Cl53.49~20 mL-Aqueous solution.
Brine (Saturated aq. NaCl)NaCl58.44~20 mL-Aqueous solution.
Anhydrous Magnesium SulfateMgSO₄120.37~2-3 g-Drying agent.
Equipment
  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet (balloon or manifold)

  • Ice bath

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for purification (chromatography column, flasks)

  • TLC plates (silica gel), chamber, and UV lamp

Step-by-Step Procedure

Caption: Step-by-step experimental workflow for the synthesis of 1-Oxaspiro[2.5]octane.

  • Preparation of Starting Material: Weigh 1.00 g (5.18 mmol) of this compound and add it to a dry 100 mL two-neck round-bottom flask containing a magnetic stir bar.

  • Inert Atmosphere Setup: Equip one neck of the flask with a rubber septum and the other with a reflux condenser topped with a nitrogen or argon inlet. Purge the system with inert gas for 5-10 minutes.

  • Solvent Addition: Using a dry syringe, add 52 mL of anhydrous THF to the flask to dissolve the starting material, resulting in a ~0.1 M solution.

  • Base Addition: Place the flask in an ice-water bath and allow the solution to cool to 0 °C. Carefully and portion-wise, add 0.23 g (5.70 mmol, 1.1 eq) of the 60% sodium hydride dispersion over 10 minutes.

    • Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution, preventing a dangerous pressure buildup.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

  • Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, add 20 mL of saturated aqueous NH₄Cl solution dropwise to quench any unreacted sodium hydride.

    • Safety Note: Quenching is highly exothermic and produces hydrogen gas. Slow, dropwise addition at 0 °C is mandatory.

  • Extraction: Transfer the quenched mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with 20 mL of brine to remove residual water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to obtain the pure 1-oxaspiro[2.5]octane.

Product Characterization and Expected Results

The final product, 1-oxaspiro[2.5]octane, is a colorless oil. A successful synthesis should yield the product in good purity, which must be confirmed through spectroscopic analysis.

  • Yield: A typical yield for this reaction ranges from 75-90%. The theoretical yield is calculated as: (moles of limiting reagent) × (M.W. of product) = (0.00518 mol) × (112.17 g/mol ) = 0.58 g.

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum should show the absence of the bromomethyl signal (CH₂Br) from the starting material and the appearance of a characteristic singlet for the two equivalent protons of the epoxide ring around δ 2.5-2.7 ppm. The cyclohexyl protons will appear as complex multiplets in the δ 1.2-1.8 ppm region.[12][13]

  • ¹³C NMR (CDCl₃, 101 MHz): Key signals confirming the product structure include the spiro carbon at ~58-60 ppm and the epoxide methylene carbon (CH₂) at ~48-50 ppm. The signals for the cyclohexane ring carbons will appear in the aliphatic region (~23-35 ppm).[12]

  • Infrared (IR) Spectroscopy: The most significant change will be the disappearance of the broad O-H stretching band from the starting material (around 3400 cm⁻¹). The presence of the epoxide can be confirmed by characteristic C-O stretching bands around 1250 cm⁻¹ and 850-950 cm⁻¹.

References

  • Wikipedia. (n.d.). Epoxide. Retrieved from [Link]

  • Chemistry with Caroline. (2023, January 31). How to Synthesize Epoxides from Vicinal Halohydrins [Video]. YouTube. Retrieved from [Link]

  • Transformation Tutoring. (2022, November 24). Synthesis and Reactions of Epoxides: The Complete Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2015, January 26). Epoxides – The Outlier Of The Ether Family. Retrieved from [Link]

  • Garber, K. (2017). CHEM 222, Chapter 14: Synthesis of Epoxides: Base-promoted Cyclization of Halohydrins. Dr. Garber's Video Guides to Organic Chemistry. Retrieved from [Link]

  • Pérez-Balado, C., & Padrón, J. I. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33–39. Retrieved from [Link]

  • Wiley. (n.d.). 1-Oxaspiro[2.5]octane. SpectraBase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Oxaspiro[2.5]octane. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 12). The Intramolecular Williamson Ether Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, July 7). Intramolecular Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Master Organic Chemistry. (2011, July 4). Common Blind Spot: Intramolecular Reactions. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of Oxaspiro[2.5]octane via Intramolecular Cyclization of 1-(Bromomethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of oxaspiro[2.5]octane, a valuable spirocyclic ether, from 1-(bromomethyl)cyclohexan-1-ol. It delves into the underlying reaction mechanism, offers a detailed and validated experimental protocol, and discusses critical safety considerations. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in leveraging spirocyclic scaffolds to introduce three-dimensionality into molecular design.[1]

Introduction: The Significance of Spirocyclic Ethers

Spirocycles, compounds containing two rings connected by a single common atom, are increasingly sought-after motifs in modern drug discovery.[1] Their inherent three-dimensionality allows for the exploration of new chemical space, which can lead to improved physicochemical properties such as solubility and metabolic stability, ultimately increasing the probability of clinical success.[1][2] Oxaspiro[2.5]octane, a simple yet elegant spiro-epoxide, serves as a fundamental building block for more complex molecular architectures and has been featured in derivatives investigated for various therapeutic applications.[3][4]

The synthesis described herein utilizes a robust and classical transformation: the base-induced intramolecular cyclization of a halohydrin. This method, a variant of the Williamson ether synthesis, is efficient for creating strained three-membered ether rings (epoxides).[5][6]

Reaction Mechanism: Intramolecular SN2 Cyclization

The formation of oxaspiro[2.5]octane from this compound is a classic example of an intramolecular Williamson ether synthesis.[5][7][8] The reaction proceeds via a two-step mechanism under basic conditions.

  • Deprotonation: A strong base abstracts the acidic proton from the tertiary hydroxyl group of this compound. This acid-base reaction generates a transient nucleophilic alkoxide intermediate.

  • Intramolecular SN2 Attack: The newly formed alkoxide, being spatially proximate to the electrophilic carbon of the bromomethyl group, executes a backside nucleophilic attack.[9][10][11] This intramolecular SN2 displacement expels the bromide ion as the leaving group, resulting in the formation of the strained oxirane ring and closing the spirocyclic system.[8]

The stereochemical arrangement is critical for the success of this SN2 reaction; the attacking alkoxide must be able to approach the carbon-bromine bond from the anti-periplanar position.[8]

Reaction_Mechanism cluster_start 1. Deprotonation cluster_cyclization 2. Intramolecular SN2 Attack start This compound alkoxide Alkoxide Intermediate start->alkoxide Deprotonation (Fast) base Base (e.g., NaH) product Oxaspiro[2.5]octane alkoxide->product Ring Closure (SN2) leaving_group Br⁻ start_mol product_mol

Caption: Mechanism of Oxaspiro[2.5]octane Formation.

Experimental Protocol

This protocol details the synthesis of oxaspiro[2.5]octane on a laboratory scale. All operations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Key Hazards
This compoundC₇H₁₃BrO193.0817299-10-4Harmful if swallowed, Skin/Eye Irritant[12][13]
Sodium Hydride (60% disp. in oil)NaH24.007646-69-7Flammable Solid, Water-Reactive
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Flammable Liquid, Peroxide-Former
Diethyl Ether(C₂H₅)₂O74.1260-29-7Highly Flammable, Peroxide-Former
Saturated Ammonium Chloride (aq.)NH₄Cl53.4912125-02-9Eye Irritant
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9N/A
Step-by-Step Procedure

Caption: Experimental Workflow for Oxaspiro[2.5]octane Synthesis.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (9.65 g, 50.0 mmol).

  • Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Addition of Base:

    • Scientist's Note: Sodium hydride is a strong, non-nucleophilic base ideal for this transformation as it irreversibly deprotonates the alcohol without competing in SN2 side reactions.[6][7] It is highly reactive with water; ensure all glassware is dry and the system is under an inert atmosphere.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 2.20 g, 55.0 mmol, 1.1 equivalents) to the cooled solution in small portions over 15-20 minutes. Effervescence (hydrogen gas evolution) will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching:

    • Scientist's Note: The reaction must be quenched carefully to safely neutralize the excess sodium hydride. Slow addition to a cooled solution prevents an uncontrolled exothermic reaction.

    • Cool the flask back to 0 °C in an ice-water bath. Slowly and carefully add 20 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 50 mL of water. Shake well and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Washing & Drying: Combine the organic layers and wash with 50 mL of saturated aqueous sodium chloride (brine). Dry the organic phase over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil by vacuum distillation to yield oxaspiro[2.5]octane as a clear, colorless liquid.

Safety Precautions

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[12] Handle in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[14]

  • Sodium Hydride: Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and away from ignition sources.

  • Anhydrous Ethers (THF, Diethyl Ether): Highly flammable liquids. Can form explosive peroxides upon storage and exposure to air.[15] Use from a freshly opened container or test for peroxides before use. Keep away from heat, sparks, and open flames.

Characterization and Expected Results

The identity and purity of the synthesized oxaspiro[2.5]octane can be confirmed by standard analytical techniques.

Chemical_Transformation reactant This compound reagents 1) NaH, THF 2) Workup reactant->reagents product Oxaspiro[2.5]octane reagents->product

Caption: Overall Synthetic Transformation.

PropertyExpected Value
Appearance Colorless liquid
Yield 75-85%
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol [16]
Boiling Point ~150-152 °C (at atm. pressure)
¹H NMR (CDCl₃, 400 MHz) δ 2.65 (s, 2H, -CH₂-O-), 1.80-1.40 (m, 10H, cyclohexyl protons)
¹³C NMR (CDCl₃, 100 MHz) δ 60.1 (spiro C), 52.5 (-CH₂-O-), 35.0, 25.5, 24.8 (cyclohexyl CH₂)
IR (Neat, cm⁻¹) ~3050 (epoxide C-H), 2930, 2860 (alkane C-H), 1250 (C-O-C)[16]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionExtend reaction time and monitor by TLC. Ensure 1.1 equivalents of active NaH were used.
Wet reagents/glasswareEnsure THF is anhydrous and glassware is properly flame-dried. Use fresh NaH.
Loss during workup/distillationPerform extractions carefully. Ensure vacuum is stable during distillation.
Starting Material Remains Insufficient or deactivated baseUse fresh, high-quality NaH. Ensure an inert atmosphere was maintained.
Formation of Side Products Intermolecular reactionMaintain dilute conditions to favor the intramolecular pathway.

References

  • This compound | 17299-10-4 | Benchchem.
  • This compound | C7H13BrO | CID 300684 - PubChem . Source: PubChem, URL: [Link]

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed . Source: PubMed, URL: [Link]

  • EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and ... - Google Patents.
  • EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs - Google Patents.
  • 1-Oxaspiro[2.5]octane | C7H12O | CID 9100 - PubChem . Source: PubChem, URL: [Link]

  • 1-Oxaspiro(2.5)octane, 4,4-dimethyl-8-methylene- | C10H16O - PubChem . Source: PubChem, URL: [Link]

  • 1-Oxaspiro[2.5]octane-2-carbonitrile | C8H11NO | CID 548939 - PubChem . Source: PubChem, URL: [Link]

  • Scheme 2 Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f. - ResearchGate . Source: ResearchGate, URL: [Link]

  • CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents.
  • Epoxides - The Outlier Of The Ether Family - Master Organic Chemistry . Source: Master Organic Chemistry, URL: [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d - Semantic Scholar . Source: Semantic Scholar, URL: [Link]

  • Ch16: HO-C-C-X => epoxide - University of Calgary . Source: University of Calgary, URL: [Link]

  • Epoxide - Wikipedia . Source: Wikipedia, URL: [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts . Source: Chemistry LibreTexts, URL: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry . Source: Master Organic Chemistry, URL: [Link]

  • Halohydrin Formation and Epoxidation of Alkenes - YouTube . Source: YouTube, URL: [Link]

  • This compound (C7H13BrO) - PubChemLite . Source: PubChemLite, URL: [Link]

  • CN103534244A - Oxaspiro [2.5] octane derivatives and analogs - Google Patents.
  • Intramolecular Williamson Ether Synthesis - Master Organic Chemistry . Source: Master Organic Chemistry, URL: [Link]

  • Intramolecular Williamson Ether Synthesis - YouTube . Source: YouTube, URL: [Link]

  • Oxetanes in Drug Discovery Campaigns - PMC - NIH . Source: National Institutes of Health, URL: [Link]

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts . Source: Chemistry LibreTexts, URL: [Link]

  • Williamson Ether Synthesis - Chemistry Steps . Source: Chemistry Steps, URL: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate . Source: ResearchGate, URL: [Link]

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents.

Sources

Application of 1-(Bromomethyl)cyclohexan-1-ol in medicinal chemistry building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1-(Bromomethyl)cyclohexan-1-ol in Medicinal Chemistry

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with desirable pharmacological profiles is perpetual. The cyclohexane ring is a foundational carbocyclic framework present in a multitude of biologically active compounds, prized for its conformational rigidity and three-dimensional diversity.[1] this compound emerges as a particularly strategic building block for drug discovery programs. Its unique structure, featuring a tertiary alcohol and a primary bromomethyl group attached to the same quaternary carbon, provides a powerful combination of functionalities within a compact, lipophilic core.[1][2]

This bifunctional nature is the cornerstone of its utility. The nucleophilic hydroxyl group and the electrophilic carbon-bromine bond allow for a diverse array of sequential or intramolecular transformations.[1] This enables chemists to rapidly generate complex and sterically defined scaffolds, such as spirocycles and expanded ring systems, which are of high interest in modern drug design.[3][4] This application note provides an in-depth exploration of the reactivity of this compound, complete with detailed protocols for its application in synthesizing valuable medicinal chemistry intermediates.

Physicochemical Properties

A clear understanding of a building block's properties is essential for its effective use in synthesis.

PropertyValueReference
IUPAC Name This compound[2][5]
CAS Number 17299-10-4[1][5]
Molecular Formula C₇H₁₃BrO[1][2]
Molecular Weight 193.08 g/mol [1][2]
Purity Typically ≥95%[1][5]
Appearance Colorless to light yellow liquid/solid[6]

Core Reactivity and Synthetic Applications

The synthetic power of this compound stems from its dual functionality, which can be exploited in several key transformations. The proximity of the hydroxyl and bromomethyl groups is critical, often dictating the primary reaction pathway.

Intramolecular Cyclization: A Gateway to Spiro-Epoxides

One of the most valuable transformations of this compound is its base-mediated intramolecular cyclization. The hydroxyl group, upon deprotonation by a base, acts as an internal nucleophile. This proximate alkoxide readily attacks the electrophilic carbon of the bromomethyl group via an intramolecular Sₙ2 reaction, displacing the bromide ion to form the highly useful spiro-epoxide, 1-oxaspiro[2.5]octane.[1] This scaffold is a versatile intermediate for accessing more complex spirocyclic systems, which are increasingly sought after in drug discovery for their ability to confer novelty and improved physicochemical properties.[7]

Figure 1: Intramolecular Epoxide Formation
Intermolecular Nucleophilic Substitution

The primary carbon-bromine bond is highly susceptible to attack by a wide range of external nucleophiles.[1] This allows for the direct installation of diverse functional groups, making this compound an excellent starting point for generating focused compound libraries. The hydroxyl group can be protected prior to substitution if it interferes with the desired reaction, or it can be carried through the synthesis to serve as a handle for subsequent modifications.

Key Nucleophilic Substitutions:

  • Azide (N₃⁻): Introduction of an azide group, which can be readily reduced to a primary amine or used in "click chemistry" reactions.

  • Cyanide (CN⁻): Carbon chain extension, providing a nitrile that can be hydrolyzed to a carboxylic acid or reduced to an amine.

  • Amines (R₂NH): Direct formation of tertiary or secondary amines, a common feature in many pharmaceuticals.

  • Thiols (RSH): Synthesis of thioethers.

G Figure 2: Key Reactivity Pathways start This compound sub Intermolecular Substitution (Sₙ2) start->sub cyclo Intramolecular Cyclization start->cyclo rearrange Ring Expansion (Multi-step) start->rearrange azide Azide Derivative sub->azide  NaN₃ amine Amine Derivative sub->amine  R₂NH nitrile Nitrile Derivative sub->nitrile  NaCN epoxide Spiro-Epoxide (1-Oxaspiro[2.5]octane) cyclo->epoxide  Base cycloheptanone Cycloheptanone rearrange->cycloheptanone  1. NaN₃  2. Reduction  3. NaNO₂, HCl

Figure 2: Key Reactivity Pathways
Ring Expansion via Tiffeneau-Demjanov Rearrangement

A more advanced application involves leveraging the bromomethyl group to achieve a ring expansion of the cyclohexane core. This transformation, a variant of the Tiffeneau-Demjanov rearrangement, provides access to valuable seven-membered ring systems.[1] The protocol involves a three-step sequence:

  • Amination: The bromomethyl group is converted to an aminomethyl group, typically via an azide intermediate followed by reduction.

  • Diazotization: The resulting primary amine is treated with nitrous acid (generated in situ from a nitrite salt and strong acid) to form an unstable diazonium salt.

  • Rearrangement: The loss of dinitrogen gas is accompanied by the migration of an adjacent carbon-carbon bond of the cyclohexane ring, leading to the formation of an expanded cycloheptanone ring.[1]

This method is a powerful tool for accessing cycloheptane scaffolds, which are features of various CNS-active agents and other complex natural products.[3]

Experimental Protocols

The following protocols are provided as validated starting points for researchers. Standard laboratory safety procedures, including the use of personal protective equipment, should be followed at all times.

Protocol 1: Synthesis of 1-Oxaspiro[2.5]octane

Objective: To synthesize the spiro-epoxide intermediate via intramolecular cyclization.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

G Figure 3: Workflow for Spiro-Epoxide Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dissolve this compound in anhydrous THF under N₂ p2 Cool solution to 0 °C (ice-water bath) p1->p2 p3 Add NaH portion-wise over 15 minutes p2->p3 r1 Allow mixture to warm to room temperature p3->r1 r2 Stir for 2-4 hours r1->r2 r3 Monitor reaction progress by TLC (e.g., 20% EtOAc/Hexanes) r2->r3 w1 Cool to 0 °C and quench slowly with sat. aq. NH₄Cl r3->w1 w2 Extract with diethyl ether (3x) w1->w2 w3 Combine organic layers, wash with brine, dry over MgSO₄ w2->w3 w4 Filter and concentrate in vacuo w3->w4 w5 Purify by column chromatography or distillation w4->w5

Figure 3: Workflow for Spiro-Epoxide Synthesis

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (e.g., 1.93 g, 10 mmol, 1.0 eq) and anhydrous THF (50 mL).

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: Carefully add sodium hydride (60% dispersion, e.g., 0.48 g, 12 mmol, 1.2 eq) in small portions over 15 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 2-4 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium chloride (brine), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by silica gel column chromatography to yield pure 1-oxaspiro[2.5]octane.

Protocol 2: Synthesis of 1-((Azidomethyl)cyclohexyl)methanol

Objective: To install an azide functionality as a precursor to a primary amine.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 1.93 g, 10 mmol, 1.0 eq) in DMF (40 mL).

  • Add sodium azide (e.g., 0.98 g, 15 mmol, 1.5 eq) to the solution. Caution: Sodium azide is highly toxic.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 6-12 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (100 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash sequentially with water and brine, and then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude oil, 1-((azidomethyl)cyclohexyl)methanol, can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) if necessary. This intermediate is often sufficiently pure for use in the subsequent reduction step.

Conclusion

This compound is a potent and versatile building block for medicinal chemistry. Its well-defined bifunctional nature provides reliable and predictable reactivity, enabling access to diverse and complex molecular scaffolds. From the efficient generation of spiro-epoxides to the installation of key pharmacophoric elements via nucleophilic substitution and the construction of larger ring systems, this compound offers multiple strategic avenues for scaffold diversification. The protocols detailed herein serve as a practical guide for researchers and drug development professionals to unlock the synthetic potential of this valuable intermediate in their quest for the next generation of therapeutic agents.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (Bromomethyl)cyclohexane: Comprehensive Overview and Applications. Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

  • PrepChem.com. Synthesis of 1-Bromomethyl-1-hydroxymethyl-cyclohexane. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Organic Syntheses. A GENERAL SYNTHETIC METHOD FOR THE PREPARATION OF CONJUGATED DIENES FROM OLEFINS USING BROMOMETHANESULFONYL BROMIDE: 1,2-DIMETHYLENECYCLOHEXANE. Available at: [Link]

  • Villalobos-García, D., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(23), 5566. Available at: [Link]

  • S. V. S. R. K. V. D. V. S. N. et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. Available at: [Link]

  • Teixeira, M., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(19), 6299. Available at: [Link]

  • Duarte, F. I., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 27(17), 5440. Available at: [Link]

  • Chegg. synthesis of 1-bromide-1-methylcyclohexane to 1-Bromo-1-(bromomethyl)cyclohexane. Available at: [Link]

  • Cummings, M. D., & Sekharan, S. (2019). Structure-Based Macrocycle Design in Small-Molecule Drug Discovery and Simple Metrics To Identify Opportunities for Macrocyclization of Small-Molecule Ligands. Journal of Medicinal Chemistry, 62(15), 6843–6853. Available at: [Link]

  • Uddin, M. S., et al. (2022). Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease. Oxidative Medicine and Cellular Longevity, 2022, 9992335. Available at: [Link]

  • Wang, L., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Acta Pharmaceutica Sinica B, 13(7), 2733–2754. Available at: [Link]

  • Al-Mokadem, A. S., et al. (2022). Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones. Molecules, 27(18), 5898. Available at: [Link]

  • MDPI. Special Issue : Bioactive Molecules in Medicinal Chemistry. Available at: [Link]

  • Dračínský, M., & Hodgkinson, P. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4053. Available at: [Link]

  • de la Torre, G., & Gotor-Fernández, V. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5271. Available at: [Link]

  • Dar'in, D., & Krasavin, M. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(11), 3505. Available at: [Link]

Sources

Application Note: A Step-by-Step Protocol for the Synthesis of Cycloheptanone via Tiffeneau-Demjanov Ring Expansion

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of cycloheptanone, a valuable seven-membered carbocycle, starting from 1-(bromomethyl)cyclohexan-1-ol. The protocol is centered around the Tiffeneau-Demjanov rearrangement, a robust and reliable method for one-carbon ring expansion of cyclic ketones and alcohols.[1][2] This guide is structured to provide researchers, chemists, and drug development professionals with a detailed, two-part experimental procedure, a thorough mechanistic explanation, and critical insights into the practical execution of the synthesis. We will first detail the conversion of the starting bromohydrin to the key 1-(aminomethyl)cyclohexan-1-ol intermediate, followed by its subsequent acid-catalyzed rearrangement to the target cycloheptanone.

Introduction and Mechanistic Overview

The homologation of cyclic ketones is a cornerstone transformation in synthetic organic chemistry, enabling access to larger, often more complex ring systems. The Tiffeneau-Demjanov rearrangement (TDR) is a premier method for achieving a one-carbon ring expansion.[1][3] The reaction classically involves the treatment of a 1-(aminomethyl)cycloalkanol with nitrous acid to yield a ring-enlarged ketone.[1][4] This process is particularly efficient for synthesizing five, six, and seven-membered rings.[1][4]

Our synthesis commences with the readily available this compound.[5] The overall process is a two-stage synthesis:

  • Nucleophilic Substitution: The starting material is first converted to the essential β-amino alcohol intermediate, 1-(aminomethyl)cyclohexan-1-ol. This is achieved via nucleophilic substitution of the bromide. For this protocol, we will utilize sodium azide followed by a reduction, a reliable method to install the primary amine.

  • Tiffeneau-Demjanov Rearrangement: The synthesized 1-(aminomethyl)cyclohexan-1-ol is then treated with nitrous acid, generated in situ from sodium nitrite and a strong acid.[5] This triggers the core rearrangement sequence.

The mechanism of the TDR is a well-established cascade involving carbocation intermediates (see diagram below).[6] The key steps are:

  • Diazotization: The primary amino group reacts with the in situ generated nitrous acid to form a diazonium salt intermediate.[5]

  • Carbocation Formation: The diazonium group is an excellent leaving group and departs as dinitrogen gas (N₂), a major thermodynamic driving force for the reaction, leaving behind a highly reactive primary carbocation.[5]

  • Ring Expansion (1,2-Alkyl Shift): A carbon-carbon bond from the cyclohexane ring migrates to the adjacent carbocationic center. This Wagner-Meerwein type rearrangement expands the six-membered ring into a seven-membered ring, forming a more stable tertiary oxonium ion.[5][6]

  • Deprotonation: A final, rapid deprotonation of the oxonium ion by a base (e.g., water) yields the thermodynamically stable cycloheptanone.[5]

Reaction Mechanism Workflow

TDR_Mechanism cluster_diazotization Diazotization cluster_rearrangement Rearrangement cluster_final_product Product Formation AminoAlcohol 1-(aminomethyl)cyclohexan-1-ol Diazonium Diazonium Salt Intermediate AminoAlcohol->Diazonium NaNO₂, H⁺ Carbocation Primary Carbocation Diazonium->Carbocation - N₂ (gas) Oxonium Tertiary Oxonium Ion Carbocation->Oxonium 1,2-Alkyl Shift (Ring Expansion) Ketone Cycloheptanone Oxonium->Ketone - H⁺ (Deprotonation)

Caption: The Tiffeneau-Demjanov rearrangement mechanism.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials including sodium azide (highly toxic and potentially explosive), strong acids, and flammable organic solvents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of 1-(aminomethyl)cyclohexan-1-ol

This two-step procedure first converts the starting bromide to an azide, which is then reduced to the primary amine.

Materials & Reagents:

  • This compound (C₇H₁₃BrO, MW: 193.09 g/mol )[7][8]

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Lithium Aluminum Hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Sodium hydroxide (NaOH), aqueous solution

Protocol:

Step A1: Azide Formation

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (10.0 g, 51.8 mmol) in 100 mL of anhydrous DMF.

  • Add sodium azide (4.04 g, 62.1 mmol, 1.2 equiv) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. The progress can be monitored by TLC (Thin Layer Chromatography).

  • After cooling to room temperature, pour the reaction mixture into 400 mL of water and extract with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, wash with brine (2 x 100 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 1-(azidomethyl)cyclohexan-1-ol, which can often be used in the next step without further purification.

Step A2: Reduction to Amine

  • Caution: LAH reacts violently with water. Ensure all glassware is scrupulously dried.

  • In a 1 L three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, prepare a suspension of LAH (2.95 g, 77.7 mmol, 1.5 equiv) in 200 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 1-(azidomethyl)cyclohexan-1-ol from the previous step in 100 mL of anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction back down to 0 °C and cautiously quench the excess LAH by the sequential, dropwise addition of water (3 mL), 15% aqueous NaOH (3 mL), and then water again (9 mL).

  • Stir the resulting granular white precipitate for 30 minutes, then filter it off and wash the solid thoroughly with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product, 1-(aminomethyl)cyclohexan-1-ol. Purification can be achieved by vacuum distillation or crystallization of its hydrochloride salt.

Part B: Tiffeneau-Demjanov Rearrangement to Cycloheptanone

Materials & Reagents:

  • 1-(aminomethyl)cyclohexan-1-ol (from Part A)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 2 M

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sodium chloride (for salting out)[9]

Protocol:

  • Dissolve 1-(aminomethyl)cyclohexan-1-ol (5.0 g, 35.0 mmol) in 100 mL of 2 M HCl in a 500 mL flask. Cool the solution to 0-5 °C in an ice-salt bath. Vigorous stirring is essential.

  • Prepare a solution of sodium nitrite (2.67 g, 38.5 mmol, 1.1 equiv) in 25 mL of cold water.

  • Add the sodium nitrite solution dropwise to the stirred amino alcohol solution over 30-45 minutes. Crucial: Maintain the internal temperature between 0-5 °C throughout the addition to control the exothermic reaction and prevent decomposition of the diazonium intermediate.[10] Observe for nitrogen gas evolution.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash them sequentially with water (50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL, until effervescence ceases) to neutralize excess acid, and finally with brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter off the drying agent and remove the bulk of the ether by simple distillation.

  • The crude cycloheptanone can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 80–85 °C / 30 mmHg.[11] The expected yield is typically in the range of 40-65%.[11]

Data Summary and Characterization

Quantitative Data Table
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Part A1
This compound193.0910.0 g51.81.0
Sodium Azide65.014.04 g62.11.2
Part A2
1-(Azidomethyl)cyclohexan-1-ol155.21~8.0 g51.81.0
Lithium Aluminum Hydride37.952.95 g77.71.5
Part B
1-(aminomethyl)cyclohexan-1-ol129.205.0 g35.01.0
Sodium Nitrite69.002.67 g38.51.1
Characterization of Cycloheptanone (C₇H₁₂O)
  • Molecular Weight: 112.17 g/mol .[12][13]

  • Appearance: Colorless oily liquid.

  • Boiling Point: ~179-181 °C (at atmospheric pressure), 80-85 °C / 30 mmHg.[11]

  • ¹H NMR: Spectral data can be found on public databases like ChemicalBook.[14]

  • ¹³C NMR: Expected signals can be referenced from sources like SpectraBase.[15]

  • IR Spectrum (Film): A strong characteristic absorption band for the carbonyl (C=O) stretch is expected around 1705 cm⁻¹.

  • Mass Spectrum (EI): The molecular ion peak (M⁺) should be observed at m/z = 112.[12][16] Common fragmentation patterns can be referenced from the NIST WebBook.[12][16]

Overall Synthesis Workflow

Caption: High-level workflow for the synthesis of cycloheptanone.

References

  • BenchChem. (n.d.). Purification techniques for isolating (R)-3-methylcycloheptanone.
  • Alfa Chemistry. (n.d.). Demjanov Rearrangement.
  • National Institute of Standards and Technology. (n.d.). Cycloheptanone - Mass Spectrum. In NIST Chemistry WebBook.
  • BenchChem. (n.d.). This compound | 17299-10-4.
  • ChemicalBook. (n.d.). Cycloheptanone(502-42-1) 1H NMR spectrum.
  • Dauben, H. J., Jr., Ringold, H. J., Wade, R. H., & Pearson, D. L. (1963). Cycloheptanone. Organic Syntheses, Coll. Vol. 4, 221.
  • National Institute of Standards and Technology. (n.d.). Cycloheptanone. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). Cycloheptanone. In PubChem Compound Database.
  • Wiley-VCH GmbH. (n.d.). Cycloheptanone - 13C NMR. In SpectraBase.
  • Google Patents. (n.d.). Purification of cyclohexanone - US3933916A.
  • Grokipedia. (n.d.). Demjanov rearrangement.
  • IQ-USP. (n.d.). Isolation of Cyclohexanone from Steam Distillate.
  • Google Patents. (n.d.). Purification of cyclopentanone - US2513534A.
  • Wikipedia. (n.d.). Tiffeneau–Demjanov rearrangement.
  • Smith, P. A. S., & Baer, D. R. (2011). The Demjanov and Tiffeneau-Demjanov Ring Expansions. Organic Reactions, 1-220.
  • Slideshare. (n.d.). Demjanov rearrangement.
  • National Center for Biotechnology Information. (2019).
  • Organic Chemistry Portal. (n.d.). Synthesis of cycloheptanones.
  • BenchChem. (n.d.). Cycloheptanol: A Technical Guide to its Discovery and First Synthesis.
  • SynArchive. (n.d.). Tiffeneau-Demjanov Rearrangement.
  • Sci-Hub. (2005). The Synthesis of E‐2‐(Bromomethylene)cyclohexanone and E‐2‐(Bromomethylene)cycloheptanone. ChemInform.
  • Chemistry LibreTexts. (2016). 30.3: Tiffeneau-Demjanov Rearrangement.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclohexanones.
  • ResearchGate. (n.d.). The Demjanov and Tiffeneau‐Demjanov Ring Expansions.
  • Chemistry LibreTexts. (2024). 2.7: The preparation of Cyclohexanone from Cyclohexanol.
  • National Center for Biotechnology Information. (2025).
  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database.
  • Advanced ChemBlocks Inc. (n.d.). This compound.

Sources

Application Notes and Protocols: Semipinacol Ring Expansion of 1-(Bromomethyl)cyclohexan-1-ol Derivatives for the Synthesis of Cycloheptanones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of One-Carbon Ring Expansion

In the landscape of synthetic organic chemistry, the construction of medium-sized rings, particularly seven-membered carbocycles, presents a persistent challenge due to unfavorable entropic and enthalpic factors. Yet, the cycloheptanone motif is a privileged scaffold found in numerous natural products and pharmaceutical agents. Ring expansion reactions offer an elegant and powerful solution, providing access to larger cyclic systems from more readily available smaller rings.[1]

This guide provides a detailed exploration of the semipinacol-type ring expansion of 1-(bromomethyl)cyclohexan-1-ol derivatives. This transformation, a close relative of the renowned Tiffeneau-Demjanov rearrangement, serves as a robust method for the one-carbon homologation of cyclohexanones to cycloheptanones.[2][3] We will dissect the underlying mechanism, provide field-tested experimental protocols, and discuss the critical parameters that govern the success of this synthetically valuable reaction. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this methodology into their synthetic programs.

Mechanistic Insights: A Cascade of Controlled Rearrangement

The conversion of this compound to cycloheptanone is not a direct transformation but rather a two-stage process that culminates in a classic semipinacol rearrangement. The core of the reaction's success lies in the in-situ generation of a highly unstable intermediate that readily undergoes a thermodynamically favorable rearrangement.

  • Stage 1: Formation of the Key Precursor, 1-(Aminomethyl)cyclohexan-1-ol. The journey begins by converting the synthetically accessible but poorly reactive bromomethyl compound into its corresponding aminomethyl analogue. This is a critical step, as the primary amine is the functional handle required for the subsequent rearrangement. A common and reliable method involves nucleophilic substitution of the bromide with an azide salt (e.g., sodium azide), followed by reduction of the resulting azidomethyl intermediate to the primary amine.

  • Stage 2: The Tiffeneau-Demjanov Rearrangement. With the β-amino alcohol in hand, the key rearrangement is initiated.[4]

    • Diazotization: The primary amino group reacts with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid at low temperatures (0-5 °C).[4][5] This forms a highly unstable diazonium salt intermediate.

    • Carbocation Formation: The diazonium group is an exceptional leaving group, and it readily departs as dinitrogen gas (N₂), leaving behind a highly reactive primary carbocation on the exocyclic carbon.[3][6]

    • 1,2-Alkyl Shift (Ring Expansion): The crucial ring expansion occurs via a 1,2-alkyl shift. A C-C bond from the cyclohexane ring migrates to the electron-deficient primary carbocation.[5] This step is driven by the release of some ring strain and, more importantly, the formation of a more stable, resonance-stabilized oxonium ion. The stereochemistry of this migration is often dictated by the anti-periplanar alignment of the migrating bond relative to the leaving diazonium group.[7]

    • Deprotonation: The final step is the deprotonation of the oxonium ion by a weak base (like water) to yield the thermodynamically stable cycloheptanone.[5]

The entire mechanistic cascade is depicted below.

Tiffeneau-Demjanov Mechanism Mechanism of Ring Expansion cluster_0 Step 1: Diazotization cluster_1 Step 2: Rearrangement cluster_2 Step 3: Deprotonation A 1-(Aminomethyl)cyclohexan-1-ol B Diazonium Salt Intermediate A->B NaNO₂, H⁺ (0-5 °C) C Primary Carbocation B->C - N₂ (gas) D Oxonium Ion (Resonance Stabilized) C->D 1,2-Alkyl Shift (Ring Expansion) E Cycloheptanone D->E - H⁺

Caption: The Tiffeneau-Demjanov reaction pathway.

Experimental Design and Strategic Considerations

A successful ring expansion protocol hinges on careful execution and an understanding of the causality behind each experimental choice.

ParameterChoice & Rationale
Amination Strategy Sodium Azide (NaN₃) followed by Reduction (e.g., LiAlH₄, H₂/Pd): This is often the preferred method. It is high-yielding and avoids the potential for over-alkylation that can occur with direct amination using ammonia. The azide intermediate is generally stable and easy to handle.
Acid Choice Aqueous HCl or H₂SO₄: A strong, non-nucleophilic acid is required to generate nitrous acid in situ from NaNO₂. Acetic acid can also be used, as demonstrated in some literature preparations.[8]
Temperature Control Maintain 0–5 °C during Diazotization: This is arguably the most critical parameter. The diazonium salt intermediate is thermally unstable and can decompose through undesired pathways at higher temperatures.[4] Low temperatures ensure its controlled conversion to the primary carbocation, maximizing the yield of the rearranged product.
Reagent Addition Slow, Dropwise Addition of NaNO₂ Solution: The diazotization reaction is exothermic. Slow addition is essential to maintain the low reaction temperature and to control the rate of nitrogen gas evolution.
Work-up Procedure Neutralization: The acidic reaction mixture must be carefully neutralized (e.g., with NaHCO₃ or Na₂CO₃) before extraction to ensure the product is in its non-protonated, organic-soluble form. Purification: Steam distillation is an effective method for isolating the volatile cycloheptanone from non-volatile salts and byproducts.[8] Alternatively, purification via the bisulfite addition product can be highly effective for removing non-ketonic impurities.[8]

Detailed Experimental Protocols

The following protocols provide a validated workflow for the synthesis of cycloheptanone from cyclohexanone, proceeding through the this compound intermediate.

G start Cyclohexanone step1 Protocol 1: Synthesis of 1-(Hydroxymethyl)cyclohexan-1-ol start->step1 1. (CH₂O)n, KOH 2. H₂O step2 Protocol 2: Bromination to this compound step1->step2 PBr₃, Et₂O step3 Protocol 3: Azidation to 1-(Azidomethyl)cyclohexan-1-ol step2->step3 NaN₃, DMF step4 Protocol 4: Reduction to 1-(Aminomethyl)cyclohexan-1-ol step3->step4 LiAlH₄, THF step5 Protocol 5: Ring Expansion to Cycloheptanone step4->step5 NaNO₂, aq. HCl end Cycloheptanone step5->end

Caption: Overall experimental workflow.

Protocol 1: Synthesis of 1-(Hydroxymethyl)cyclohexan-1-ol

This protocol is adapted from established procedures for hydroxymethylation of ketones.

  • Setup: To a 1 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add cyclohexanone (98.1 g, 1.0 mol), paraformaldehyde (33.0 g, 1.1 mol), and methanol (400 mL).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of potassium hydroxide (5.6 g, 0.1 mol) in methanol (100 mL) over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Equilibration: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 24 hours.

  • Work-up: Neutralize the reaction mixture with glacial acetic acid until pH 7. Remove the methanol under reduced pressure. Add water (200 mL) and extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation or used directly in the next step.

Protocol 2: Synthesis of this compound

Caution: Phosphorus tribromide (PBr₃) is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Setup: In a 500 mL flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude 1-(hydroxymethyl)cyclohexan-1-ol (65.1 g, 0.5 mol) in anhydrous diethyl ether (250 mL).

  • Reaction: Cool the solution to 0 °C in an ice-salt bath. Slowly add phosphorus tribromide (54.1 g, 0.2 mol, 1.2 eq. per OH to be replaced) dropwise over 1 hour, maintaining the internal temperature below 5 °C.[5]

  • Completion: After addition, allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (300 g). Separate the organic layer. Wash the organic layer sequentially with cold water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which can be purified by distillation if necessary.

Protocol 3 & 4: Synthesis of 1-(Aminomethyl)cyclohexan-1-ol via Azide Intermediate

Caution: Sodium azide is highly toxic. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that reacts violently with water. All operations must be conducted in a fume hood under anhydrous conditions.

  • Azidation: Dissolve this compound (38.6 g, 0.2 mol) in dimethylformamide (DMF, 200 mL). Add sodium azide (15.6 g, 0.24 mol). Heat the mixture to 60 °C and stir for 12 hours. Cool to room temperature, pour into water (500 mL), and extract with diethyl ether (3 x 150 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give crude 1-(azidomethyl)cyclohexan-1-ol.

  • Reduction Setup: Prepare a suspension of LiAlH₄ (11.4 g, 0.3 mol) in anhydrous tetrahydrofuran (THF, 300 mL) in a 1 L flask under a nitrogen atmosphere. Cool to 0 °C.

  • Reduction Reaction: Add a solution of the crude 1-(azidomethyl)cyclohexan-1-ol in anhydrous THF (100 mL) dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C. After addition, warm to room temperature and then heat to reflux for 4 hours.

  • Quenching: Cool the reaction back to 0 °C. Cautiously and sequentially add water (11.4 mL), 15% aqueous NaOH (11.4 mL), and then water again (34.2 mL) dropwise to quench the excess LiAlH₄.

  • Work-up: Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure to yield 1-(aminomethyl)cyclohexan-1-ol.

Protocol 5: Tiffeneau-Demjanov Ring Expansion to Cycloheptanone

This protocol is adapted from Organic Syntheses procedures.[8]

  • Setup: In a 1 L three-necked flask equipped with a mechanical stirrer and a dropping funnel, place 1-(aminomethyl)cyclohexan-1-ol (25.8 g, 0.2 mol) and 200 mL of water. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Acidification: Slowly add concentrated hydrochloric acid (36 mL) while maintaining the low temperature.

  • Diazotization: Prepare a solution of sodium nitrite (15.2 g, 0.22 mol) in water (40 mL). Add this solution dropwise to the stirred, cold solution of the amine hydrochloride over a period of 2 hours. Ensure the temperature is strictly maintained between 0 and 5 °C. Vigorous gas evolution (N₂) will be observed.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 3 hours.

  • Work-up: Carefully neutralize the reaction mixture by adding solid sodium bicarbonate in small portions until the effervescence ceases and the solution is neutral to litmus paper.

  • Isolation: Set up for steam distillation. Steam distill the mixture until approximately 1 L of distillate is collected. The cycloheptanone will co-distill with the water.

  • Extraction & Purification: Separate the oily cycloheptanone layer from the distillate. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the ether by simple distillation. The remaining liquid is crude cycloheptanone, which can be further purified by fractional distillation (b.p. 179-181 °C).

References

  • Tiffeneau–Demjanov rearrangement - Wikipedia. Wikipedia. [Link]

  • Demjanov rearrangement - Grokipedia. Grokipedia. [Link]

  • Demjanov rearrangement | PPTX - Slideshare. Slideshare. [Link]

  • The Demjanov and Tiffeneau-Demjanov Ring Expansions - Organic Reactions. Organic Reactions. [Link]

  • Demjanov rearrangement - Wikipedia. Wikipedia. [Link]

  • Semipinacol rearrangement - Wikipedia. Wikipedia. [Link]

  • Demjanov rearrangement - ResearchGate. ResearchGate. [Link]

  • Semi-Pinacol Rearrangement - SynArchive. SynArchive. [Link]

  • Recent development and applications of semipinacol rearrangement reactions. RSC Publishing. [Link]

  • pinacol and semipinacol rearrangements in total synthesis. Wiley Online Library. [Link]

  • CYCLOHEPTANONE - Organic Syntheses. Organic Syntheses. [Link]

Sources

Protecting Group Strategies for the Hydroxyl Moiety in 1-(Bromomethyl)cyclohexan-1-ol: A Detailed Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Challenges of a Bifunctional Building Block

1-(Bromomethyl)cyclohexan-1-ol is a valuable bifunctional building block in organic synthesis, featuring a sterically hindered tertiary alcohol and a reactive primary alkyl bromide. This unique arrangement presents a significant challenge for chemoselective transformations. The nucleophilic and mildly acidic nature of the tertiary hydroxyl group can interfere with reactions targeting the electrophilic bromomethyl moiety, and vice-versa. Furthermore, the proximity of these two functional groups can facilitate undesired intramolecular side reactions, such as epoxide formation under basic conditions.[1]

To unlock the full synthetic potential of this versatile substrate, a robust protecting group strategy for the hydroxyl group is paramount. An ideal protecting group must be installed under mild conditions that do not affect the primary bromide, remain stable throughout subsequent transformations at the bromomethyl center, and be selectively removed under conditions that preserve the integrity of the final product. This application note provides a detailed guide to the selection and implementation of suitable protecting groups for the hydroxyl in this compound, with a focus on practical, field-proven protocols for researchers, scientists, and drug development professionals.

Strategic Considerations for Protecting a Tertiary Halohydrin

The choice of a protecting group for this compound is governed by three critical factors:

  • Steric Hindrance: The tertiary nature of the hydroxyl group necessitates the use of protecting groups and reaction conditions that can overcome significant steric congestion.

  • Chemoselectivity: The protection reaction must selectively target the hydroxyl group without reacting with the primary alkyl bromide.

  • Orthogonality: The chosen protecting group must be stable to the conditions required for subsequent reactions at the bromomethyl position (e.g., Grignard reagent formation, nucleophilic substitutions) and be removable without affecting the C-Br bond or other functionalities in the molecule.[2][3]

Based on these considerations, this guide will focus on two primary classes of protecting groups: Silyl Ethers and Tetrahydropyranyl (THP) Ethers .

Silyl Ethers: A Tunable and Versatile Option

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, tunable stability, and mild deprotection conditions.[4] For the sterically hindered tertiary alcohol in our substrate, the tert-butyldimethylsilyl (TBDMS) and triethylsilyl (TES) groups are particularly relevant.

Tert-Butyldimethylsilyl (TBDMS) Ether

The TBDMS group is a robust protecting group, offering excellent stability across a broad range of reaction conditions, including exposure to organometallic reagents and many oxidizing and reducing agents.[5][6][7] Its steric bulk allows for the selective protection of less hindered alcohols, a factor that must be carefully managed for our tertiary substrate.

Protection Protocol:

A common and effective method for the introduction of the TBDMS group onto a sterically hindered alcohol involves the use of tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf), a more reactive silylating agent than the corresponding chloride, in the presence of a non-nucleophilic base like 2,6-lutidine.

  • Materials:

    • This compound

    • tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf)

    • 2,6-Lutidine

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of this compound (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., Argon), add 2,6-lutidine (1.5 equiv).

    • Slowly add TBDMSOTf (1.2 equiv) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 1-((tert-butyldimethylsilyloxy)methyl)cyclohexyl)methanol.

Deprotection Protocol:

The TBDMS group is most commonly cleaved using a fluoride source, such as tetra-n-butylammonium fluoride (TBAF). This method is highly selective and generally does not affect the C-Br bond.

  • Materials:

    • TBDMS-protected this compound

    • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Diethyl ether

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF at room temperature.

    • Add TBAF solution (1.1 equiv) dropwise.

    • Stir the reaction mixture for 1-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

Causality Behind Experimental Choices:

  • TBDMSOTf vs. TBDMSCl: The triflate is a much better leaving group than chloride, making TBDMSOTf significantly more reactive and suitable for silylating sterically hindered tertiary alcohols.

  • 2,6-Lutidine: This hindered, non-nucleophilic base is used to scavenge the triflic acid generated during the reaction without competing with the alcohol as a nucleophile.

  • TBAF for Deprotection: The high affinity of fluoride for silicon drives the cleavage of the Si-O bond, making this a very efficient and selective deprotection method.[6]

Triethylsilyl (TES) Ether

The TES group is less sterically demanding than the TBDMS group, which can be advantageous for the protection of hindered alcohols. It is also more labile to acidic conditions, offering a different orthogonality profile.[8]

Protection Protocol:

  • Materials:

    • This compound

    • Triethylsilyl chloride (TESCl)

    • Imidazole

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of this compound (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DCM at 0 °C, add TESCl (1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous phase with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography.

Deprotection Protocol:

TES ethers can be cleaved under mildly acidic conditions, which can be advantageous if fluoride sensitivity is a concern in the substrate.

  • Materials:

    • TES-protected this compound

    • Acetic acid

    • Tetrahydrofuran (THF)

    • Water

    • Saturated aqueous sodium bicarbonate solution

    • Diethyl ether

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the TES-protected alcohol in a 3:1:1 mixture of THF:acetic acid:water.

    • Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.

    • Carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography.

Tetrahydropyranyl (THP) Ether: A Classic and Robust Acetal Protecting Group

The tetrahydropyranyl (THP) group is another widely used protecting group for alcohols. It forms a stable acetal that is resistant to a variety of non-acidic reagents, including strong bases and organometallics.[9][10][11]

Protection Protocol:

The formation of a THP ether is an acid-catalyzed addition of the alcohol to 3,4-dihydro-2H-pyran (DHP).

  • Materials:

    • This compound

    • 3,4-Dihydro-2H-pyran (DHP)

    • Pyridinium p-toluenesulfonate (PPTS)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of this compound (1.0 equiv) in anhydrous DCM, add DHP (1.5 equiv).

    • Add a catalytic amount of PPTS (0.05 equiv).

    • Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.

    • Upon completion, quench with saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous phase with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography.

Deprotection Protocol:

THP ethers are readily cleaved under acidic conditions. To avoid potential side reactions with the bromide, mild acidic conditions are preferred.

  • Materials:

    • THP-protected this compound

    • Acetic acid

    • Tetrahydrofuran (THF)

    • Water

    • Saturated aqueous sodium bicarbonate solution

    • Diethyl ether

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the THP-protected alcohol in a 3:1:1 mixture of THF:acetic acid:water.

    • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

    • Neutralize with saturated aqueous sodium bicarbonate solution.

    • Extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography.

Causality Behind Experimental Choices:

  • PPTS as Catalyst: PPTS is a milder acid catalyst than p-toluenesulfonic acid (p-TsOH), which is beneficial for substrates that may be sensitive to stronger acids.

  • Acidic Hydrolysis for Deprotection: The acetal linkage of the THP ether is readily hydrolyzed under acidic conditions to regenerate the alcohol.[12] The use of a mild acid like acetic acid helps to minimize potential acid-catalyzed side reactions involving the bromomethyl group.

Comparative Analysis of Protecting Group Strategies

The selection of the optimal protecting group depends on the specific reaction sequence planned for the modification of the bromomethyl group.

Protecting GroupProtection ConditionsDeprotection ConditionsStability ProfileKey AdvantagesPotential Drawbacks
TBDMS TBDMSOTf, 2,6-lutidine, DCM, 0°C to rtTBAF, THF, rtStable to strong bases, organometallics, most oxidizing/reducing agents. Labile to acid and fluoride.[5][6]High stability, clean fluoride-mediated deprotection.Steric hindrance can make protection of tertiary alcohol challenging, requiring a more reactive silylating agent.
TES TESCl, Imidazole, DCM, 0°C to rtAcetic acid, THF/H₂O, rtModerately stable to bases and organometallics. More acid-labile than TBDMS.[8]Less sterically hindered than TBDMS, facilitating protection. Deprotection under non-fluoride conditions.Lower stability compared to TBDMS may be a limitation in some multi-step syntheses.
THP DHP, PPTS (cat.), DCM, rtAcetic acid, THF/H₂O, rtStable to strong bases, organometallics, hydrides.[9][10] Labile to acid.Cost-effective, very stable to basic and nucleophilic reagents.Introduces a new stereocenter, potentially complicating characterization. Deprotection requires acidic conditions.

Visualizing the Synthetic Pathways

Protection_Deprotection_Strategies cluster_TBDMS TBDMS Protection/Deprotection cluster_TES TES Protection/Deprotection cluster_THP THP Protection/Deprotection TBDMS_start This compound TBDMS_protected TBDMS-Protected Alcohol TBDMS_start->TBDMS_protected TBDMSOTf, 2,6-lutidine TBDMS_deprotected This compound TBDMS_protected->TBDMS_deprotected TBAF, THF TES_start This compound TES_protected TES-Protected Alcohol TES_start->TES_protected TESCl, Imidazole TES_deprotected This compound TES_protected->TES_deprotected Acetic Acid, THF/H2O THP_start This compound THP_protected THP-Protected Alcohol THP_start->THP_protected DHP, PPTS THP_deprotected This compound THP_protected->THP_deprotected Acetic Acid, THF/H2O

Figure 1. Workflow for the protection and deprotection of this compound.

Conclusion and Future Perspectives

The successful synthesis of complex molecules derived from this compound hinges on the judicious choice and application of a protecting group for the tertiary hydroxyl moiety. Both silyl ethers (TBDMS and TES) and THP ethers offer viable strategies, each with a distinct set of advantages and limitations. The TBDMS group provides the highest level of stability, making it ideal for multi-step sequences involving harsh reagents. The TES group offers a balance of moderate stability and ease of introduction, while the THP group is a cost-effective and robust option for transformations under basic and nucleophilic conditions.

The protocols outlined in this application note provide a solid foundation for the protection and deprotection of this challenging substrate. However, as with any synthetic procedure, optimization of reaction conditions for specific downstream applications is highly recommended. Future work in this area could explore the use of other, more specialized protecting groups, such as those that can be removed under neutral conditions, to further expand the synthetic utility of this versatile bifunctional building block.

References

  • SciSpace. A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Gelest. Deprotection of Silyl Ethers. [Link]

  • ResearchGate. Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating. [Link]

  • Royal Society of Chemistry. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. [Link]

  • CEM Corporation. Protection and Deprotection. [Link]

  • ResearchGate. Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Chemistry LibreTexts. 17.8: Protection of Alcohols. [Link]

  • Fiveable. Orthogonal Protection Definition. [Link]

  • SynArchive. Protection of Alcohol by Silyl ether. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

  • PubMed Central. Chemoselective Deprotection of Triethylsilyl Ethers. [Link]

  • P. G. M. Wuts. 4.5 Tetrahydropyranyl (THP) and Related Ethers. In Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, Inc., 2006.
  • eScholarship.org. Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. [Link]

  • Khan Academy. Protection of alcohols. [Link]

  • PubMed Central. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. [Link]

  • OrgoSolver. Alcohol Reactions: Alcohol Protection using TMSCl. [Link]

  • PubMed Central. Iridium-Catalyzed, Site-Selective Silylation of Secondary C(sp3)−H Bonds in Secondary Alcohols and Ketones. [Link]

  • Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]

  • Scribd. Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Royal Society of Chemistry. Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. [Link]

  • Wikipedia. Silyl ether. [Link]

  • RSC Publishing. Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. [Link]

  • eScholarship.org. Iridium-Catalyzed, Site-Selective Silylation of C-H Bonds. [Link]

  • PubMed Central. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. [Link]

  • PubMed Central. Chemoselective Hydroxyl Group Transformation: An Elusive Target. [Link]

  • Organic Chemistry Portal. One-Pot Bi(OTf)3-Catalyzed Oxidative Deprotection of tert-Butyldimethyl Silyl Ethers with TEMPO and Co-Oxidants. [Link]

  • PubChem. This compound. [Link]

  • PubMed Central. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. [Link]

  • ResearchGate. Orthogonal protecting group strategies in carbohydrate chemistry. [Link]

Sources

Reactions of 1-(Bromomethyl)cyclohexan-1-ol: A Guide to Nucleophilic Substitution and Molecular Rearrangements

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

Abstract: This technical note provides a comprehensive overview of the reactivity of 1-(Bromomethyl)cyclohexan-1-ol, a versatile bifunctional building block in organic synthesis. We explore its reactions with a variety of common nucleophiles, detailing the mechanistic pathways, including intermolecular SN2 substitutions and intramolecular cyclizations. This guide offers field-proven experimental protocols, mechanistic insights, and a discussion of subsequent synthetic transformations, such as the Tiffeneau-Demjanov ring expansion, to aid researchers in drug development and complex molecule synthesis.

Introduction: The Unique Reactivity of a Bifunctional Scaffold

This compound is a valuable substrate in synthetic organic chemistry, characterized by a cyclohexane ring bearing both a hydroxyl (-OH) group and a bromomethyl (-CH₂Br) group on the same tertiary carbon.[1][2] This unique geminal arrangement establishes a fascinating interplay between two distinct functional groups:

  • An Electrophilic Center: The primary carbon of the bromomethyl group is an excellent electrophile, susceptible to attack by nucleophiles, which displaces the bromide leaving group.[1]

  • A Nucleophilic Center: The tertiary hydroxyl group can act as a nucleophile, particularly when deprotonated to its more reactive alkoxide form.[1]

This bifunctionality allows for a diverse range of chemical transformations, including both intermolecular reactions with external nucleophiles and intramolecular reactions where the molecule's own hydroxyl group participates.[1] Understanding the factors that govern these competing pathways is critical for selectively achieving desired synthetic outcomes.

Core Mechanistic Pathways

The reaction outcomes of this compound are primarily dictated by the choice of nucleophile, solvent, and base. Two major pathways dominate its reactivity: intermolecular nucleophilic substitution and intramolecular cyclization.

Intermolecular Nucleophilic Substitution

In the presence of an external nucleophile (Nu:⁻), a direct displacement of the bromide ion occurs. This reaction typically proceeds via a bimolecular (SN2) mechanism, especially with strong, unhindered nucleophiles.[3]

  • Mechanism: The SN2 pathway involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside relative to the carbon-bromine bond.[4][5] This leads to a trigonal bipyramidal transition state before the bromide ion is expelled.[5]

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[3][5]

  • Favorable Conditions: Strong, non-bulky nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) and polar aprotic solvents (e.g., DMSO, DMF, acetone) favor the SN2 mechanism.[3][6] These solvents solvate the counter-ion of the nucleophile but do not form a strong hydrogen-bonding shell around the nucleophile itself, preserving its reactivity.[6]

Although a primary carbocation is generally unstable, an SN1 pathway involving its formation cannot be entirely ruled out under certain conditions (e.g., with a very poor nucleophile in a polar protic solvent).[7][8] However, for most applications discussed herein, the SN2 pathway is predominant.

G sub This compound ts Transition State [Nu---CH₂---Br]⁻ sub->ts Sₙ2 Attack nu Nu:⁻ nu->ts prod Substituted Product ts->prod br Br⁻ ts->br

Figure 1: General workflow for the intermolecular SN2 reaction.

Intramolecular Nucleophilic Substitution

When treated with a base, the hydroxyl group of this compound can be deprotonated to form an internal alkoxide nucleophile. This powerful nucleophile can then attack the adjacent electrophilic carbon, leading to an intramolecular SN2 reaction.[1][9]

  • Mechanism: This process forms a new carbon-oxygen bond, resulting in a strained, three-membered cyclic ether known as a spiro-epoxide (1-oxaspiro[2.5]octane).[1] Intramolecular reactions are often kinetically favored over their intermolecular counterparts, especially for the formation of stable five- or six-membered rings, though three-membered rings can also form rapidly due to proximity.[9][10]

  • Favorable Conditions: The presence of a non-nucleophilic base (e.g., sodium hydride) or a hydroxide base (e.g., NaOH, KOH) in a suitable solvent is required to generate the alkoxide.[1]

G sub This compound alkoxide Intermediate Alkoxide sub->alkoxide Deprotonation base Base (e.g., NaOH) base->alkoxide epoxide Spiro-epoxide Product (1-oxaspiro[2.5]octane) alkoxide->epoxide Intramolecular Sₙ2 Attack br Br⁻

Figure 2: Intramolecular cyclization pathway to form a spiro-epoxide.

Application Protocols for Key Nucleophile Classes

The following protocols are designed as robust starting points for laboratory synthesis. Researchers should always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) when using anhydrous solvents or moisture-sensitive reagents.

Reaction with Oxygen Nucleophiles: Intramolecular Epoxidation

This protocol utilizes a base to promote intramolecular cyclization, a highly efficient method for synthesizing 1-oxaspiro[2.5]octane.

Protocol 1: Synthesis of 1-Oxaspiro[2.5]octane

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Reagent Addition: Add powdered sodium hydroxide (NaOH) (1.5 eq) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 66 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction to room temperature. Filter the mixture to remove inorganic salts and wash the solid cake with a small amount of diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude spiro-epoxide can be purified by vacuum distillation or column chromatography on silica gel.

Reaction with Nitrogen Nucleophiles: Azide Substitution

The substitution with sodium azide provides a versatile azidomethyl intermediate, which is a precursor for amines (via reduction) or triazoles (via "click chemistry").[11]

Protocol 2: Synthesis of 1-(Azidomethyl)cyclohexan-1-ol

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF) (0.3 M).

  • Reagent Addition: Add sodium azide (NaN₃) (1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Heat the mixture to 60-70 °C and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 3-5 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The product, 1-(azidomethyl)cyclohexan-1-ol, can be purified by column chromatography if necessary.

Reaction with Carbon Nucleophiles: Cyanide Substitution

This reaction is a classic method for extending a carbon chain by one atom, producing a valuable nitrile intermediate.[1]

Protocol 3: Synthesis of (1-Hydroxycyclohexyl)acetonitrile

  • Setup: To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO) (0.4 M) in a round-bottom flask, add sodium cyanide (NaCN) (1.2 eq). Caution: Cyanides are extremely toxic. All operations must be performed in a certified fume hood, and appropriate safety protocols for quenching residual cyanide (e.g., with bleach) must be followed.[12][13]

  • Reaction: Heat the reaction mixture to 90 °C for 2-4 hours.[12] Monitor the disappearance of the starting material by TLC or GC.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a large volume of ice-water.[12]

  • Extraction: Extract the aqueous mixture multiple times with ethyl acetate. The addition of brine may be necessary to facilitate phase separation due to the presence of DMSO.[12]

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting (1-hydroxycyclohexyl)acetonitrile can be purified by column chromatography or recrystallization.

Table 1: Summary of Reaction Conditions with Various Nucleophiles

Nucleophile SourceNucleophileSolventTypical Temp.MechanismPrimary Product
Sodium Hydroxide⁻OH (internal)THFRefluxIntramolecular SN21-Oxaspiro[2.5]octane
Sodium AzideN₃⁻DMF60-70 °CSN21-(Azidomethyl)cyclohexan-1-ol
Sodium CyanideCN⁻DMSO90 °CSN2(1-Hydroxycyclohexyl)acetonitrile
Sodium ThiophenoxidePhS⁻AcetoneRefluxSN21-((Phenylthio)methyl)cyclohexan-1-ol

Advanced Synthetic Applications: The Tiffeneau-Demjanov Rearrangement

One of the most powerful applications of this chemistry is the ability to perform a ring expansion of the cyclohexane core to a cycloheptanone.[1] This is achieved via the Tiffeneau-Demjanov rearrangement, which begins with the amine product derived from the azide substitution.

Step 1: Reduction of the Azide The 1-(azidomethyl)cyclohexan-1-ol (from Protocol 2) is first reduced to 1-(aminomethyl)cyclohexan-1-ol. Common methods include catalytic hydrogenation (H₂/Pd-C) or reduction with lithium aluminum hydride (LiAlH₄).

Step 2: Diazotization and Rearrangement The resulting primary amine is then treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl).[1] This leads to a cascade of events:

  • Diazotization: The primary amine reacts to form a diazonium salt, an excellent leaving group.[1]

  • Carbocation Formation: The diazonium salt spontaneously loses nitrogen gas (N₂) to generate a highly reactive primary carbocation.[1]

  • Ring Expansion: A 1,2-alkyl shift occurs, where a C-C bond from the cyclohexane ring migrates to the carbocation center. This relieves strain and expands the six-membered ring into a more stable seven-membered ring, ultimately forming cycloheptanone after deprotonation.[1]

G sub 1-(Azidomethyl)cyclohexan-1-ol amine 1-(Aminomethyl)cyclohexan-1-ol sub->amine Reduction (e.g., H₂/Pd-C) diazonium Diazonium Salt Intermediate amine->diazonium reagents NaNO₂, HCl reagents->diazonium carbocation Primary Carbocation + N₂ diazonium->carbocation Loss of N₂ product Cycloheptanone carbocation->product 1,2-Alkyl Shift (Ring Expansion)

Figure 3: Workflow for the Tiffeneau-Demjanov ring expansion.

Conclusion

This compound stands out as a highly adaptable synthetic intermediate. Its reactivity can be precisely controlled by the judicious selection of nucleophiles and reaction conditions. By leveraging intermolecular SN2 reactions, chemists can introduce a wide array of functional groups. Alternatively, base-induced intramolecular cyclization provides efficient access to spiro-epoxides. Furthermore, a multi-step sequence involving azide substitution, reduction, and Tiffeneau-Demjanov rearrangement opens a reliable pathway to valuable seven-membered ring systems. The protocols and mechanistic discussions provided herein serve as a practical guide for researchers aiming to incorporate this versatile building block into their synthetic strategies.

References

  • PubChemLite (2025). This compound (C7H13BrO). Available at: [Link]

  • Homework.Study.com (Date not available). Draw the complete mechanism for the reaction of bromomethylcyclohexane with methanol at room.... Available at: [Link]

  • PubChem (2025). This compound. Available at: [Link]

  • Chegg (2021). (1R,28,4S)-2-bromo-2-fluoro-4-methylcyclohexan-1-ol reacts with sodium azide.... Available at: [Link]

  • YouTube (2018). 19.02 Intramolecular Nucleophilic Substitutions. Available at: [Link]

  • PubChem (2026). 1-Bromocyclohexan-1-ol. Available at: [Link]

  • OUCI (2020). Generation of Halomethyl Radicals by Halogen Atom Abstraction and Their Addition Reactions with Alkenes. Available at: [Link]

  • Master Organic Chemistry (2012). The SN2 Reaction Mechanism. Available at: [Link]

  • OpenStax (2023). 11.4 The SN1 Reaction - Organic Chemistry. Available at: [Link]

  • PubChem (2025). 1-(Bromomethyl)cyclopentan-1-ol. Available at: [Link]

  • Pearson (Date not available). When (1-bromoethyl)cyclohexane is heated in methanol.... Available at: [Link]

  • Crash Course (2021). Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21. Available at: [Link]

  • PubChem (2025). 1-(Bromomethyl)-1-methylcyclohexane. Available at: [Link]

  • PubChem (2025). 1-(Bromomethyl)cyclohexene. Available at: [Link]

  • Chemistry LibreTexts (2025). 11.1: The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]

  • The Organic Chemistry Tutor (2023). SN2 Intramolecular Reactions. Available at: [Link]

  • Royal Society of Chemistry (2020). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Available at: [Link]

  • Biointerface Research in Applied Chemistry (2024). Recent Cyclofunctionalizations by Intramolecular Attack of O, N, S, and Se Nucleophiles.... Available at: [Link]

  • Master Organic Chemistry (2011). Common Blind Spot: Intramolecular Reactions. Available at: [Link]

  • Longdom Publishing (Date not available). Exploring the Role of Nucleophiles in Chemical Reactions. Available at: [Link]

  • National Institutes of Health (2023). One-pot nucleophilic substitution–double click reactions of biazides.... Available at: [Link]

  • Organic Syntheses (Date not available). [ - 1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5'-tetramethoxy. Available at: [Link]

  • Pearson (Date not available). Chlorocyclohexane reacts with sodium cyanide (NaCN) in ethanol to.... Available at: [Link]

  • Request PDF (2025). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Available at: [Link]

  • OUCI (2015). Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. Available at: [Link]

Sources

The Pivotal Role of 1-(Bromomethyl)cyclohexan-1-ol in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block in Agrochemical Innovation

In the continuous quest for novel and effective agrochemicals, the strategic design and synthesis of complex molecular architectures are paramount. Within the synthetic chemist's toolkit, certain building blocks distinguish themselves through their versatility and ability to introduce desirable physicochemical properties into target molecules. 1-(Bromomethyl)cyclohexan-1-ol, a bifunctional cycloalkane, is one such pivotal intermediate. Its unique structure, featuring a reactive primary bromide and a tertiary hydroxyl group on a cyclohexane scaffold, offers a gateway to a variety of intricate molecular frameworks, most notably in the synthesis of spiroketalamine fungicides.

This comprehensive guide provides an in-depth exploration of the synthesis and application of this compound in the agrochemical sector. Moving beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles and strategic considerations that guide the use of this versatile building block. Detailed, field-proven protocols for the synthesis of this compound and its subsequent utilization in the preparation of a key agrochemical intermediate are presented, aimed at empowering researchers, scientists, and drug development professionals in their pursuit of next-generation crop protection agents.

Core Synthesis Strategy: From Cyclohexanone to a Functionalized Intermediate

The journey to harnessing the synthetic potential of this compound begins with its own creation. A robust and scalable synthetic route is essential for its widespread application. The following protocols detail a reliable two-step synthesis commencing from the readily available starting material, cyclohexanone.

Protocol 1: Synthesis of 1-(Hydroxymethyl)cyclohexan-1-ol

The initial step involves the nucleophilic addition of a hydroxymethyl anion equivalent to cyclohexanone to generate the diol precursor, 1-(hydroxymethyl)cyclohexan-1-ol. This procedure is adapted from a well-established method, ensuring high reproducibility.[1]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Cyclohexanone98.147.36 g (7.8 mL)0.075
(Isopropoxydimethylsilyl)methylmagnesium chloride-~0.08 mol0.08
Dry Tetrahydrofuran (THF)72.11105 mL-
10% Aqueous Ammonium Chloride-100 mL-
Diethyl Ether74.12As needed-
Methanol32.0475 mL-
Potassium Hydrogen Carbonate100.127.5 g0.075
Potassium Fluoride58.108.7 g0.150
30% Hydrogen Peroxide34.0128.0 mL~0.248
Magnesium Sulfate (anhydrous)120.37As needed-
Hexane86.18As needed-
Ethyl Acetate88.11As needed-

Step-by-Step Procedure:

  • Grignard Reaction: In a 500-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser under an argon atmosphere, place magnesium turnings (2.1 g, 0.087 mol). Add a small crystal of iodine to initiate the reaction. A solution of (isopropoxydimethylsilyl)methyl chloride (15.2 g, 0.08 mol) in 75 mL of dry THF is added dropwise to the magnesium turnings. The reaction mixture is gently heated to initiate the Grignard formation, which is then maintained at a gentle reflux for 2 hours.

  • Addition of Cyclohexanone: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of cyclohexanone (7.36 g, 0.075 mol) in 30 mL of dry THF is added dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0 °C. The mixture is stirred at 0 °C for an additional 30 minutes.

  • Quenching: The reaction is quenched by the slow, dropwise addition of 100 mL of a 10% aqueous solution of ammonium chloride at 0 °C.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (4 x 40 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 1-[(isopropoxydimethylsilyl)methyl]cyclohexanol.

  • Oxidative Cleavage: The crude product from the previous step is transferred to a 500-mL round-bottomed flask with a magnetic stirrer. Tetrahydrofuran (75 mL), methanol (75 mL), potassium hydrogen carbonate (7.5 g, 0.075 mol), and potassium fluoride (8.7 g, 0.150 mol) are added. To this stirred mixture, 30% hydrogen peroxide (28.0 mL) is added in one portion at room temperature. The mixture is stirred vigorously for 4 hours.

  • Purification: Diethyl ether (ca. 100 mL) is added to precipitate inorganic salts. The mixture is filtered, and the filter cake is washed with diethyl ether (3 x 20 mL). The combined filtrate is concentrated, and the remaining oil is diluted with diethyl ether (ca. 200 mL) and washed with saturated aqueous sodium chloride solution. The organic layer is dried over magnesium sulfate, filtered, and concentrated to give a colorless solid.

  • Recrystallization: The solid is recrystallized from a 10:1 mixture of hexane-ethyl acetate to afford 1-(hydroxymethyl)cyclohexan-1-ol as white crystals.

Expected Yield: Approximately 7.5 g (77%).

Characterization Data:

PropertyValue
Melting Point76.0–76.2 °C
AppearanceWhite crystalline solid
IR (KBr, cm⁻¹)3350 (br, O-H), 2930, 2850, 1450, 1040, 1010
¹H NMR (CDCl₃, δ)3.65 (s, 2H), 1.80-1.40 (m, 10H), 2.50 (br s, 2H)
¹³C NMR (CDCl₃, δ)72.5, 68.0, 37.5, 25.5, 22.0
Protocol 2: Selective Bromination to Yield this compound

The selective bromination of the primary hydroxyl group in the presence of a tertiary hydroxyl group is a critical transformation. Phosphorus tribromide (PBr₃) is an effective reagent for this conversion, proceeding via an Sₙ2 mechanism.[2][3]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1-(Hydroxymethyl)cyclohexan-1-ol130.186.51 g0.05
Phosphorus Tribromide (PBr₃)270.695.41 g (1.86 mL)0.02
Dry Diethyl Ether74.12100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate120.37As needed-

Step-by-Step Procedure:

  • Reaction Setup: In a 250-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 1-(hydroxymethyl)cyclohexan-1-ol (6.51 g, 0.05 mol) in 100 mL of dry diethyl ether.

  • Addition of PBr₃: Cool the solution to 0 °C in an ice bath. Add phosphorus tribromide (5.41 g, 1.86 mL, 0.02 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of 50 mL of saturated sodium bicarbonate solution at 0 °C. Separate the organic layer and wash it with 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Expected Yield: Approximately 7.7 g (80%).

Characterization Data:

PropertyValue
Boiling Point85-88 °C at 5 mmHg
AppearanceColorless to light yellow oil
IR (neat, cm⁻¹)3400 (br, O-H), 2935, 2860, 1450, 1210, 650 (C-Br)
¹H NMR (CDCl₃, δ)3.45 (s, 2H), 1.90-1.40 (m, 10H), 2.20 (br s, 1H)
¹³C NMR (CDCl₃, δ)72.0, 45.0, 37.0, 25.5, 21.5

Application in Agrochemical Synthesis: The Case of Spiroxamine

This compound and its derivatives are key intermediates in the synthesis of spiroketalamine fungicides, such as Spiroxamine.[4] Spiroxamine functions as a sterol biosynthesis inhibitor, effectively controlling a broad spectrum of fungal diseases in crops.[5][6] The synthesis involves the reaction of a functionalized cyclohexane building block with an appropriate amine. The following protocol outlines a plausible laboratory-scale synthesis of a key intermediate for Spiroxamine, adapted from industrial synthesis patents.[7][8]

Protocol 3: Synthesis of N-((8-(tert-Butyl)-1,4-dioxaspiro[4.5]decan-2-yl)methyl)-N-ethylpropan-1-amine (Spiroxamine)

This protocol describes a two-step process starting from a precursor derivable from this compound. For the purpose of this guide, we will start from the commercially available or synthetically prepared 8-(tert-butyl)-1,4-dioxaspiro[4.5]decane-2-methanol. The first step is the conversion of the alcohol to a good leaving group (e.g., mesylate), followed by nucleophilic substitution with N-ethyl-N-propylamine.

Reaction Workflow:

G A 8-(tert-butyl)-1,4-dioxaspiro[4.5]decane-2-methanol B {8-(tert-butyl)-1,4-dioxaspiro[4.5]decan-2-yl}methyl mesylate A->B Methanesulfonyl chloride, Et3N, DCM C Spiroxamine B->C N-ethyl-N-propylamine, K2CO3, Phase Transfer Catalyst, Toluene/Water

A simplified workflow for Spiroxamine synthesis.

Part A: Synthesis of {8-(tert-butyl)-1,4-dioxaspiro[4.5]decan-2-yl}methyl mesylate

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
8-(tert-butyl)-1,4-dioxaspiro[4.5]decane-2-methanol228.3511.42 g0.05
Triethylamine101.197.6 g (10.5 mL)0.075
Methanesulfonyl Chloride114.556.30 g (4.3 mL)0.055
Dichloromethane (DCM)84.93150 mL-
1 M HCl-50 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate142.04As needed-

Step-by-Step Procedure:

  • Reaction Setup: In a 250-mL round-bottomed flask, dissolve 8-(tert-butyl)-1,4-dioxaspiro[4.5]decane-2-methanol (11.42 g, 0.05 mol) and triethylamine (7.6 g, 0.075 mol) in 150 mL of dichloromethane.

  • Addition of Mesyl Chloride: Cool the solution to 0 °C in an ice bath. Add methanesulfonyl chloride (6.30 g, 0.055 mol) dropwise over 20 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Work-up: Wash the reaction mixture sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylate as a crude oil, which can be used in the next step without further purification.

Part B: Synthesis of Spiroxamine

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
{8-(tert-butyl)-1,4-dioxaspiro[4.5]decan-2-yl}methyl mesylate306.44~0.05 mol~0.05
N-ethyl-N-propylamine87.186.54 g (8.8 mL)0.075
Potassium Carbonate138.2110.37 g0.075
Tetrabutylammonium Bromide (TBAB)322.370.81 g0.0025
Toluene92.14100 mL-
Water18.02100 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a 500-mL round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, combine the crude mesylate from Part A, N-ethyl-N-propylamine (6.54 g, 0.075 mol), potassium carbonate (10.37 g, 0.075 mol), tetrabutylammonium bromide (0.81 g, 0.0025 mol), 100 mL of toluene, and 100 mL of water.

  • Reaction: Heat the biphasic mixture to reflux (approximately 85-90 °C) with vigorous stirring for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature and separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield Spiroxamine as a colorless liquid.

Expected Yield: Approximately 11.9 g (80% over two steps).

Characterization Data for Spiroxamine:

PropertyValue
Boiling Point120 °C at 0.067 hPa[6]
AppearanceColorless liquid[6]
¹H NMR (CDCl₃, δ)4.20 (m, 1H), 4.05 (m, 1H), 3.65 (q, 1H), 2.60-2.40 (m, 6H), 1.90-1.10 (m, 10H), 1.00 (m, 4H), 0.90 (m, 12H)[8]
Molecular FormulaC₁₈H₃₅NO₂
Molar Mass297.48 g/mol

Mechanism of Action and Broader Significance

The fungicidal activity of Spiroxamine stems from its ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[5] This disruption leads to the cessation of fungal growth and proliferation. The spiroketal moiety, derived from the functionalized cyclohexane precursor, is crucial for the molecule's overall shape and lipophilicity, which in turn influences its transport and binding to the target enzyme.

The synthetic pathways outlined in this guide highlight the strategic importance of this compound. The ability to introduce the cyclohexane ring with appended reactive functionalities provides a powerful platform for the synthesis of not only Spiroxamine but also a diverse range of other potential agrochemicals. The principles of nucleophilic substitution and the strategic use of protecting and activating groups are central to leveraging the full potential of this versatile building block.

Conclusion: A Foundation for Future Agrochemical Discovery

This compound represents a cornerstone intermediate in the synthesis of advanced agrochemicals. The detailed protocols provided herein offer a practical and reproducible guide for its synthesis and application, empowering researchers to explore its full potential. By understanding the causality behind the experimental choices and the underlying reaction mechanisms, scientists can adapt and innovate upon these methods to create novel crop protection agents. The continued exploration of such versatile building blocks will undoubtedly pave the way for the development of more effective, selective, and environmentally benign agrochemicals, ensuring a sustainable future for global agriculture.

References

  • Tamao, K., Ishida, N., Ito, Y., & Kumada, M. (n.d.). NUCLEOPHILIC HYDROXYMETHYLATION BY THE (ISOPROPOXYDIMETHYLSILYL)METHYL GRIGNARD REAGENT. Organic Syntheses Procedure. Retrieved from [Link]

  • CN103121989A - Synthesis method of spiroxamine as bactericide - Google Patents. (n.d.).
  • Spiroxamine (Ref: KWG 4168) - AERU - University of Hertfordshire. (n.d.). Retrieved from [Link]

  • Chida, N., & Ogawa, S. (1995). Synthesis of Natural Products Containing Cyclohexane Units Starting from Aldohexoses. Yuki Gosei Kagaku Kyokaishi/Journal of Synthetic Organic Chemistry, 53(10), 858-868.
  • Synthesis method of spiroxamine as bactericide. (n.d.).
  • What steps are used to prepare 1-methyl cyclohexanol from cyclohexene? (n.d.). Retrieved from [Link]

  • The preparation of Cyclohexanone from Cyclohexanol. (2024, September 1). Chemistry LibreTexts. Retrieved from [Link]

  • Cyclohexanone Oxime: Organic Synthesis. (2020, October 8). [Video]. YouTube. [Link]

  • How to produce 1-methylcyclohexanol from cyclohexanol. (n.d.). Quora. Retrieved from [Link]

  • Spiroxamine | C18H35NO2 | CID 86160 - PubChem. (n.d.). Retrieved from [Link]

  • Spiroxamine. (n.d.). Retrieved from [Link]

  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • PBr3 and SOCl2. (2015, March 20). Master Organic Chemistry. Retrieved from [Link]

  • Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. (2024, February 6). Chemia. Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to avoid elimination side products in 1-(Bromomethyl)cyclohexan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(Bromomethyl)cyclohexan-1-ol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers and drug development professionals to navigate the synthetic challenges associated with this valuable building block. The primary hurdle in this synthesis is the frequent formation of elimination byproducts, which significantly reduces yield and complicates purification. This guide provides in-depth, mechanism-based troubleshooting to help you favor the desired substitution reaction and achieve a clean, high-yield synthesis.

Section 1: Understanding the Core Problem: The Substitution vs. Elimination Tug-of-War

Q1: Why are elimination side products so common when synthesizing this compound?

A1: The propensity for elimination is rooted in the structure of the most common precursor, 1-(hydroxymethyl)cyclohexan-1-ol . This molecule contains both a primary hydroxyl group (the target for bromination) and a tertiary hydroxyl group on the same carbon atom.[1]

The core issue arises when using classical acidic brominating agents like hydrobromic acid (HBr). These conditions create a highly acidic environment that can protonate the tertiary hydroxyl group. This transforms the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺). The departure of a water molecule generates a relatively stable tertiary carbocation. This carbocation is the critical intermediate from which the undesired elimination pathway originates. Instead of the desired substitution at the primary alcohol, the carbocation readily loses a proton from an adjacent carbon, leading to the formation of alkene byproducts such as 1-(bromomethyl)cyclohexene.[2][3]

This competitive pathway is a classic example of an E1 (Elimination, Unimolecular) reaction competing with the desired substitution. The stability of the tertiary carbocation intermediate is the primary thermodynamic driving force for this problematic side reaction.[4][5][6]

G cluster_0 Reaction Pathways from 1-(Hydroxymethyl)cyclohexan-1-ol start 1-(Hydroxymethyl)cyclohexan-1-ol (Precursor) reagent Brominating Agent start->reagent desired_intermediate Activated Primary Alcohol (e.g., O-Phosphonium salt) reagent->desired_intermediate MILD Conditions (Appel Reaction) undesired_intermediate Protonated Tertiary Alcohol (-OH2+) reagent->undesired_intermediate HARSH Acidic Conditions (e.g., HBr) desired_product Desired Product: This compound desired_intermediate->desired_product SN2 Attack by Br- carbocation Tertiary Carbocation (Key Problematic Intermediate) undesired_intermediate->carbocation Loss of H2O elimination_product Elimination Byproduct (e.g., 1-(Bromomethyl)cyclohexene) carbocation->elimination_product Loss of H+ (E1 Pathway)

Caption: Competing reaction pathways in the synthesis.

Section 2: Troubleshooting Common Synthetic Routes

Q2: I'm using PBr₃ and getting significant amounts of an alkene byproduct. What's going wrong and how can I fix it?

A2: While phosphorus tribromide (PBr₃) is a standard reagent for converting primary alcohols to alkyl bromides, its reaction generates HBr as a byproduct, leading to the same acid-catalyzed elimination issues described above.[7] Success with this method hinges on rigorous control of reaction conditions to kinetically favor the desired substitution over the thermodynamically tempting elimination.

Troubleshooting Guide for the PBr₃ Method

ParameterCommon ProblemRecommended SolutionScientific Rationale
Temperature Reaction run at room temperature or higher (>10°C).Maintain strict, low-temperature control, ideally between 0–5°C , throughout the addition and reaction period.[1]Elimination reactions have a higher activation energy than substitution reactions. Low temperatures disproportionately slow the rate of the undesired elimination pathway.[8][9]
Reagent Addition PBr₃ added too quickly or in one portion.Add PBr₃ dropwise via a syringe pump or addition funnel over an extended period (e.g., 30-60 minutes).Prevents localized temperature spikes (exotherms) and high concentrations of the HBr byproduct, minimizing carbocation formation.
Solvent Using protic solvents like ethanol.Use an inert, aprotic solvent such as diethyl ether or dichloromethane (DCM).Aprotic solvents do not participate in the reaction and help to solvate the intermediates without promoting carbocation stability or solvolysis.
Workup Quenching with a strong base or at room temperature.Pour the reaction mixture slowly onto ice water or a cold, saturated NaHCO₃ solution for a careful, cold, and neutralized quench.A rapid, uncontrolled quench can cause temperature increases. Using a mild base prevents any potential base-induced (E2) elimination of the product.
Q3: Are there alternative, milder brominating methods that avoid strong acids?

A3: Absolutely. The most effective strategy to prevent elimination is to avoid acidic conditions altogether. The Appel reaction is an excellent alternative that operates under neutral conditions and is highly effective for converting primary and secondary alcohols to their corresponding halides.[10][11]

The reaction utilizes triphenylphosphine (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄). The mechanism avoids carbocation formation. Instead, the alcohol's oxygen attacks the phosphine, which has been activated by CBr₄. This in-situ process transforms the hydroxyl group into a bulky oxyphosphonium salt, an outstanding leaving group. A bromide ion, generated in the process, then displaces this leaving group via an SN2 mechanism, yielding the desired product and triphenylphosphine oxide (TPPO) as a byproduct.[11][12][13][14]

G cluster_1 Appel Reaction Mechanism reagents PPh3 + CBr4 activated_p Activated Complex [Ph3P-Br]+[CBr3]- reagents->activated_p Step 1: Activation oxyphosphonium Oxyphosphonium Intermediate -CH2-O-P+Ph3 alcohol Primary -CH2OH group of Precursor alcohol->activated_p Step 2: Nucleophilic Attack alcohol->oxyphosphonium product Desired Alkyl Bromide -CH2Br oxyphosphonium->product Step 3: SN2 displacement by Br- byproduct Triphenylphosphine Oxide (TPPO) oxyphosphonium->byproduct Forms byproduct

Caption: Simplified mechanism of the Appel reaction.

Section 3: Experimental Protocols & Optimization

Protocol 1: Optimized PBr₃ Method (Use with Caution)
  • Dissolve 1-(hydroxymethyl)cyclohexan-1-ol (1.0 eq) in anhydrous diethyl ether in a three-necked flask equipped with a thermometer, dropping funnel, and nitrogen inlet.

  • Cool the stirred solution to 0°C using an ice-water bath.

  • Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the mixture to stir at 0-5°C for 2-3 hours, monitoring by TLC.

  • Once the starting material is consumed, slowly pour the reaction mixture onto crushed ice.

  • Separate the organic layer. Wash the organic layer sequentially with cold saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Protocol 2: Recommended Appel Reaction Method
  • To a stirred solution of 1-(hydroxymethyl)cyclohexan-1-ol (1.0 eq) and carbon tetrabromide (CBr₄, 1.3 eq) in anhydrous dichloromethane (DCM) at 0°C, add triphenylphosphine (PPh₃, 1.3 eq) portion-wise under a nitrogen atmosphere.[13]

  • Maintain the temperature at 0°C and stir for 30-60 minutes. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Concentrate the reaction mixture under reduced pressure.

  • Add pentane or a hexane/ether mixture to the crude residue and stir vigorously. The triphenylphosphine oxide byproduct should precipitate as a white solid.[10]

  • Filter off the solid precipitate and wash it with cold pentane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting oil or solid by flash column chromatography to yield pure this compound.

Q4: My Appel reaction is sluggish. How can I improve it?

A4: Sluggishness in an Appel reaction is almost always due to reagent or solvent quality. Ensure that your DCM is anhydrous, as water will consume the activated phosphonium intermediate. Both PPh₃ and CBr₄ should be of high purity. Using a slight excess (1.3-1.5 equivalents) of the Appel reagents can also help drive the reaction to completion.[13]

Q5: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?

A5: TPPO is notoriously difficult to remove via chromatography due to its polarity. The most effective method is precipitation prior to chromatography, as described in Protocol 2. Chilling the solution after adding a non-polar solvent like pentane can enhance precipitation. For stubborn cases, multiple triturations (washing the crude solid with a solvent in which the product is soluble but the byproduct is not) may be necessary.

Section 4: Summary and Recommendations

Choosing the right synthetic route is critical for success. The following table summarizes the key differences between the two main approaches.

FeaturePBr₃ MethodAppel Reaction (PPh₃/CBr₄)
Reaction Conditions Strongly AcidicNeutral[10]
Risk of Elimination High Very Low
Temperature Control Critical (0-5°C)Important, but less stringent (0°C to RT)
Primary Byproduct Alkene Side ProductsTriphenylphosphine Oxide (TPPO)[12]
Purification Challenge Separating structurally similar alkenesRemoving highly polar TPPO
Overall Recommendation Use only if other methods are unavailable.Highly Recommended Method
Decision-Making Flowchart

G start Goal: Synthesize This compound q1 Is avoiding elimination a top priority? start->q1 yes1 Yes q1->yes1 no1 No / Limited Reagents q1->no1 appel Use the Appel Reaction (PPh3 / CBr4) yes1->appel pbr3 Use the PBr3 Method no1->pbr3 appel_outcome Result: High yield, low elimination. Purification challenge: TPPO. appel->appel_outcome pbr3_outcome Result: High risk of elimination. Requires strict temp control. pbr3->pbr3_outcome

Caption: Guide for selecting the appropriate synthetic method.

References

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Clark, J. (2023). Elimination vs. Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (2023). Corey–Kim oxidation. Retrieved from [Link]

  • Wikipedia. (2023). Appel reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Corey–Kim oxidation. Retrieved from [Link]

  • Organic Syntheses. (2017). Reaction Procedure of Appel Reaction & Workup. Retrieved from [Link]

  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Alcohols to Alkyl Bromides, Part 1. YouTube. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Kim Oxidation. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Appel Reaction. Retrieved from [Link]

  • IISTE. (2015). Survey in Substitution Reactions and Elimination Reactions. Chemistry and Materials Research. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). Other Methods Used to Convert Alcohols into Alkyl Halide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Preparing Alkyl Halides from Alcohols. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (n.d.). Corey-Kim Oxidation. Retrieved from [Link]

  • Chemguide. (n.d.). Elimination v nucleophilic substitution in halogenoalkanes. Retrieved from [Link]

  • Pearson. (2024). Suggest a reagent for the transformation of a 1° alcohol to a 1°.... Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Bromomethyl-1-hydroxymethyl-cyclohexane. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Pearson+. (n.d.). Because bromocyclohexane is a secondary alkyl halide.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2-Dimethylenecyclohexane. Retrieved from [Link]

  • Khan Academy. (n.d.). Elimination vs substitution: tertiary substrate. Retrieved from [Link]

  • Khan Academy. (n.d.). Elimination vs substitution: secondary substrate. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Retrieved from [Link]

  • Chegg. (2018). synthesis of 1-bromide-1-methylcyclohexane to 1-Bromo-1-(bromomethyl)cyclohexane. Retrieved from [Link]

  • Reddit. (2013). 1,2-dibromo-4-methyl-cyclohexane elimination reaction?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]

  • Pearson. (n.d.). Predict the elimination products of the following reactions.... Retrieved from [Link]

  • OpenStax. (2023). Elimination Reactions: Zaitsev's Rule. Retrieved from [Link]

  • ResearchGate. (n.d.). Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. Retrieved from [Link]

  • SciSpace. (n.d.). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Retrieved from [Link]

Sources

Optimizing reaction conditions for the synthesis of 1-(Bromomethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of synthesizing 1-(Bromomethyl)cyclohexan-1-ol, a valuable bifunctional molecule in synthetic organic chemistry.[1] This technical support center is designed for researchers and drug development professionals, providing expert-driven FAQs and troubleshooting solutions to optimize reaction conditions and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound, providing foundational knowledge for experimental design.

Q1: What is the principal synthetic strategy for preparing this compound?

The most effective and common strategy involves a two-step process. First, the precursor diol, 1-(hydroxymethyl)cyclohexan-1-ol, is synthesized. This is typically achieved through nucleophilic hydroxymethylation of cyclohexanone.[2] The second step is the selective bromination of the primary hydroxyl group of the diol, leaving the tertiary hydroxyl group intact. This selectivity is crucial and is the focus of most optimization efforts.[1]

Q2: Which methods are recommended for the selective bromination of 1-(hydroxymethyl)cyclohexan-1-ol?

Two primary methods are favored for their reliability and selectivity under mild conditions:

  • Phosphorus Tribromide (PBr₃): This is a classic and effective reagent for converting primary alcohols to alkyl bromides. The reaction proceeds via an Sₙ2 mechanism, which is highly selective for the less sterically hindered primary alcohol.[3]

  • Appel Reaction: This reaction utilizes a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). It operates under neutral and mild conditions, making it ideal for substrates sensitive to acid.[4][5] The reaction mechanism is also Sₙ2, ensuring excellent selectivity for the primary hydroxyl group.[5][6]

Q3: What is the underlying chemical principle that allows for selective bromination of the primary -OH group?

The selectivity arises from steric hindrance and the reaction mechanism. Both the PBr₃ and Appel reactions proceed through an Sₙ2 pathway.[3][5] In this mechanism, the nucleophile (bromide ion) must attack the carbon atom bearing the activated hydroxyl group. The tertiary carbon atom is sterically shielded by the cyclohexane ring and the adjacent methyl group, making nucleophilic attack extremely difficult. In contrast, the primary carbon of the hydroxymethyl group is readily accessible, allowing for a much faster reaction rate at this position.[1]

Q4: What are the critical safety considerations when performing this synthesis?

  • Target Compound: this compound is classified as an irritant that can cause skin and serious eye damage, and may cause respiratory irritation.[1][7]

  • Reagents:

    • Phosphorus Tribromide (PBr₃): Highly corrosive and reacts violently with water. It must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

    • Triphenylphosphine (PPh₃) and Carbon Tetrabromide (CBr₄): These reagents are toxic and irritants. CBr₄ is a suspected carcinogen and is environmentally hazardous. All manipulations should be performed in a well-ventilated fume hood.[4]

  • Solvents: Anhydrous solvents like dichloromethane (DCM) or diethyl ether are typically used. These are flammable and should be handled away from ignition sources.

Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during the synthesis.

Q1: My reaction yield is very low, or I have recovered mostly unreacted starting material. What went wrong?

Probable Cause Explanation & Solution
Moisture Contamination Brominating agents like PBr₃ react readily with water. The presence of moisture will consume the reagent and inhibit the desired reaction. Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon) where possible.[1]
Inactive Reagents PBr₃ and PPh₃ can degrade over time if not stored properly. Solution: Use freshly opened or properly stored reagents. If PPh₃ appears clumpy or discolored, its quality may be compromised.
Insufficient Temperature or Reaction Time While the reactions are often run at low temperatures (0–5 °C) to minimize side reactions, insufficient time or temperatures that are too low may lead to an incomplete reaction.[1] Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider allowing it to warm slowly to room temperature or extending the reaction time.
Incorrect Stoichiometry Using too little of the brominating agent will naturally lead to incomplete conversion. Solution: Carefully calculate and measure the molar equivalents of all reagents. For the Appel reaction, an excess of PPh₃ and CBr₄ is often used.[8]

Q2: My NMR spectrum shows signals corresponding to an alkene. How can I prevent this side product?

Probable Cause Explanation & Solution
Elimination Reaction The intermediate formed after the activation of the hydroxyl group can undergo elimination (E2 or E1) to form an alkene, such as 1-(bromomethyl)cyclohexene.[9] This is often promoted by excessive heat. Solution: Maintain strict temperature control. Perform the reagent addition at 0 °C or below and allow the reaction to proceed at a low temperature. Avoid unnecessarily high temperatures during the workup process.
Acidic Conditions Strong acids can catalyze the dehydration of the tertiary alcohol. If using HBr, for instance, this can be a significant issue.[10] Solution: Opt for milder, neutral methods like the Appel reaction.[5] If using PBr₃, ensure no strong acid is generated or added.

Q3: I am having difficulty purifying my product, especially after using the Appel reaction.

Probable Cause Explanation & Solution
Triphenylphosphine Oxide (TPPO) Contamination The Appel reaction produces a stoichiometric amount of triphenylphosphine oxide (TPPO) as a byproduct.[8] TPPO is often a crystalline solid but can be difficult to separate completely from the product due to its polarity and solubility in many organic solvents. Solution: 1. Filtration: If TPPO precipitates from the reaction mixture, it can be removed by filtration.[8] Sometimes, concentrating the crude mixture and adding a non-polar solvent (like hexane or a hexane/ether mixture) can induce precipitation. 2. Column Chromatography: This is the most reliable method for removing TPPO. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective.

Visualizing the Synthesis and Troubleshooting

G cluster_0 Synthetic Pathway Cyclohexanone Cyclohexanone Precursor 1-(hydroxymethyl)cyclohexan-1-ol Cyclohexanone->Precursor Nucleophilic Hydroxymethylation Product This compound Precursor->Product Selective Bromination (PBr3 or Appel)

Caption: Key synthetic pathway to the target compound.

G cluster_1 Appel Reaction Mechanism PPh3 PPh₃ Salt [Ph₃P-Br]⁺ Br⁻ (Phosphonium Salt) PPh3->Salt reacts with CBr4 CBr₄ CBr4->Salt Oxyphosphonium [Ph₃P-OCH₂R]⁺ Br⁻ (Alkoxyphosphonium Salt) Salt->Oxyphosphonium Alcohol R-CH₂OH Alcohol->Oxyphosphonium attacks P Alkoxide R-CH₂O⁻ Product R-CH₂Br Oxyphosphonium->Product Sₙ2 attack by Br⁻ TPPO Ph₃P=O Oxyphosphonium->TPPO

Caption: Mechanism of the Appel Reaction.[4][5]

G Start Problem Encountered (Low Yield / Impure Product) Check1 Is Starting Material Consumed? (Check TLC) Start->Check1 Cause1 Cause: Incomplete Reaction Solution: • Verify reagent quality • Check stoichiometry • Increase reaction time/temp Check1->Cause1 No Check2 Reaction Complete, but Yield is Low or Product is Impure Check1->Check2 Yes End Optimized Synthesis Cause1->End Check3 What are the Impurities? (Check NMR/GC-MS) Check2->Check3 Cause2 Impurity: Alkene Cause: Elimination Side Reaction Solution: • Maintain low temperature (0 °C) • Use neutral conditions (Appel) Check3->Cause2 Alkene Signals Cause3 Impurity: TPPO (from Appel) Cause: Inherent Byproduct Solution: • Precipitate with non-polar solvent • Purify via column chromatography Check3->Cause3 TPPO Signals Cause2->End Cause3->End

Caption: A logical troubleshooting workflow.

Optimized Experimental Protocols

Protocol 1: Synthesis of 1-(hydroxymethyl)cyclohexan-1-ol (Precursor)

This protocol is adapted from a reported procedure for nucleophilic hydroxymethylation.[2]

  • Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 150 mL).

  • Reaction: Cool the flask to 0 °C in an ice bath. Add a solution of hydroxymethyl magnesium chloride (or a similar hydroxymethyl anion synthon) to the cooled THF.

  • Addition: Slowly add cyclohexanone (1.0 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield 1-(hydroxymethyl)cyclohexan-1-ol as a white solid.[2]

Protocol 2: Bromination using Phosphorus Tribromide (PBr₃)

  • Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-(hydroxymethyl)cyclohexan-1-ol (1.0 eq) in anhydrous diethyl ether (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition: Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via syringe over 20 minutes. A white precipitate may form.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor progress by TLC.

  • Quenching: Cool the mixture back to 0 °C and very slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., 5-15% ethyl acetate in hexanes) to obtain this compound.

Protocol 3: Bromination via the Appel Reaction

  • Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (PPh₃, 1.5 eq) in anhydrous dichloromethane (DCM, 80 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition: Add carbon tetrabromide (CBr₄, 1.5 eq) in one portion. The solution should turn yellow/orange. Stir for 15 minutes.

  • Substrate Addition: Add a solution of 1-(hydroxymethyl)cyclohexan-1-ol (1.0 eq) in DCM (20 mL) dropwise to the reaction mixture over 20 minutes.

  • Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 6 hours. Monitor progress by TLC.[8]

  • Workup: Concentrate the reaction mixture under reduced pressure. Add hexane to the resulting residue to precipitate the triphenylphosphine oxide byproduct.

  • Filtration: Filter the mixture through a pad of Celite or silica gel, washing with hexane.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield pure this compound.

References

  • NROChemistry. Corey-Kim Oxidation. Available from: [Link]

  • Wikipedia. Appel reaction. Available from: [Link]

  • Common Reactions. Alcohol to Bromide - Common Conditions. Available from: [Link]

  • ACS Green Chemistry Institute. Me2S/NCS Corey – Kim oxidation. Available from: [Link]

  • Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. Available from: [Link]

  • Wikipedia. Corey–Kim oxidation. Available from: [Link]

  • Online Organic Chemistry Tutor. Corey-Kim Oxidation. Available from: [Link]

  • Organic Syntheses. nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Available from: [Link]

  • Organic Chemistry Portal. Appel Reaction. Available from: [Link]

  • ChemSynthesis. 1-methylolcyclohexan-1-ol. Available from: [Link]

  • Chemguide. replacing the -oh group in alcohols by a halogen. Available from: [Link]

  • PrepChem.com. Synthesis of 1-Bromomethyl-1-hydroxymethyl-cyclohexane. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • ACS Publications. Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. Available from: [Link]

  • Student Doctor Network. Bromination of alcohol. Available from: [Link]

  • Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. Available from: [Link]

  • Sci-Hub. The reaction of bromine with cyclohexene in carbon tetrachloride. Part 1. Reactions in the absence of hydrogen bromide; presence of a scavenger. Available from: [Link]

  • PubChem. 1-(Bromomethyl)cyclohexene. Available from: [Link]

  • Chegg. synthesis of 1-bromide-1-methylcyclohexane to 1-Bromo-1-(bromomethyl)cyclohexane. Available from: [Link]

  • Google Patents. WO2005023738A1 - Bromination of hydroxyaromatic compounds.
  • PubChem. 1-Bromocyclohexan-1-ol. Available from: [Link]

  • PubChem. 1-(Bromomethyl)-1-methylcyclohexane. Available from: [Link]

  • Biointerface Research in Applied Chemistry. Recent Cyclofunctionalizations by Intramolecular Attack of O, N, S, and Se Nucleophiles to Haliranium and Halirenium Ions. Available from: [Link]

Sources

Technical Support Guide: Purification of 1-(Bromomethyl)cyclohexan-1-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 1-(Bromomethyl)cyclohexan-1-ol via column chromatography. As an α-halo alcohol, this compound presents unique stability issues that necessitate a carefully considered purification strategy. This document moves beyond standard protocols to explain the chemical principles behind each step, ensuring a higher probability of success.

Compound Profile & Critical Stability Considerations

This compound is a valuable synthetic intermediate. However, its structure, containing a tertiary alcohol adjacent to a primary bromide, makes it susceptible to degradation under both acidic and basic conditions. Understanding this reactivity is the cornerstone of a successful purification.

The primary challenge stems from the potential for intramolecular reactions. The hydroxyl group can act as an internal nucleophile, attacking the carbon bearing the bromine atom. This process is accelerated by both acid and base, leading to undesired byproducts and significant yield loss.

  • Base-Catalyzed Degradation : In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This potent nucleophile readily displaces the bromide ion to form a highly strained spiro-epoxide (oxaspiro[2.5]octane). This intermediate is unstable and can rapidly rearrange to form cyclohexanecarbaldehyde or other ketone derivatives[1].

  • Acid-Catalyzed Degradation : Acidic conditions, such as those present on the surface of standard silica gel, can protonate the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination can lead to the formation of 1-(bromomethyl)cyclohexene[2] or other rearranged carbocation-derived products.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₇H₁₃BrOPubChem[3]
Molecular Weight 193.08 g/mol Benchchem, PubChem[1][3]
Appearance Not specified; likely an oil or low-melting solid-
Key Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritationECHA C&L Inventory[3][4]

Frequently Asked Questions (FAQs)

Q1: What makes the column chromatography of this compound so difficult?

The difficulty lies in the compound's inherent instability. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface, which can catalyze degradation[5][6]. Conversely, using a basic stationary phase like standard alumina can promote the base-catalyzed intramolecular cyclization to an epoxide, followed by rearrangement[1][7]. Therefore, the choice of both the stationary and mobile phases is critical to prevent chemical transformation during purification.

Q2: What is the best stationary phase for this purification?

Given the compound's sensitivity, a pH-neutral environment is ideal. You have two primary options that are superior to standard silica gel:

  • Neutral Alumina : This is often a good first choice for pH-sensitive compounds as it lacks the strong acidic sites of silica and the basicity of activated alumina[7][8]. It is particularly effective for separating molecules like ketones, esters, and alcohols that might be unstable on silica[7].

  • Deactivated (Neutralized) Silica Gel : This is a more common and highly effective alternative. The acidic silanol sites on standard silica gel can be "capped" or neutralized by pre-treating the column with a mobile phase containing a small amount of a tertiary amine, typically 0.5-1% triethylamine (TEA)[6][9][10]. This simple modification can dramatically improve recovery and purity for acid-sensitive compounds.

Q3: How should I determine the optimal mobile phase (eluent)?

The mobile phase must be selected empirically using Thin-Layer Chromatography (TLC) before committing to the column.

  • Start with a Standard System : A mixture of a non-polar solvent like hexanes or cyclohexane and a moderately polar solvent like ethyl acetate (EtOAc) is a robust starting point[11][12]. A related compound has been purified using a hexane/ethyl acetate system, suggesting this is a promising combination[13].

  • Perform TLC Analysis : Dissolve your crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various ratios of your chosen solvent system (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc).

  • Target the Ideal Rf Value : For optimal separation on a column, the Rf (retention factor) of your target compound, this compound, should be between 0.25 and 0.35 . This Rf value provides a good balance, ensuring the compound interacts sufficiently with the stationary phase for separation without requiring excessively large volumes of solvent for elution.

  • Check for Decomposition : After running the TLC, let the plate sit for 10-15 minutes and then examine it again under UV light and with a stain. If you notice new spots appearing or your main spot streaking or fading, it is a strong indication that your compound is decomposing on the silica TLC plate[5]. This confirms the need for a neutralized system.

Q4: What are the likely impurities I need to separate?

The impurity profile depends on the synthetic route, but common contaminants include:

  • Unreacted Starting Materials : Such as cyclohexanone derivatives used in the synthesis.

  • Reaction Byproducts : These can include di-brominated species or products from side reactions.

  • Degradation Products : As discussed, the two most likely degradation products to watch for are 1-(bromomethyl)cyclohexene (from acid-catalyzed elimination) and cyclohexanecarbaldehyde (from base-catalyzed rearrangement)[1][2]. These are often less polar and more polar, respectively, than the desired product.

Recommended Experimental Protocol

This protocol prioritizes compound stability by using a neutralized silica gel system. Dry loading is recommended as it often provides superior resolution compared to wet loading, especially if the crude product has low solubility in the mobile phase.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Hexanes:EtOAc + 1% TEA) Target Rf = 0.25-0.35 DryLoad 2. Sample Preparation (Dry Loading on Silica) TLC->DryLoad Pack 3. Column Packing (Slurry Pack with Eluent) DryLoad->Pack Load 4. Load Sample onto Column Pack->Load Elute 5. Elution (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Evaporate Solvent (Rotary Evaporation) Combine->Evap Final 10. Final Characterization (NMR, MS) Evap->Final

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Mobile Phase Selection (via TLC):

    • Prepare several test eluents of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 2:1). To each, add 1% triethylamine (TEA) by volume.

    • Run TLC plates with your crude material in these solvent systems. Identify the system that gives your product an Rf value of ~0.3. This will be your column eluent.

  • Preparation for Dry Loading:

    • Dissolve your crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane (DCM) or diethyl ether.

    • Add 2-3 times the mass of your crude product in silica gel (e.g., 2-3 g) to the solution.

    • Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder. This is your dry-loaded sample.

  • Column Packing (Slurry Method):

    • Select a column with an appropriate diameter (a 40-50:1 ratio of silica gel mass to crude product mass is typical for good separation).

    • Plug the bottom of the column with cotton or glass wool and add a thin layer (1 cm) of sand.

    • In a beaker, mix your bulk silica gel (e.g., 40-50 g) with your chosen eluent (from step 1) to form a consistent slurry.

    • Pour the slurry into the column. Use gentle air pressure or a pump to pack the bed firmly and evenly, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading and Elution:

    • Carefully add your dry-loaded sample powder to the top of the packed silica bed, creating a thin, even layer.

    • Gently add a protective layer of sand (1 cm) on top of your sample.

    • Carefully fill the column with the eluent and begin elution, collecting fractions. Maintain a constant flow rate.

    • Isocratic Elution : Continue using the same solvent mixture throughout the separation.

    • Gradient Elution : If separation is difficult, you can start with a less polar mixture (e.g., 10% EtOAc in Hexanes) and gradually increase the percentage of the polar solvent to elute more tightly bound compounds[5].

  • Fraction Analysis and Product Isolation:

    • Monitor the elution process by collecting small, regular fractions (e.g., 10-20 mL).

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator. The added triethylamine is volatile and will be removed under vacuum.

    • Confirm the purity and identity of the final product using analytical techniques like NMR and Mass Spectrometry.

Troubleshooting Guide

Even with a robust protocol, issues can arise. This section addresses common problems and provides logical solutions.

Troubleshooting Decision Tree

G start Problem Observed During Purification p1 Low Yield / Streaking on TLC start->p1 p2 Poor Separation (Co-elution) start->p2 p3 Product Not Eluting start->p3 p4 Product Elutes in Solvent Front start->p4 c1 Cause: Compound Decomposition (Acidic Stationary Phase) p1->c1 c2 Cause: Poor Solvent Selectivity p2->c2 c3 Cause: Eluent Not Polar Enough p3->c3 c4 Cause: Eluent Too Polar p4->c4 s1 Solution: 1. Ensure 1% TEA is in eluent. 2. Switch to Neutral Alumina. 3. Work quickly and keep column cool. c1->s1 s2 Solution: 1. Change polar solvent (EtOAc -> Ether or DCM). 2. Try a gradient elution. 3. Ensure proper column packing. c2->s2 s3 Solution: 1. Gradually increase eluent polarity. (e.g., from 10% to 25% EtOAc). 2. Check for insolubility at column head. c3->s3 s4 Solution: 1. Restart with a much less polar eluent. (e.g., from 20% to 5% EtOAc). 2. Confirm TLC was run correctly. c4->s4

Caption: Decision tree for troubleshooting common column chromatography issues.

Detailed Troubleshooting Scenarios
ProblemPotential Cause(s)Recommended Solution(s)
Low product yield and significant streaking on analytical TLC of fractions. The compound is decomposing on the column. The stationary phase is likely still too acidic.1. Confirm Neutralization: Double-check that triethylamine (0.5-1%) was added to your eluent[9][10]. 2. Switch Stationary Phase: If decomposition persists, switch to neutral alumina, which is inherently less reactive for many pH-sensitive compounds[7][8]. 3. Minimize Residence Time: Run the column slightly faster to reduce the time the compound spends in contact with the stationary phase.
The product is co-eluting with a close-running impurity. The mobile phase does not have sufficient selectivity to resolve the two compounds. The column may be overloaded or poorly packed.1. Alter Solvent System: Maintain the same polarity (same product Rf) but change the solvent composition. For example, if you are using 20% EtOAc/Hexanes, find a corresponding polarity for a DCM/Hexanes or Diethyl Ether/Hexanes system[12]. Different solvents interact with compounds in unique ways, which can drastically improve separation. 2. Use Gradient Elution: Start with a lower polarity eluent to increase the separation between the solvent front and your compounds, then slowly ramp up the polarity to elute your product[5]. 3. Check Loading: Ensure you did not overload the column (use a maximum of 1g of crude per 40-50g of silica).
The product is not coming off the column after many column volumes. The mobile phase is not polar enough to displace the compound from the stationary phase.1. Increase Polarity: Gradually increase the percentage of the polar component in your eluent. For example, move from 10% EtOAc to 20%, then 30%[14]. 2. Strong Eluent Flush: If the product still doesn't elute, you can flush the column with a very polar solvent (e.g., 5% Methanol in DCM) to recover it, although this will likely bring all remaining compounds with it.
The product elutes immediately in the first few fractions (with the solvent front). The mobile phase is too polar. The compound has minimal interaction with the stationary phase.1. Reduce Polarity: You must restart the chromatography with a significantly less polar eluent. If your product had an Rf of 0.8 in 20% EtOAc/Hexanes, try starting with 5% EtOAc/Hexanes[5]. 2. Verify TLC: Re-run your initial TLC analysis to ensure the correct solvent system was chosen.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)cyclohexene. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Reddit. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2017). Product decomposed on silica gel. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018). Column chromatography of acid-sensitive compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • ResearchGate. (2018). Solvent systems with n-hexane and/or cyclohexane in countercurrent chromatography. Retrieved from [Link]

  • Reddit. (2022). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]

  • Carman, R. M., & Duffield, A. R. (1997). Halogenated Terpenoids. XXIX The 1-Bromo 1-Bromomethyl Cyclohexyl System. Australian Journal of Chemistry, 50(7), 689-700. Retrieved from [Link]

  • Advanced ChemBlocks Inc. (n.d.). This compound. Retrieved from [Link]

  • Swamy, K. C. K., et al. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Tetrahedron Letters, 53(37), 5050-5052. Retrieved from [Link]

  • HALO Chromatography. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

Sources

Technical Support Center: Impurity Identification in 1-(Bromomethyl)cyclohexan-1-ol Synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 1-(Bromomethyl)cyclohexan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on impurity identification using Gas Chromatography-Mass Spectrometry (GC-MS).

I. Understanding the Synthesis and Potential Impurities

The synthesis of this compound is a critical process for creating various pharmaceutical intermediates.[1] The bifunctional nature of this molecule, containing both a hydroxyl group and a carbon-bromine bond, allows for a wide range of subsequent chemical transformations.[1] However, the very reactivity that makes this compound valuable also presents challenges in the form of potential side reactions and impurities. A thorough understanding of the reaction mechanism is the first step in troubleshooting impurity issues.

A common synthetic route involves the bromination of a suitable precursor, such as 1-(hydroxymethyl)cyclohexan-1-ol, using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid.[1] Careful control of reaction conditions, such as temperature (often 0–5°C), is crucial to prevent unwanted side reactions.[1]

Frequently Asked Questions (FAQs): Common Impurities

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Based on the typical synthetic pathways, the most probable impurities include:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting material, for example, 1-(hydroxymethyl)cyclohexan-1-ol.

  • Over-brominated Products: The reaction may not be perfectly selective, leading to the formation of dibrominated species.

  • Elimination Byproducts: Dehydration of the alcohol or dehydrohalogenation of the product can result in the formation of alkenes, such as 1-(bromomethyl)cyclohexene.[2][3][4]

  • Solvent Adducts: If a nucleophilic solvent is used, it may react with the product or intermediates.

  • Rearrangement Products: Under certain conditions, ring expansion or other rearrangements can occur.[1]

Q2: I'm using N-Bromosuccinimide (NBS) for bromination. What specific impurities should I be aware of?

A2: NBS is a convenient and safer alternative to liquid bromine for various bromination reactions.[5][6][7] When used for allylic or benzylic bromination, the reaction proceeds via a radical mechanism.[6][7] In the presence of water or other nucleophilic solvents, NBS can also be used to form halohydrins from alkenes through an electrophilic addition mechanism.[5][6][7]

Potential impurities when using NBS include:

  • Succinimide: The byproduct of the reaction with NBS.

  • α-bromoketones and dibromo compounds: These can form as side products in halohydrin formation.[6] Using freshly recrystallized NBS can help minimize these.[6]

  • Products of radical chain reactions: The specific byproducts will depend on the substrate and reaction conditions.[8]

II. GC-MS Analysis: A Powerful Tool for Impurity Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it ideal for analyzing the purity of this compound.[2][9][10] The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the individual components and detects the resulting ions, providing a unique "fingerprint" for each compound.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Crude Reaction Mixture Dilution Dilute with appropriate solvent (e.g., Dichloromethane, Ethyl Acetate) Sample->Dilution Filtering Filter through 0.45 µm syringe filter Dilution->Filtering Vial Transfer to GC vial Filtering->Vial Injection Inject into GC-MS Vial->Injection Separation Separation on GC column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer Detection Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Peak_Integration Peak Integration & Identification TIC->Peak_Integration Mass_Spectrum Mass Spectrum of each peak Peak_Integration->Mass_Spectrum Library_Search NIST Library Search Mass_Spectrum->Library_Search Interpretation Interpretation of Fragmentation Library_Search->Interpretation

Caption: Workflow for GC-MS analysis of this compound.

Troubleshooting GC-MS Data

Q3: My GC chromatogram shows multiple peaks. How do I identify which one is my product and which are impurities?

A3:

  • Retention Time: The peak with the highest area percentage is often your target compound, but this is not always the case. Compare the retention time of the major peak with a known standard of this compound if available.

  • Mass Spectrum: The mass spectrum of your target compound, this compound (C₇H₁₃BrO), should exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio). Therefore, the molecular ion peak (M⁺) will appear as two peaks of nearly equal intensity, at m/z 192 and 194.[1]

  • Library Search: Utilize a mass spectral library, such as the NIST database, to tentatively identify the compounds corresponding to each peak. Be aware that library matches are suggestions and require careful interpretation.

Q4: I'm having trouble interpreting the mass spectrum of my main product. What are the expected fragmentation patterns for this compound?

A4: The fragmentation of cyclic alcohols in electron ionization (EI) mass spectrometry can be complex.[11][12] For this compound, you can expect to see fragments arising from:

  • Loss of a bromine radical (M - Br): This would result in a fragment at m/z 113.

  • Loss of a bromomethyl radical (M - CH₂Br): This would lead to a fragment at m/z 99.

  • Loss of water (M - H₂O): Dehydration is a common fragmentation pathway for alcohols, which would produce a fragment at m/z 174/176.[11]

  • Ring cleavage: The cyclohexane ring can fragment in various ways, leading to a series of smaller ions.[11][13] A prominent peak at m/z 57 is characteristic of the fragmentation of cyclohexanol and its derivatives.[11][12]

Table 1: Predicted Mass Spectrometry Data for this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Values and Notes
This compound C₇H₁₃BrO193.08[1][14]M⁺ at 192/194 (Br isotope pattern). Fragments at 113 (M-Br), 99 (M-CH₂Br), 174/176 (M-H₂O), 57.
1-(Hydroxymethyl)cyclohexan-1-olC₇H₁₄O₂130.18M⁺ at 130. Fragments from loss of H₂O, CH₂OH.
1-(Bromomethyl)cyclohexeneC₇H₁₁Br175.07[3][4]M⁺ at 174/176 (Br isotope pattern).
CyclohexylmethanolC₇H₁₄O114.19M⁺ at 114. Base peak often at m/z 81 or 57.[11]

III. Step-by-Step Protocols

Protocol 1: Sample Preparation for GC-MS Analysis
  • Sample Collection: Carefully take a representative aliquot of your crude reaction mixture.

  • Dilution: Dilute the aliquot in a volatile organic solvent compatible with your GC column. Dichloromethane or ethyl acetate are common choices. A typical dilution factor is 1:100 to 1:1000, but this may need to be optimized.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the GC injector.

  • Transfer: Transfer the filtered sample to a 2 mL autosampler vial with a septum cap.

  • Blank Run: Before running your sample, inject a vial of pure solvent to ensure there is no contamination from the solvent or the system.

Protocol 2: General GC-MS Method Parameters

These are starting parameters and should be optimized for your specific instrument and column.

  • GC Column: A non-polar or mid-polar column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is a good starting point.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the concentration of your sample.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

IV. Advanced Troubleshooting

Q5: I have a peak in my chromatogram that I cannot identify through a library search. What should I do?

A5:

  • Manual Interpretation of the Mass Spectrum: Carefully analyze the fragmentation pattern. Look for characteristic losses (e.g., H₂O, Br, CH₃) and the bromine isotopic pattern. The molecular weight can often be inferred from the highest m/z value that shows the bromine isotopic signature.

  • Consider Plausible Side Reactions: Re-examine your reaction scheme. Could the unknown be a dimer, an isomer, or a product of an unexpected rearrangement?

  • Higher Resolution Mass Spectrometry: If available, High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing you to determine the elemental composition and narrow down the possibilities.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure elucidation.[2] If the impurity can be isolated or is present in a significant amount, ¹H and ¹³C NMR spectra will provide detailed structural information.

Q6: How can I minimize the formation of impurities in the first place?

A6:

  • Purity of Starting Materials: Ensure your starting materials are pure and dry.

  • Reaction Conditions: Strictly control the reaction temperature, addition rate of reagents, and reaction time.

  • Inert Atmosphere: Some reactions are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions.

  • Stoichiometry: Use the correct stoichiometric ratios of reactants. An excess of the brominating agent can lead to over-bromination.

By systematically applying these principles and techniques, you can effectively identify and troubleshoot impurities in your synthesis of this compound, leading to a purer product and more reliable downstream applications.

References

  • BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation of Cycloheptanol and Its Homologues.
  • BenchChem. (n.d.). This compound | 17299-10-4.
  • BenchChem. (n.d.). A Comparative Guide to Confirming the Purity of Synthesized 1-Bromo-3-Methylcyclohexane.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-Bromocyclohexanol Using N-Bromosuccinimide.
  • Biosynth. (n.d.). This compound | 17299-10-4 | SAA29910.
  • Wikipedia. (2023, December 27). N-Bromosuccinimide.
  • Reddit. (2020, May 28). Cyclohexanol Mass Spec.
  • Advanced ChemBlocks. (n.d.). This compound.
  • PrepChem.com. (n.d.). Synthesis of 1-Bromomethyl-1-hydroxymethyl-cyclohexane.
  • Synchem. (n.d.). 1-(Bromomethyl)cyclohexene.
  • PubChem. (n.d.). This compound.
  • Organic Chemistry Tutor. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • ResearchGate. (1983, August). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • PubChemLite. (n.d.). This compound (C7H13BrO).
  • PubChem. (n.d.). 1-(Bromomethyl)cyclohexene.
  • PubChem. (n.d.). 1-(Bromomethyl)-1-methylcyclohexane.
  • Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis.
  • YouTube. (2022, March 12). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols.
  • Pearson. (n.d.). When (1-bromoethyl)cyclohexane is heated in methanol for an exten....
  • University of Dundee. (2023, January 25). A Ground Truth Data Set of Gas Chromatography Mass Spectrometry (GCMS) Analysed Synthesised Methylenedioxymethylamphetamine.
  • LCGC International. (n.d.). Application Notes: GC-MS.

Sources

Technical Support Center: Troubleshooting Low Yield in the Bromination of 1-(hydroxymethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the bromination of 1-(hydroxymethyl)cyclohexan-1-ol. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. Here, we address common issues leading to low yields and provide scientifically-grounded, actionable solutions. Our approach is rooted in mechanistic understanding to empower you to not only solve the immediate problem but also to build a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: My reaction is incomplete, and I'm recovering a significant amount of starting material. What are the likely causes?

A1: Incomplete conversion is a common issue and can often be traced back to several key factors related to reaction conditions and reagent activity.

  • Insufficient Acid Catalyst or Brominating Agent: The conversion of alcohols to alkyl bromides using reagents like HBr or PBr₃ requires stoichiometric amounts of the reagent, and often a catalytic or excess amount of acid to facilitate the reaction.[1][2] Ensure your calculations for equivalents are correct. For hydrobromic acid, using a concentrated aqueous solution (e.g., 48%) is standard.[3]

  • Reaction Time and Temperature: The bromination of diols can be sluggish.[1] Vicinal diols, like your substrate, may require elevated temperatures and prolonged reaction times to achieve full conversion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to determine the optimal reaction time.

  • Water Content: If using aqueous HBr, the presence of water can be detrimental to the reaction equilibrium. While some methods have found azeotropic removal of water to be counterproductive for monobromination of α,ω-diols, for a full dibromination, driving the reaction to completion might be necessary.[4] Conversely, for reagents like PBr₃ and SOBr₂, the reaction must be conducted under anhydrous conditions as these reagents react violently with water.[2][5]

  • Purity of Reagents: Ensure the purity of your starting diol and the activity of your brominating agent. Over time, HBr solutions can decrease in concentration, and reagents like PBr₃ can decompose.

Q2: I'm observing the formation of a significant amount of a monobrominated product, 1-(bromomethyl)cyclohexan-1-ol. How can I drive the reaction to the desired dibrominated product?

A2: The formation of the monobrominated species indicates a partial reaction, which is a common challenge in the functionalization of diols.[6][7] Several factors can contribute to this outcome.

  • Stoichiometry of the Brominating Agent: To achieve dibromination, a sufficient excess of the brominating agent is crucial. For each hydroxyl group, at least one equivalent of the bromine source is required. For PBr₃, one mole can react with three moles of alcohol.[5] It is advisable to use a molar excess of the brominating agent to drive the reaction to completion.

  • Reaction Conditions: As mentioned previously, higher temperatures and longer reaction times can facilitate the conversion of the intermediate monobromo-alcohol to the final dibromo product. Consider extending the reflux time and monitoring the disappearance of the monobrominated intermediate.

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. For HBr-mediated reactions, solvents like toluene or 1,2-dichloroethane have been shown to be effective.[1][7] For PBr₃ reactions, a non-polar aprotic solvent like diethyl ether or dichloromethane is typically used.[8]

Q3: My main impurity doesn't seem to be the starting material or the monobrominated product. What are the likely side reactions?

A3: The structure of 1-(hydroxymethyl)cyclohexan-1-ol, a vicinal diol with a tertiary alcohol, presents opportunities for several side reactions, particularly under acidic conditions.

  • Elimination to Form Alkenes: The tertiary alcohol can readily undergo acid-catalyzed dehydration to form an alkene. This is a common side reaction when using strong acids like HBr at elevated temperatures.[9] The resulting alkene can then react with bromine to form a vicinal dibromide, but this will not be your target molecule.

  • Rearrangement Reactions: Carbocation intermediates, which can form from the tertiary alcohol under acidic conditions, are prone to rearrangement.[10][11][12] While a rearrangement of the cyclohexyl ring is possible, it is more likely that other intramolecular reactions occur.

  • Ether Formation: Under certain conditions, intermolecular dehydration can lead to the formation of ethers. For tertiary alcohols, the formation of di-tert-butyl ether from tert-butanol is a known side reaction, though it's typically disfavored in the presence of a good nucleophile like bromide.[13][14][15] Intramolecular etherification to form a cyclic ether (an epoxide) is also a possibility, although less likely under strong acid conditions where the epoxide would be readily opened.

Q4: The reaction seems to be very slow, and even with extended reaction times, the yield is low. Could steric hindrance be a factor?

A4: Yes, steric hindrance is a critical factor to consider with your substrate.

The primary hydroxyl group is attached to a quaternary carbon, creating a neopentyl-like system.[16][17] Nucleophilic substitution (Sɴ2) reactions on neopentyl halides are notoriously slow due to the steric bulk of the adjacent quaternary center, which blocks the backside attack of the nucleophile.[16][17][18][19]

  • For PBr₃ and SOBr₂ Reactions: These reagents typically react via an Sɴ2 mechanism, which involves backside attack by the bromide ion.[2][20] The significant steric hindrance around the primary hydroxyl group in your substrate will dramatically slow down this reaction.[19][21]

  • For HBr Reactions: While the tertiary alcohol will likely react via an Sɴ1 mechanism involving a carbocation intermediate, the primary alcohol will still favor an Sɴ2 pathway.[9][22] The slow rate of this second bromination step can lead to an accumulation of the monobrominated intermediate and incomplete conversion.

To overcome this, you may need to employ more forcing reaction conditions (higher temperatures, longer reaction times) or consider alternative synthetic strategies.

Troubleshooting Workflows

Workflow 1: Optimizing Reaction Conditions

This workflow is designed to systematically identify the optimal conditions for the bromination reaction.

G cluster_0 Initial Observation: Low Yield cluster_1 Troubleshooting Path 1: Incomplete Reaction cluster_2 Troubleshooting Path 2: Side Product Formation cluster_3 Resolution Start Low Yield of 1-bromo-1-(bromomethyl)cyclohexane A1 Analyze Crude Mixture (TLC, GC-MS, NMR) Start->A1 A2 Major Component: Starting Material / Monobromo Alcohol A1->A2 Incomplete Conversion B1 Major Component: Unknown Impurity A1->B1 Side Product Formation A3 Increase Equivalents of Brominating Agent A2->A3 A4 Increase Reaction Temperature & Time A3->A4 A5 Re-evaluate Solvent A4->A5 A6 Check Reagent Purity A5->A6 A7 Successful Conversion? A6->A7 A7->A3 No, iterate End Optimized Protocol High Yield Achieved A7->End Yes B2 Characterize Impurity (MS, NMR) B1->B2 B3 Identify as Elimination, Rearrangement, or Ether Product B2->B3 B4 Lower Reaction Temperature B3->B4 B5 Consider Milder Brominating Agent (e.g., PBr3 over HBr) B4->B5 B6 Successful Suppression of Side Product? B5->B6 B6->B4 No, iterate B6->End Yes

Caption: Troubleshooting workflow for low yield in the bromination of 1-(hydroxymethyl)cyclohexan-1-ol.

Experimental Protocols

Protocol 1: Bromination using Phosphorus Tribromide (PBr₃)

This protocol is adapted from standard procedures for converting primary and secondary alcohols to alkyl bromides.[5][8][20]

Materials:

  • 1-(hydroxymethyl)cyclohexan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(hydroxymethyl)cyclohexan-1-ol (1.0 eq) in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add PBr₃ (0.7 eq, assuming 2 hydroxyls react per PBr₃) dropwise via the dropping funnel, maintaining the temperature at 0 °C. Note: The reaction is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS. If the reaction is sluggish, gentle heating (reflux) may be required.

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 1-bromo-1-(bromomethyl)cyclohexane by vacuum distillation or column chromatography.

Protocol 2: Bromination using Hydrobromic Acid (HBr)

This protocol is based on general procedures for the bromination of alcohols with HBr.[23][24]

Materials:

  • 1-(hydroxymethyl)cyclohexan-1-ol

  • 48% aqueous hydrobromic acid (HBr)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(hydroxymethyl)cyclohexan-1-ol (1.0 eq) and toluene.

  • Add 48% aqueous HBr (2.5 - 3.0 eq).

  • Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation.

Data Summary

ParameterHBr MethodPBr₃ MethodKey Considerations
Reaction Mechanism Sɴ1 (tertiary OH), Sɴ2 (primary OH)Sɴ2HBr can lead to carbocation rearrangements. PBr₃ gives inversion of stereochemistry.[5][9]
Reaction Conditions Reflux, biphasic0 °C to reflux, anhydrousHBr requires higher temperatures. PBr₃ is sensitive to moisture.
Common Side Products Alkenes, rearranged productsUnreacted starting materialAcidic conditions of HBr favor elimination. Steric hindrance can slow the PBr₃ reaction.[17][19]
Workup Aqueous, neutralization neededAqueous, quench neededHBr workup requires careful neutralization. PBr₃ quench is exothermic.

Mechanistic Insights

G cluster_0 Reaction Pathways cluster_1 PBr₃ Mechanism Details cluster_2 HBr Mechanism Details Start 1-(hydroxymethyl)cyclohexan-1-ol PBr3_Path PBr₃ (Sɴ2) Start->PBr3_Path HBr_Path HBr Start->HBr_Path P1 Activation of OH (Primary & Tertiary) PBr3_Path->P1 H1 Protonation of OH HBr_Path->H1 Product 1-bromo-1-(bromomethyl)cyclohexane P2 Sɴ2 attack by Br⁻ on primary carbon (Slow due to sterics) P1->P2 P3 Sɴ2 attack by Br⁻ on tertiary carbon (Highly disfavored) P1->P3 P2->Product H2 Formation of Tertiary Carbocation (Sɴ1 pathway) H1->H2 Tertiary OH H3 Sɴ2 attack by Br⁻ on protonated primary OH H1->H3 Primary OH H2->Product H4 Side Reaction: Elimination (E1) H2->H4 Loss of H⁺ H3->Product

Caption: Comparative mechanistic pathways for the bromination of 1-(hydroxymethyl)cyclohexan-1-ol.

This guide provides a comprehensive framework for troubleshooting low yields in the bromination of 1-(hydroxymethyl)cyclohexan-1-ol. By understanding the underlying chemical principles and systematically evaluating reaction parameters, you can significantly improve the outcome of your synthesis. For further assistance, please consult the references provided below or contact our technical support team.

References

  • Benchchem. (n.d.). Understanding Steric Hindrance Effects in Neopentane: A Technical Guide.
  • PrepChem.com. (n.d.). Synthesis of 1-Bromomethyl-1-hydroxymethyl-cyclohexane.
  • Ashenhurst, J. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • Benchchem. (n.d.). Technical Support Center: Stereoselective Synthesis of 1-Bromo-3-methylcyclohexane.
  • ChemicalBook. (n.d.). Cyclohexane, 1-bromo-1-methyl- synthesis.
  • Oliveira, A. J., et al. (2019). Monobromination of α,ω‐Diols: Highly Efficient Preparation of Synthetic Intermediates. ResearchGate.
  • Brecknell, D. J., et al. (1997). Halogenated Terpenoids. XXIX The 1-Bromo 1-Bromomethyl Cyclohexyl System. Australian Journal of Chemistry, 50(7), 689-700.
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
  • Bonini, C., et al. (n.d.). Reaction between vicinal diols and hydrogen bromide in acetic acid; synthesis of chiral propylene oxide. Journal of the Chemical Society, Perkin Transactions 1.
  • Kabilan, S., et al. (n.d.). Kinetics and mechanism of the oxidation of diols by bromine in acid solution.
  • Homework.Study.com. (n.d.). Tery-butyl alcohol reacts with hydrobromic acid via the _____ mechanism to produce tert-butyl....
  • Ashenhurst, J. (2013, December 2). Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Doubtnut. (2020, March 28). (A) Di-tert-butyl ether cannot be prepared by Williamson's ether synethesis. (R ) tert-Butyl.
  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions.
  • RSC Publishing. (2025, May 23). Recent progress in selective functionalization of diols via organocatalysis.
  • Chong, J. M., Heuft, M. A., & Rabbat, P. (2000). Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols. Organic Chemistry Portal.
  • Benchchem. (n.d.). validation of the synthesis of 1-bromo-1-methylcyclohexane via 1-methylcyclohexene.
  • Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions.
  • Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
  • Carman, R. M., & Venzke, B. N. (2017, October 12). Halogenated terpernoids. VI.
  • de Oliveira, A. J., et al. (2019, September 25).
  • Poplawski, C. (2016, June 29). Any suggestions on how to increase the yield of an Appel reaction of a straight chain terminal diol (C12, C16, C22)? ResearchGate.
  • Nokami, J., et al. (n.d.).
  • Kabilan, S., et al. (n.d.). Kinetics and mechanism of the oxidation of diols by bromine in acid solution.
  • Chemistry LibreTexts. (2019, June 5). 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3.
  • RSC Publishing. (n.d.). Bromine-induced aromatic alkylation and dienone-phenol rearrangements. Journal of the Chemical Society, Perkin Transactions 1.
  • Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry.
  • RSC Publishing. (2018, August 10). AH 2 O 2 /HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones.
  • Reddit. (2019, November 22). Why do we Use PBr3 instead of HBr,when we want to replace alcohol with bromine? r/chemhelp.
  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides.
  • I teach CHEM. (2019, August 26). Bromination of cyclohexene [Video]. YouTube.
  • Wikipedia. (n.d.). tert-Butyl alcohol.
  • Ashenhurst, J. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry.
  • PubChem. (n.d.). This compound.
  • Tanner, D. D., et al. (1983). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. ResearchGate.
  • I teach CHEM. (2021, September 11). Bromination of Cyclohexene | Electrophilic addition to alkenes | Reaction Mechanism [Video]. YouTube.

Sources

Preventing over-bromination in 1-(Bromomethyl)cyclohexan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Over-bromination and Other Side Reactions

Welcome to the technical support center for the synthesis of 1-(bromomethyl)cyclohexan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, with a primary focus on preventing over-bromination and other unwanted side reactions. As Senior Application Scientists, we provide not just procedural steps, but the underlying chemical principles to empower you to optimize your reaction conditions and achieve high yields of your target molecule.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses specific problems you may encounter during the synthesis of this compound, C₇H₁₃BrO[1].

FAQ 1: I am observing a significant amount of a dibrominated byproduct. How can I identify and prevent its formation?

Answer:

The formation of a dibrominated byproduct, likely 1,1-bis(bromomethyl)cyclohexane, is a common issue arising from over-bromination. This occurs when the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.

Identification of the Dibrominated Byproduct:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most effective technique for identifying the dibrominated byproduct. The mass spectrum will show a molecular ion peak corresponding to the dibrominated compound (C₈H₁₄Br₂), which has a significantly higher mass than the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum of the dibrominated byproduct would lack the characteristic hydroxyl proton signal of the desired product. You would also observe a change in the integration and chemical shift of the methylene protons adjacent to the bromine atoms.

    • ¹³C NMR: The carbon spectrum would show a quaternary carbon signal for the C1 position, but the chemical shift would be different from the desired product due to the presence of two bromomethyl groups instead of one and a hydroxyl group.

Strategies to Prevent Dibromination:

  • Precise Stoichiometry: Use a slight excess, but not a large excess, of the brominating agent (e.g., PBr₃ or HBr). A molar ratio of approximately 1.1 to 1.2 equivalents of the brominating agent to the starting diol, 1-(hydroxymethyl)cyclohexan-1-ol, is a good starting point.

  • Controlled Temperature: Maintain a low reaction temperature, typically between 0-5°C, especially during the addition of the brominating agent.[1] This helps to control the reaction rate and minimize side reactions.

  • Slow Addition of Reagent: Add the brominating agent dropwise to the solution of the alcohol. This maintains a low concentration of the reactive brominating species at any given time, favoring the desired mono-bromination.

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. The presence of water can lead to the formation of hydrobromic acid, which can promote side reactions.

FAQ 2: My reaction is yielding a significant amount of an alkene byproduct. What is causing this and how can I avoid it?

Answer:

The formation of an alkene, most likely 1-(bromomethyl)cyclohexene, is a result of an elimination reaction, which competes with the desired substitution reaction. This is particularly prevalent when using strong acids like HBr at elevated temperatures.

Mechanism of Elimination:

Under acidic conditions, the tertiary hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination of water can lead to the formation of a carbocation, which can then lose a proton to form an alkene.

dot ```dot graph "Elimination_Side_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Reactant [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonation of -OH", fillcolor="#FBBC05", fontcolor="#202124"]; Oxonium [label="Oxonium Ion", fillcolor="#F1F3F4", fontcolor="#202124"]; Elimination [label="Elimination of H2O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbocation [label="Tertiary Carbocation", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="Deprotonation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="1-(Bromomethyl)cyclohexene", fillcolor="#F1F3F4", fontcolor="#202124"];

Reactant -> Protonation [label="H+"]; Protonation -> Oxonium; Oxonium -> Elimination; Elimination -> Carbocation; Carbocation -> Deprotonation [label="-H+"]; Deprotonation -> Product; }

Caption: Carbocation rearrangement pathway.

Preventing Rearrangements:

The most effective way to prevent carbocation rearrangements is to avoid the formation of a carbocation intermediate altogether.

  • Utilize PBr₃: As mentioned previously, PBr₃ promotes an SN2-type reaction at the primary hydroxyl group, which does not proceed through a carbocation intermediate. This is the preferred reagent to avoid skeletal rearrangements.

  • Controlled Conditions with HBr: If HBr must be used, employing very low temperatures and a non-polar solvent can help to suppress the ionization of the C-O bond and the subsequent rearrangement.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Selective Bromination of 1-(Hydroxymethyl)cyclohexan-1-ol using PBr₃

This method is preferred for its selectivity for the primary alcohol and minimization of side reactions.

Materials:

  • 1-(Hydroxymethyl)cyclohexan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(hydroxymethyl)cyclohexan-1-ol (1.0 eq) in anhydrous diethyl ether.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise via the dropping funnel with vigorous stirring over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the starting material is consumed, cool the reaction mixture back to 0°C and cautiously quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis from Cyclohexene Oxide and HBr

This alternative route can be effective but requires careful control to minimize side reactions.

Materials:

  • Cyclohexene oxide

  • 48% Hydrobromic acid (HBr)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add cyclohexene oxide (1.0 eq) dissolved in diethyl ether.

  • Cool the solution to 0°C.

  • Slowly add 48% hydrobromic acid (1.1 eq) dropwise with vigorous stirring, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours.

  • Monitor the reaction by TLC or GC until the cyclohexene oxide is consumed.

  • Transfer the reaction mixture to a separatory funnel and wash with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by vacuum distillation.

Data Presentation

Table 1: Troubleshooting Summary

Issue Potential Cause Recommended Solution
Over-bromination Excess brominating agent, high temperatureUse precise stoichiometry (1.1-1.2 eq), maintain low temperature (0-5°C), slow reagent addition
Alkene Formation High temperature, use of strong protic acid (HBr)Use PBr₃, maintain low temperature, use a non-protic solvent
Rearranged Product Carbocation formation (with HBr)Use PBr₃ to avoid carbocation intermediate, use low temperature with HBr

Table 2: Spectroscopic Data for this compound

Technique Expected Chemical Shifts / Frequencies
¹H NMR Singlet for the -OH proton (variable, depends on concentration and solvent), singlet for the -CH₂Br protons (approx. 3.4-3.6 ppm), multiplets for the cyclohexyl protons (approx. 1.2-1.8 ppm)
¹³C NMR Quaternary carbon signal for C-OH (approx. 70-75 ppm), methylene carbon signal for -CH₂Br (approx. 40-45 ppm), signals for the cyclohexyl carbons (approx. 20-40 ppm)
IR Spectroscopy Broad O-H stretch (approx. 3200-3600 cm⁻¹), C-H stretches (approx. 2850-3000 cm⁻¹), C-Br stretch (approx. 500-600 cm⁻¹)

References

Sources

Technical Support Center: Characterization of Unexpected Byproducts in 1-(Bromomethyl)cyclohexan-1-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of 1-(Bromomethyl)cyclohexan-1-ol reactions. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected byproducts in their synthetic routes. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify, understand, and mitigate the formation of these unintended molecules.

Troubleshooting Guide: Identifying and Mitigating Unexpected Byproducts

This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.

Question 1: My reaction with this compound in the presence of a base is giving a major byproduct with a carbonyl peak in the IR and ¹³C NMR spectra. What is it likely to be, and how can I prevent it?

Answer:

The most probable byproduct is a rearranged ketone, such as cyclohexanecarbaldehyde or a related isomer. This occurs due to the inherent reactivity of your starting material, which contains both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond.[1]

Causality:

In the presence of a base, the hydroxyl group of this compound is deprotonated, forming an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon of the bromomethyl group in an intramolecular SN2 reaction. This initially forms a highly strained spiro-epoxide intermediate, oxaspiro[2.5]octane.[1] This epoxide is often unstable under the reaction conditions and can undergo a rearrangement to yield a more stable carbonyl compound.[1]

Mitigation Strategies:

  • Temperature Control: Perform the reaction at lower temperatures to minimize the rate of the rearrangement.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to favor deprotonation without competing intermolecular reactions. Weaker bases may also be beneficial if the desired reaction can proceed under those conditions.

  • Protecting Groups: Consider protecting the hydroxyl group before introducing the base if the subsequent reaction steps allow for it. This will prevent the initial intramolecular attack.

Question 2: I'm observing a product with a mass corresponding to the addition of my solvent molecule to the starting material. Why is this happening?

Answer:

This is a classic case of solvolysis, where the solvent acts as a nucleophile. This is particularly common with protic solvents like methanol or ethanol.[2]

Causality:

The carbon-bromine bond in this compound can be polarized, and in some cases, the bromide can act as a leaving group, especially with assistance from a polar protic solvent. This can lead to the formation of a carbocation intermediate, which is then trapped by the solvent. Alternatively, the solvent can directly displace the bromide in an SN2 fashion.

Mitigation Strategies:

  • Solvent Choice: If possible, switch to an aprotic solvent that is less likely to act as a nucleophile.

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as even trace amounts of water can lead to the formation of the corresponding diol.[1]

  • Concentration: Running the reaction at a higher concentration of your desired nucleophile can help it outcompete the solvent.

Question 3: My GC-MS analysis shows a peak with a mass two units lower than my starting material, suggesting the loss of HBr. What is this byproduct?

Answer:

The likely byproduct is 1-(bromomethyl)cyclohexene, formed via an elimination reaction.

Causality:

Although less common for a primary bromide, elimination can occur, especially at elevated temperatures or with certain bases. In this case, a proton is abstracted from the cyclohexane ring, leading to the formation of a double bond and the expulsion of the bromide ion.

Mitigation Strategies:

  • Reaction Temperature: Keep the reaction temperature as low as possible to favor substitution over elimination.

  • Base Selection: Use a non-hindered base if elimination is a significant issue, as sterically bulky bases can sometimes favor elimination.

Frequently Asked Questions (FAQs)

What are the primary reactive sites on this compound?

The molecule has two main reactive sites: the electrophilic carbon of the bromomethyl group, which is susceptible to nucleophilic attack, and the nucleophilic tertiary hydroxyl group.[1] The proximity of these two groups allows for the possibility of intramolecular reactions.[1]

How can I confirm the structure of the rearranged ketone byproduct?

A combination of spectroscopic methods is recommended:

  • ¹H NMR: Look for the appearance of an aldehyde proton signal (around 9-10 ppm) if cyclohexanecarbaldehyde is formed.

  • ¹³C NMR: A signal in the carbonyl region (around 200 ppm) is indicative of a ketone or aldehyde.

  • IR Spectroscopy: A strong absorption band in the range of 1700-1740 cm⁻¹ corresponds to a carbonyl stretch.

  • Mass Spectrometry: The molecular ion peak will have the same mass as the starting material, as it is an isomer. Fragmentation patterns can help distinguish it from other isomers.

What is a Tiffeneau-Demjanov rearrangement and can it occur with this molecule?

The Tiffeneau-Demjanov rearrangement is a ring expansion reaction that typically involves a 1-aminomethyl-cycloalkanol reacting with nitrous acid to form an expanded cycloketone.[1] While this compound is not the direct precursor, it can be converted to the necessary 1-(aminomethyl)cyclohexan-1-ol via nucleophilic substitution with an amine source.[1] If your reaction conditions involve amines and a source of diazotization, this ring expansion to a cycloheptanone derivative is a potential side reaction.[1]

Data Presentation

Table 1: Common Unexpected Byproducts and Their Identifying Features

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Features
Oxaspiro[2.5]octaneC₇H₁₂O112.17Absence of -OH peak in IR; characteristic epoxide signals in NMR.
CyclohexanecarbaldehydeC₇H₁₂O112.17Carbonyl peak (~1730 cm⁻¹) in IR; aldehyde proton (~9.6 ppm) in ¹H NMR.
1-(Bromomethyl)cyclohexeneC₇H₁₁Br175.07Alkene signals in ¹H and ¹³C NMR; loss of -OH peak in IR.[3]
1-(Methoxymethyl)cyclohexan-1-olC₈H₁₆O₂144.21Methoxy group signals (~3.3 ppm) in ¹H NMR; mass increase of 14 units.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Byproduct Formation in a Base-Mediated Reaction

  • Drying: Thoroughly dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or argon.

  • Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere (nitrogen or argon).

  • Solvent: Use a freshly distilled, anhydrous aprotic solvent.

  • Reagent Addition: Dissolve this compound in the chosen solvent. Cool the solution to the recommended low temperature (e.g., 0°C or -78°C) using an appropriate cooling bath.

  • Base Addition: Add the base slowly and dropwise to the cooled solution to maintain temperature control.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and prevent the formation of degradation products.

  • Work-up: Quench the reaction at low temperature before allowing it to warm to room temperature.

Visualizations

Byproduct_Formation_Pathway Potential Reaction Pathways of this compound A This compound B Spiro-epoxide Intermediate (Oxaspiro[2.5]octane) A->B Intramolecular SN2 (Base) D Intermolecular Substitution Product A->D External Nucleophile E Elimination Product (1-(Bromomethyl)cyclohexene) A->E Elimination (Base/Heat) C Rearranged Ketone (e.g., Cyclohexanecarbaldehyde) B->C Rearrangement

Caption: Reaction pathways of this compound.

Troubleshooting_Flowchart Troubleshooting Unexpected Byproducts Start Unexpected Byproduct Detected Q1 Carbonyl peak observed in IR/NMR? Start->Q1 A1 Likely Rearranged Ketone. - Lower temperature - Use non-nucleophilic base - Protect -OH group Q1->A1 Yes Q2 Mass corresponds to solvent addition? Q1->Q2 No End Byproduct Minimized A1->End A2 Solvolysis Product. - Use aprotic solvent - Ensure anhydrous conditions - Increase nucleophile concentration Q2->A2 Yes Q3 Mass loss of HBr? Q2->Q3 No A2->End A3 Elimination Product. - Lower temperature - Use non-hindered base Q3->A3 Yes Q3->End No/Other A3->End

Caption: A logical flowchart for troubleshooting common byproducts.

References

  • Pearson. (n.d.). When (1-bromoethyl)cyclohexane is heated in methanol for an exten.... Retrieved from [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)cyclohexene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 1). Rearrangements. Retrieved from [Link]

  • Dalal Institute. (n.d.). Methods of Determining Mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 8). Qualitative Organic Analysis. Retrieved from [Link]

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

Sources

Improving the selectivity of reactions with 1-(Bromomethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Bromomethyl)cyclohexan-1-ol

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity of this bifunctional molecule. Due to the proximate arrangement of a nucleophilic hydroxyl group and an electrophilic primary bromide, reactions with this substrate often present significant selectivity challenges. This guide provides in-depth, mechanism-driven answers to common experimental issues, helping you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Category 1: Intramolecular Cyclization vs. Intermolecular Substitution

The most common reaction pathway involves the hydroxyl group acting as an internal nucleophile. However, competition from external nucleophiles is a frequent challenge.

Question 1: I am attempting an intermolecular substitution with a nucleophile (e.g., NaN₃, KCN), but my main product is the undesired 1-oxaspiro[2.5]octane. How can I prevent this intramolecular cyclization?

Likely Cause: Under basic or even neutral conditions, the hydroxyl group can be deprotonated or is sufficiently nucleophilic to attack the adjacent bromomethyl group, leading to rapid intramolecular cyclization that outcompetes your external nucleophile.[1]

Scientific Explanation: The formation of 1-oxaspiro[2.5]octane is an intramolecular Williamson ether synthesis. This reaction is kinetically favored due to the high effective concentration of the internal nucleophile (the hydroxyl group) relative to the electrophilic carbon. The reaction proceeds via an SN2 mechanism, where the alkoxide attacks the primary carbon, displacing the bromide.

Troubleshooting & Protocols:

  • Protect the Hydroxyl Group: The most robust solution is to protect the tertiary alcohol before introducing the external nucleophile. A silyl ether (e.g., using TBDMSCl) is an excellent choice as it is stable under many nucleophilic conditions and can be easily removed later.

    • Protocol: TBDMS Protection

      • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

      • Add imidazole (1.5 eq).

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq).

      • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

      • Upon completion, quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

      • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the resulting silyl-protected compound by column chromatography before proceeding with your intermolecular substitution reaction.

  • Use Acidic Conditions (for Acid-Stable Nucleophiles): If your nucleophile is stable in acid, running the reaction under acidic conditions will protonate the hydroxyl group, turning it into a poor nucleophile and thus preventing cyclization. This approach is not suitable for nucleophiles that are also strong bases.

Category 2: Controlling Elimination Byproducts

While the substrate is a primary halide, which typically favors substitution, the reaction conditions can inadvertently promote elimination.

Question 2: My reaction with a strong base/nucleophile is producing significant amounts of an alkene byproduct, likely 1-methylenecyclohexan-1-ol. How can I favor substitution over elimination?

Likely Cause: You are likely using a base that is too sterically hindered or reaction conditions (high temperature, protic solvent) that favor elimination.[2] The hydroxide or alkoxide can act as a base, abstracting a proton from the cyclohexane ring, or as a nucleophile for the desired substitution.[2]

Scientific Explanation: Elimination (E2) and substitution (SN2) are competing pathways. The ratio of products is determined by several factors:

  • Base/Nucleophile Strength & Sterics: Strong, sterically hindered bases (e.g., potassium tert-butoxide) are more likely to act as bases and promote elimination because it is difficult for them to access the sterically shielded electrophilic carbon for an SN2 attack.[3]

  • Temperature: Higher temperatures generally favor elimination over substitution because elimination has a higher activation energy and results in an increase in the number of molecules, leading to a more positive entropy change (ΔS).[2]

  • Solvent: Protic solvents can solvate the nucleophile, slightly decreasing its nucleophilicity and potentially favoring elimination. Ethanol, in particular, is known to encourage elimination.[2]

Troubleshooting & Protocols:

To favor the formation of the spiro-ether (intramolecular substitution) and suppress elimination:

  • Choice of Base: Use a strong, non-hindered base like sodium hydride (NaH) or sodium hydroxide (NaOH). NaH is an excellent choice as it irreversibly deprotonates the alcohol to form the alkoxide, and the only byproduct is hydrogen gas.

  • Temperature Control: Run the reaction at lower temperatures. Start at 0 °C and allow it to slowly warm to room temperature. Avoid heating unless the reaction is exceptionally sluggish.

  • Solvent Selection: Use a polar aprotic solvent such as THF or DMF. These solvents solvate the cation of the base but leave the anion (the nucleophile/base) highly reactive, favoring the SN2 pathway.

Data Summary: Optimizing Intramolecular Cyclization

BaseSolventTemperaturePrimary ProductCommon Byproduct(s)
NaHTHF0 °C to RT1-Oxaspiro[2.5]octaneMinimal
NaOHH₂O/THFRT1-Oxaspiro[2.5]octaneIntermolecular ether
t-BuOKt-BuOH50 °C1-Methylenecyclohexan-1-ol1-Oxaspiro[2.5]octane
DBUDCMRTMixtureMixture
Category 3: Preventing Carbocation-Mediated Rearrangements

The tertiary alcohol functionality makes this molecule susceptible to rearrangements under certain conditions, a common pitfall leading to unexpected products.

Question 3: I performed a reaction under what I thought were substitution conditions, but my analysis (NMR, GC-MS) shows the major product is cycloheptanone. What is causing this ring expansion?

Likely Cause: Your reaction conditions are generating a carbocation intermediate. This is most common in the presence of strong acids, Lewis acids, or under solvolysis conditions in polar protic solvents.[1]

Scientific Explanation: The formation of cycloheptanone from this compound is a classic example of a semi-pinacol rearrangement . The reaction proceeds as follows:

  • Carbocation Formation: The bromide ion departs, ideally assisted by a Lewis acid or polar solvent, to form a primary carbocation. However, this is unstable. More likely, the neighboring hydroxyl group participates, or a small equilibrium concentration of the carbocation is formed.

  • 1,2-Alkyl Shift: A C-C bond from the cyclohexane ring migrates to the adjacent carbocation center.[1][4] This is the key ring-expansion step. It relieves ring strain and simultaneously forms a more stable tertiary carbocation within a new seven-membered ring.

  • Trapping/Deprotonation: The resulting cation is then attacked by a nucleophile (like water from the solvent) or rearranges via deprotonation to yield the final cycloheptanone product after tautomerization.

This pathway is a variation of the Tiffeneau-Demjanov rearrangement, which typically involves a 1-(aminomethyl)cycloalkanol precursor.[1]

Troubleshooting & Protocols:

The key to preventing this rearrangement is to avoid any conditions that favor the formation of a carbocation.

  • Avoid Strong Acids: Do not use strong Brønsted acids (e.g., H₂SO₄, TsOH) or Lewis acids (e.g., AlCl₃, FeCl₃).

  • Use SN2-Promoting Conditions: To perform substitutions, ensure your conditions strongly favor a bimolecular pathway. This means using a high concentration of a good, non-hindered nucleophile in a polar aprotic solvent (THF, DMSO, acetone).

  • Control Solvolysis: If you must use a protic solvent (like water or ethanol), keep the temperature low and consider that you may still get a mixture of products from SN1/E1 pathways, which can include the rearranged product.[5]

Visualizing Key Reaction Pathways

The following diagram illustrates the critical choice points in the reactivity of this compound.

G sub This compound intra Intramolecular Subst. (SN2) sub->intra Strong, non-hindered Base (e.g., NaH in THF) inter Intermolecular Subst. (SN2) sub->inter 1. Protect -OH 2. External Nucleophile (Nu⁻) elim Elimination (E2) sub->elim Hindered Base (t-BuOK) High Temperature rearr Rearrangement (SN1-like) sub->rearr Acidic Conditions (H⁺ or Lewis Acid) spiro 1-Oxaspiro[2.5]octane intra->spiro Product nu_prod Substituted Product inter->nu_prod Product alkene 1-Methylenecyclohexan-1-ol elim->alkene Product ketone Cycloheptanone rearr->ketone Product

Caption: Competing reaction pathways for this compound.

Troubleshooting Workflow

Use this workflow to diagnose and solve selectivity issues in your experiments.

G start Start: Undesired Product Observed analysis Analyze byproducts (GC-MS, NMR) start->analysis p1 Byproduct: 1-Oxaspiro[2.5]octane (during intermolecular reaction) analysis->p1 m/z = 112 p2 Byproduct: Alkene (e.g., 1-Methylenecyclohexan-1-ol) analysis->p2 m/z = 112 p3 Byproduct: Cycloheptanone (or other rearranged product) analysis->p3 m/z = 112 s1 Cause: Intramolecular cyclization is faster. Solution: Protect the hydroxyl group (e.g., TBDMSCl). p1->s1 s2 Cause: E2 is favored. Solution: Use non-hindered base, lower temp, polar aprotic solvent. p2->s2 s3 Cause: Carbocation rearrangement. Solution: Avoid all acidic conditions. Force SN2 pathway. p3->s3

Caption: A workflow for troubleshooting reaction selectivity.

References

  • This compound (C7H13BrO) - PubChemLite . Available at: [Link]

  • This compound | C7H13BrO | CID 300684 - PubChem . Available at: [Link]

  • Solved Show how 1-(bromomethyl) cyclohexane might be | Chegg.com . Available at: [Link]

  • 1 Rearrangement Reactions - Wiley-VCH . Available at: [Link]

  • C. Elimination vs. Substitution - Chemistry LibreTexts . Available at: [Link]

  • The major product of the reaction of methylenecyclohexane with N-bromosuccinimide is 1-(bromomethyl)cyclohexene. Explain. | Homework.Study.com . Available at: [Link]

  • Introduction to Rearrangement Reactions - Master Organic Chemistry . Available at: [Link]

  • 1-(Bromomethyl)cyclohexene | C7H11Br | CID 3015932 - PubChem . Available at: [Link]

  • CYCLOHEXANE COMPOUNDS: V. THE REACTION OF 1-METHOXYCYCLOHEXENE-2 WITH AQUEOUS N-BROMOSUCCINIMIDE. THE 1-METHOXY-2-BROMO-3-HYDROXYCYCLOHEXANES - ResearchGate . Available at: [Link]

  • Product Selectivity Control in the Brønsted Acid-Mediated Reactions with 2-Alkynylanilines . Available at: [Link]

  • How to decide between different possible substitution/elimination mechanisms under given conditions? . Available at: [Link]

  • Site-selective reactions mediated by molecular containers - PMC - NIH . Available at: [Link]

  • 1-(Bromomethyl)-1-methylcyclohexane | C8H15Br | CID 42614774 - PubChem . Available at: [Link]

  • Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough) - YouTube . Available at: [Link]

Sources

Navigating the Thermal Landscape of 1-(Bromomethyl)cyclohexan-1-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for managing the thermal stability of 1-(Bromomethyl)cyclohexan-1-ol. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the safe and effective use of this versatile reagent. This is not a rigid manual, but a dynamic resource to help you understand the "why" behind the "how," ensuring the integrity and success of your experiments.

Understanding the Core Challenge: The Inherent Reactivity of an α-Halohydrin

This compound is a valuable synthetic intermediate, characterized by a cyclohexane ring bearing both a hydroxyl (-OH) group and a bromomethyl (-CH₂Br) group on the same carbon atom.[1] This unique arrangement, known as an α-halohydrin, is the key to its synthetic utility and, simultaneously, the source of its thermal instability. The proximity of the nucleophilic hydroxyl group to the electrophilic carbon bearing the bromine atom creates a predisposition for intramolecular reactions, which can be triggered by heat or the presence of bases.[1]

The primary thermal decomposition pathway of concern is the intramolecular S(_N)2 reaction, leading to the formation of a spirocyclic ether, 1-oxaspiro[2.5]octane, and hydrobromic acid (HBr). This cyclization is often exothermic and can lead to a rapid increase in temperature and pressure if not properly controlled, a scenario known as a thermal runaway.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of thermal instability in reactions involving this compound?

A1: The principal cause is the intramolecular cyclization to form 1-oxaspiro[2.5]octane. This reaction is base-catalyzed but can also be initiated by elevated temperatures. The hydroxyl group, upon deprotonation by a base (or at higher temperatures), acts as an internal nucleophile, attacking the adjacent carbon and displacing the bromide ion.[1] This process is often exothermic and can accelerate at higher temperatures, posing a risk of a runaway reaction.

Q2: Are there any other potential decomposition pathways I should be aware of?

A2: While the formation of 1-oxaspiro[2.5]octane is the most common decomposition pathway, at significantly higher temperatures (e.g., in fire scenarios), the decomposition can be more complex. Studies on the thermal degradation of brominated compounds suggest that at temperatures exceeding several hundred degrees Celsius, the decomposition products can include hydrogen bromide (HBr), carbon oxides (CO, CO₂), and a mixture of brominated hydrocarbons.[4][5][6]

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To maintain its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7] It is crucial to keep it away from incompatible materials, particularly strong bases and strong oxidizing agents, which can catalyze its decomposition.[7] While some suppliers suggest room temperature storage, for long-term stability and to minimize any potential for slow decomposition, refrigeration is a prudent measure.

Q4: Can I use strong bases like sodium hydroxide or potassium tert-butoxide with this compound?

A4: The use of strong bases with this compound requires extreme caution and is generally not recommended without strict temperature control. Strong bases will readily deprotonate the hydroxyl group, significantly accelerating the intramolecular cyclization to form the spiro-epoxide. This reaction is highly exothermic and can be difficult to control, increasing the risk of a thermal runaway. If a basic catalyst is required, weaker, non-nucleophilic bases and low reaction temperatures are preferable.

Troubleshooting Guide: Managing Exotherms and Side Reactions

This section provides a structured approach to identifying and resolving common issues encountered during reactions with this compound.

Issue 1: Unexpected Exotherm or Rapid Temperature Increase

Symptoms:

  • A sudden and uncontrolled rise in reaction temperature.

  • Increased pressure within the reaction vessel.

  • Vigorous boiling or outgassing.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Base-Catalyzed Decomposition The presence of a base (even trace amounts) significantly accelerates the exothermic intramolecular cyclization.Immediate: Cease addition of reagents and apply emergency cooling. Preventative: Scrupulously clean all glassware to remove any basic residues. If a base is necessary, use a weak, non-nucleophilic base and add it slowly at a low temperature.
Inadequate Cooling The rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system.Immediate: Enhance cooling by using a larger cooling bath, a more efficient cryogen (e.g., dry ice/acetone), or improving stirring for better heat transfer. Preventative: Before scaling up, perform a small-scale trial to determine the reaction's exothermicity. Ensure your cooling capacity is sufficient for the intended scale.
High Reactant Concentration More concentrated reactants lead to a faster reaction rate and a higher rate of heat generation per unit volume.Immediate: If safe to do so, dilute the reaction mixture with a pre-cooled, inert solvent. Preventative: Conduct the reaction at a lower concentration.
Localized Heating Poor stirring can create "hot spots" in the reaction mixture where the temperature is significantly higher than the bulk temperature.Immediate: Increase the stirring rate to improve homogeneity. Preventative: Use an appropriately sized stir bar or an overhead stirrer for larger reactions to ensure efficient mixing.
Issue 2: Low Yield of Desired Product and Formation of 1-Oxaspiro[2.5]octane

Symptoms:

  • Purification reveals a significant amount of a byproduct with a molecular weight of 112.17 g/mol , identified as 1-oxaspiro[2.5]octane.[8]

  • The yield of the intended product is lower than expected.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Reaction Temperature is Too High Even in the absence of a strong base, elevated temperatures can promote the intramolecular cyclization.Preventative: Maintain a low reaction temperature throughout the experiment. For many nucleophilic substitution reactions with this substrate, temperatures between 0°C and room temperature are advisable.
Presence of Basic Impurities Trace amounts of basic impurities in reagents or solvents can catalyze the formation of the spiro-epoxide.Preventative: Use freshly purified and dried solvents and reagents. If necessary, neutralize any acidic or basic impurities before starting the reaction.
Prolonged Reaction Time at Elevated Temperature The longer the reaction mixture is heated, the greater the opportunity for the decomposition side reaction to occur.Preventative: Monitor the reaction progress closely (e.g., by TLC or GC) and work up the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times, especially at elevated temperatures.

Experimental Protocols: Best Practices for Thermal Control

Protocol 1: General Procedure for Nucleophilic Substitution with this compound

This protocol provides a general framework for conducting a nucleophilic substitution reaction while minimizing the risk of thermal decomposition.

Materials:

  • This compound

  • Nucleophile

  • Anhydrous, inert solvent (e.g., THF, DCM)

  • Cooling bath (e.g., ice-water, dry ice-acetone)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Addition funnel (optional)

Procedure:

  • Setup: Assemble a clean, dry reaction flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Cooling: Cool the reaction flask to the desired temperature (typically 0 °C or below) using a cooling bath.

  • Reagent Addition: Dissolve this compound in the anhydrous solvent in the reaction flask. If the nucleophile is a solid, dissolve it in the solvent in a separate flask. If it is a liquid, it can be added directly.

  • Controlled Addition: Add the nucleophile solution to the solution of this compound dropwise via an addition funnel or syringe pump. Crucially, monitor the internal temperature of the reaction throughout the addition. The rate of addition should be controlled to maintain the desired temperature.

  • Reaction Monitoring: Allow the reaction to stir at the low temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a pre-cooled, appropriate quenching agent (e.g., saturated ammonium chloride solution).

  • Extraction and Purification: Proceed with the standard aqueous work-up, extraction with an organic solvent, drying, and purification of the desired product.

Visualization of Key Concepts

Troubleshooting_Flowchart start start q1 q1 start->q1 a1_yes a1_yes q1->a1_yes Yes a1_no a1_no q1->a1_no No s1 s1 a1_yes->s1 q2 q2 a1_no->q2 s1->q2 a2_yes a2_yes q2->a2_yes Yes a2_no a2_no q2->a2_no No s2 s2 a2_yes->s2 q3 q3 a2_no->q3 s2->q3 a3_yes a3_yes q3->a3_yes Yes a3_no a3_no q3->a3_no No end end a3_yes->end s3 s3 a3_no->s3 s3->end caption Decision tree for managing an unexpected exotherm.

References

  • Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. Chemical Engineering Transactions. Retrieved from [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(4), 379-393.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal runaway. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxaspiro[2.5]octane. Retrieved from [Link]

Sources

Removal of unreacted starting material from 1-(Bromomethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of unreacted starting material and byproducts from the synthesis of 1-(Bromomethyl)cyclohexan-1-ol. This resource is intended for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile bifunctional molecule.

Introduction to Purification Challenges

This compound is a valuable building block in organic synthesis, featuring both a nucleophilic hydroxyl group and a carbon atom susceptible to nucleophilic attack. Its synthesis, while conceptually straightforward, often results in a crude product contaminated with unreacted starting materials and undesired byproducts. The successful isolation of pure this compound is paramount for the reliability and reproducibility of subsequent synthetic steps.

This guide will address the two most common synthetic routes and their associated purification challenges:

  • Bromination of 1-(hydroxymethyl)cyclohexan-1-ol: A targeted approach that can suffer from incomplete reaction and over-bromination.

  • Ring-opening of a cyclohexene-derived epoxide: A versatile method that can lead to the formation of regioisomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurities largely depend on your synthetic route.

  • From the bromination of 1-(hydroxymethyl)cyclohexan-1-ol:

    • Unreacted 1-(hydroxymethyl)cyclohexan-1-ol: Due to incomplete reaction.

    • 1,1-Bis(bromomethyl)cyclohexane: An over-bromination byproduct where both hydroxyl groups have been replaced by bromine.

    • 1-(Bromomethyl)cyclohexene: An elimination byproduct, particularly if the reaction temperature is not well-controlled.

  • From the ring-opening of 1,2-epoxycyclohexane with HBr:

    • trans-2-Bromocyclohexan-1-ol: A regioisomeric byproduct from the nucleophilic attack of bromide on the other carbon of the epoxide ring.[1][2]

    • Unreacted 1,2-epoxycyclohexane: Due to incomplete reaction.

Q2: How can I effectively monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. Due to the different polarities of the starting materials, product, and byproducts, you can achieve good separation on silica gel plates.

Q3: Which TLC stain is best for visualizing my spots?

Since both the starting materials and the product contain functional groups that are not strongly UV-active, a chemical stain is necessary.

  • Potassium permanganate (KMnO₄) stain: This is an excellent general-purpose oxidizing stain that will visualize alcohols (starting material and product) and any potential alkene byproducts as yellow-brown spots on a purple background.

  • p-Anisaldehyde stain: This stain is also very effective for visualizing alcohols and will often produce distinct colors for different types of alcohols upon heating, which can aid in identification.

Q4: My crude product is a persistent oil. Is recrystallization a viable purification method?

While this compound is often isolated as an oil, recrystallization can be attempted, particularly if the crude product is highly impure and contains solid byproducts. A mixed solvent system, such as hexanes/ethyl acetate, might induce crystallization. However, for oily products, column chromatography or distillation are generally more effective.

Troubleshooting Guide

This section provides a structured approach to tackling common purification issues.

Problem 1: Significant amount of unreacted 1-(hydroxymethyl)cyclohexan-1-ol remaining.

Diagnosis:

  • TLC Analysis: The starting material, being a diol, is significantly more polar than the product. It will have a much lower Rf value on a silica gel TLC plate.

  • Spectral Data: The presence of a large O-H stretch in the IR spectrum and characteristic peaks in the ¹H and ¹³C NMR spectra corresponding to the diol will confirm its presence.

Solution Pathway:

  • Liquid-Liquid Extraction: This is the first and most effective step to remove the highly polar diol.

  • Column Chromatography: If extraction does not completely remove the starting material, column chromatography is the definitive solution.

start Crude Product (with starting diol) extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) start->extraction check1 TLC Analysis of Organic Layer extraction->check1 Separate Layers waste Aqueous Layer (contains diol) extraction->waste column_chrom Silica Gel Column Chromatography check1->column_chrom Diol still present pure_product Pure this compound check1->pure_product Diol removed column_chrom->pure_product

Caption: Decision workflow for removing polar starting material.

Problem 2: Presence of non-polar impurities (e.g., 1,1-bis(bromomethyl)cyclohexane or 1-(bromomethyl)cyclohexene).

Diagnosis:

  • TLC Analysis: These impurities are less polar than the desired product and will have higher Rf values.

  • ¹H NMR Spectroscopy: The absence of the hydroxyl proton signal and the appearance of new signals corresponding to the CH₂Br groups or vinylic protons will indicate the presence of these byproducts.

Solution Pathway:

  • Column Chromatography: This is the most effective method for separating compounds with different polarities.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)PolarityExpected TLC Rf (Hexane/EtOAc 4:1)
1-(hydroxymethyl)cyclohexan-1-ol130.18242.8[3]HighLow
This compound 193.08 - Medium Medium
1,1-Bis(bromomethyl)cyclohexane270.00Likely >250LowHigh
1-(Bromomethyl)cyclohexene175.07-LowHigh
trans-2-Bromocyclohexan-1-ol179.06-Medium-HighLower than product
Problem 3: Co-elution of the desired product and a regioisomeric byproduct (trans-2-Bromocyclohexan-1-ol).

Diagnosis:

  • TLC Analysis: The regioisomer may have a very similar Rf value to the desired product, making separation difficult to monitor by TLC alone.

  • ¹H and ¹³C NMR Spectroscopy: This is the most definitive method for identifying the presence of the regioisomer. The spectra will show a more complex pattern of signals than expected for the pure product.

Solution Pathway:

  • Careful Column Chromatography: A long column with a shallow solvent gradient (a slow increase in the polarity of the eluent) may be required to achieve separation.

  • Fractional Distillation (under reduced pressure): If the boiling points of the regioisomers are sufficiently different, this can be an effective purification method on a larger scale.

start Crude Product (with regioisomer) column_chrom Careful Column Chromatography (shallow gradient) start->column_chrom check1 Analyze Fractions by NMR column_chrom->check1 Collect Fractions pure_product Pure this compound check1->pure_product Pure Fractions mixed_fractions Mixed Fractions check1->mixed_fractions Impure Fractions

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-(Bromomethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural elucidation of halogenated cycloalkanols, such as 1-(Bromomethyl)cyclohexan-1-ol, is a critical task in synthetic chemistry and drug development.[1] These bifunctional molecules serve as versatile intermediates, and a precise understanding of their three-dimensional structure is paramount.[1] This guide provides an in-depth analysis of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive characterization of this compound. We will explore the causality behind experimental choices, present detailed protocols, and compare the insights derived from NMR with those from orthogonal techniques like Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.

Part 1: ¹H NMR Spectral Analysis: A Proton's Perspective

Proton NMR (¹H NMR) is the initial and often most informative step in structural characterization, providing data on the chemical environment, connectivity, and relative number of different protons in a molecule.[2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three main groups of signals. The chemical shifts are influenced by the electronegativity of the adjacent bromine and oxygen atoms, which deshield nearby protons, shifting their signals downfield.

Proton Assignment Predicted Chemical Shift (δ, ppm) Expected Multiplicity Integration
Cyclohexane (-CH₂-)₅~ 1.2 - 1.8Multiplets (m)10H
Hydroxyl (-OH)~ 1.5 - 4.0 (variable)Broad Singlet (br s)1H
Bromomethyl (-CH₂Br)~ 3.5Singlet (s)2H
Table 1: Predicted ¹H NMR spectral data for this compound.[1]

Causality Behind Predictions:

  • -CH₂Br Protons (~3.5 ppm): The two protons on the carbon adjacent to the highly electronegative bromine atom are significantly deshielded. Since there are no adjacent protons, their signal appears as a sharp singlet.

  • Cyclohexane Protons (~1.2 - 1.8 ppm): These ten protons exist in a complex environment. Due to the chair conformation of the cyclohexane ring, axial and equatorial protons are chemically non-equivalent, leading to extensive signal overlap and complex splitting patterns, resulting in a series of multiplets.

  • Hydroxyl Proton (variable): The chemical shift of the -OH proton is highly dependent on solvent, concentration, and temperature due to varying degrees of hydrogen bonding and rapid chemical exchange.[3][4][5] In aprotic solvents like CDCl₃, it typically appears as a broad singlet that may not couple with adjacent protons.[3][5]

Experimental Protocol: High-Resolution ¹H NMR

A high-quality spectrum is contingent on meticulous sample preparation.[6]

  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound into a clean, dry vial.[7]

    • Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is a standard choice for its ability to dissolve a wide range of organic compounds.[8] For observing potential coupling from the -OH proton, a hydrogen-bond-accepting solvent like DMSO-d₆ can be used to slow the exchange rate.[3][4]

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent.[9] Ensure the solution is homogeneous and free of any particulate matter, which can degrade spectral quality.[7]

    • Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.[10]

  • Data Acquisition (300/400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity via shimming to achieve sharp, symmetrical peaks.

    • Acquire the spectrum using a standard one-pulse sequence. A 90-degree pulse is often used to maximize signal intensity.[11]

    • Set a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[12]

    • Process the data with Fourier transformation, phasing, and baseline correction.

Advanced Analysis with 2D NMR

While 1D ¹H NMR provides a wealth of information, complex molecules with overlapping signals benefit from two-dimensional techniques.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[13] A COSY spectrum of this compound would show cross-peaks between the various non-equivalent protons within the cyclohexane ring, helping to trace the spin systems and confirm connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[2][13] It is invaluable for unambiguously linking the proton and carbon skeletons of the molecule.

Part 2: ¹³C NMR and DEPT: Mapping the Carbon Skeleton

Carbon-13 NMR provides information on the number and electronic environment of unique carbon atoms in a molecule. Due to the low natural abundance of ¹³C, these experiments typically require more sample or longer acquisition times than ¹H NMR.[7]

Predicted ¹³C NMR Spectrum and DEPT Analysis

A standard ¹³C NMR spectrum is broadband-decoupled, meaning all signals appear as singlets.[14] To determine the number of protons attached to each carbon, a series of DEPT (Distortionless Enhancement by Polarization Transfer) experiments are essential.[15][16][17]

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-90 DEPT-135
C1 (Quaternary, -C-OH)~ 70 - 75No SignalNo Signal
-CH₂Br~ 45 - 50No SignalNegative
Cyclohexane (-CH₂-)₅~ 20 - 40No SignalNegative
Table 2: Predicted ¹³C NMR and DEPT spectral data for this compound. Chemical shifts are influenced by substituent effects in cyclohexane rings.[18][19]

Interpreting with DEPT:

  • Broadband Decoupled: Shows all unique carbon signals (in this case, likely 4-5 distinct signals due to symmetry).

  • DEPT-90: This spectrum exclusively shows signals for CH (methine) carbons.[20] For this molecule, the DEPT-90 spectrum would be blank.

  • DEPT-135: This spectrum provides the most information. CH₃ and CH groups appear as positive signals, while CH₂ groups appear as negative (inverted) signals.[14][20] Quaternary carbons are absent.[17] For this compound, all signals in the DEPT-135 spectrum (from the -CH₂Br and cyclohexane carbons) would be negative. The quaternary carbon C1 is identified by its presence in the broadband spectrum and absence in the DEPT-135 spectrum.[15]

Experimental Protocol: ¹³C NMR
  • Sample Preparation: The protocol is similar to ¹H NMR, but a higher concentration is often required (50-100 mg of sample).[7]

  • Data Acquisition:

    • Use a standard pulse program with proton decoupling.

    • A significantly larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

    • Run a series of experiments: a standard broadband-decoupled spectrum, followed by DEPT-90 and DEPT-135 experiments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Structural Elucidation Prep Dissolve Sample (5-25mg for ¹H, 50-100mg for ¹³C) in Deuterated Solvent (0.7mL) Acq1D 1D NMR (¹H, ¹³C Broadband) Prep->Acq1D AcqDEPT DEPT (90 & 135) Acq1D->AcqDEPT Assign Carbon Types Acq2D 2D NMR (COSY, HSQC) Acq1D->Acq2D Confirm Connectivity Analysis Combine Data: - Proton Environments (¹H) - Carbon Types (¹³C + DEPT) - Connectivity (COSY, HSQC) AcqDEPT->Analysis Acq2D->Analysis Structure Final Structure Confirmation Analysis->Structure

Caption: Workflow for NMR-based structural elucidation.

Part 3: A Comparative Perspective with Orthogonal Analytical Techniques

While NMR is exceptionally powerful, a robust structural confirmation relies on a self-validating system of complementary analytical techniques.

G main this compound |  C₇H₁₃BrO |  MW: 193.08  g/mol [1][22] nmr {NMR Spectroscopy | - Provides detailed atomic connectivity (¹H, ¹³C, COSY, HSQC) - Differentiates C, CH, CH₂, CH₃ (DEPT) - Non-destructive } main:f0->nmr ms {Mass Spectrometry | - Confirms molecular weight - Provides fragmentation pattern - Isotopic pattern for Br (¹⁹Br/⁸¹Br) } main:f0->ms ir {IR Spectroscopy | - Confirms functional groups - Broad O-H stretch (~3350 cm⁻¹) - C-Br stretch (~690-515 cm⁻¹) } main:f1->ir xray {X-ray Crystallography | - Unambiguous 3D structure - Determines absolute configuration - Requires a single, high-quality crystal } main:f2->xray

Caption: Complementary analytical techniques for structural analysis.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound, MS would confirm the molecular weight of 193.08 g/mol . A key feature would be the characteristic isotopic pattern of bromine, with two major peaks of nearly equal intensity for the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. The spectrum of this compound would be characterized by:

  • A strong, broad absorption band in the 3600-3300 cm⁻¹ region, indicative of the O-H stretching vibration of the alcohol.[21][22]

  • A C-Br stretching absorption in the fingerprint region, typically between 690-515 cm⁻¹.[23][24]

  • A C-O stretching absorption near 1050 cm⁻¹.[22]

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of atomic positions and absolute configuration.[25][26][27][28] Its primary limitation is the absolute requirement for a single, high-quality crystal, which is not always feasible to obtain.[27]

Technique Information Provided Sample Requirements Key Advantages Key Limitations
NMR Detailed atomic connectivity, stereochemistry5-100 mg, solubleUnparalleled structural detail in solutionCan be complex to interpret, lower sensitivity
MS Molecular weight, elemental formula, fragmentationMicrograms, soluble/volatileHigh sensitivity, isotopic informationProvides little connectivity information
IR Presence of functional groupsMilligrams, solid or liquidFast, simple, inexpensiveProvides limited structural framework data
X-ray Absolute 3D structureSingle crystalUnambiguous structural determination[29]Requires a suitable crystal, not a solution-state method
Table 3: Comparative analysis of key structural elucidation techniques.

Conclusion

The comprehensive analysis of this compound is most effectively achieved through a synergistic application of ¹H and ¹³C NMR spectroscopy, including advanced techniques like DEPT and 2D NMR. Proton NMR elucidates the electronic environments and coupling networks of hydrogen atoms, while ¹³C NMR, augmented by DEPT, provides a definitive map of the carbon skeleton. While NMR offers the most detailed portrait of the molecule's connectivity in solution, its findings should be validated by orthogonal methods. Mass spectrometry confirms the molecular formula, and IR spectroscopy verifies the presence of key functional groups. For an unequivocal determination of the solid-state three-dimensional structure, X-ray crystallography remains the definitive, albeit more demanding, technique. Together, these methods provide a self-validating and robust framework for the complete structural characterization required in modern chemical research.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Sample Preparation. Retrieved from [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Müller, D. S., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. (Simulated reference, as the direct link covers a book chapter's content on X-ray diffraction).
  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Pauli, G. F., et al. (2012). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Planta Medica. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • Li, H., Castro, A., & Turnbull, M. M. (2001). Chemical shift effects in the 13C-NMR spectra of [(C5H5)(CO)2FeII]-substituted cyclohexanes, dioxanes and tetrahydropyrans. Journal of Organometallic Chemistry, 630(1), 33–43.
  • SpringerLink. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • Elyashberg, M., et al. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • ScienceDirect. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2023, March 16). Hydroxyl Groups in NMR. r/Chempros. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Absolute structure and absolute configuration. Retrieved from [Link]

  • ResearchGate. (2024, June 10). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. Retrieved from [Link]

  • ProQuest. (n.d.). Applying 2D NMR methods to the structural elucidation of complex natural products. Retrieved from [Link]

  • W. W. Norton & Company. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). NMR studies of solvent-solute interactions of OH, SH and CH protons in dimethyl formamide and dimethyl acetamide. Retrieved from [Link]

  • Bruker. (n.d.). Quantitative NMR Assays (qNMR). Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

  • PubMed. (n.d.). Halogenated Alcohols as Solvents for Proteins: FTIR Spectroscopic Studies. Retrieved from [Link]

  • ANUChem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: ¹H NMR of Labile Protons: Temporal Resolution. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, D2O, experimental) (HMDB0155830). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Wired Chemist. (n.d.). (bromomethyl)cyclohexane Carbon-13 Full Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wired Chemist. (n.d.). (bromomethyl)cyclohexane Proton. Retrieved from [Link]

Sources

Deconstructing the Signature Fragmentation of 1-(Bromomethyl)cyclohexan-1-ol: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing intricate details about a molecule's mass and fragmentation pattern, which collectively serve as a unique chemical fingerprint. This guide offers an in-depth interpretation of the electron ionization (EI) mass spectrum of 1-(bromomethyl)cyclohexan-1-ol, a halogenated tertiary alcohol. By dissecting its fragmentation pathways, we will provide a framework for its identification and differentiation from structurally similar compounds. This guide will also present a comparative analysis with alternative spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, complete with detailed experimental protocols to ensure scientific rigor and reproducibility.

The Mass Spectrometric Profile of this compound

The mass spectrum of this compound is characterized by several key features that arise from its unique structural motifs: a tertiary alcohol on a cyclohexane ring and a bromomethyl group. Understanding these features is crucial for its identification.

The Molecular Ion Peak: A Tale of Two Isotopes

One of the most telling features in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern for the molecular ion (M⁺). Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[1] This results in two molecular ion peaks of almost equal intensity, separated by two mass-to-charge units (m/z). For this compound (C₇H₁₃BrO), the molecular weight is approximately 192.08 g/mol (for ⁷⁹Br) and 194.08 g/mol (for ⁸¹Br).[2] Therefore, we expect to see a pair of peaks at m/z 192 and 194, with a relative intensity ratio of roughly 1:1.[1] The presence of this M⁺ and M+2 pattern is a strong indicator of a monobrominated compound.

Primary Fragmentation Pathways

Upon electron ionization, the molecular ion of this compound becomes energetically unstable and undergoes fragmentation through several predictable pathways.[3] The most common fragmentation pathways for alcohols are α-cleavage and dehydration.[4] For halogenated compounds, the loss of the halogen is a prominent fragmentation.[1]

1. Alpha (α)-Cleavage: This is a dominant fragmentation pathway for alcohols, involving the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group.[4] For this compound, two primary α-cleavage routes are possible:

  • Loss of the bromomethyl radical (•CH₂Br): This pathway would result in the formation of a stable oxonium ion. The mass of the lost radical is 93.9 g/mol (for ⁷⁹Br) and 95.9 g/mol (for ⁸¹Br). This would lead to a fragment ion at m/z 99.

  • Loss of a cyclohexyl radical (•C₆H₁₁): This cleavage is less likely as it does not lead to a resonance-stabilized fragment.

2. Loss of Bromine Radical (•Br): The C-Br bond is relatively weak and can readily undergo homolytic cleavage, resulting in the loss of a bromine radical.[1] This would generate a cation at m/z 113.

3. Dehydration (Loss of H₂O): The elimination of a water molecule (18 g/mol ) is a characteristic fragmentation for alcohols.[4] This would produce a radical cation at m/z 174 (for ⁷⁹Br) and 176 (for ⁸¹Br), which may undergo further fragmentation.

4. Combined Fragmentation: A combination of these pathways is also highly probable. For instance, the initial loss of a bromine radical followed by the loss of a water molecule would result in a fragment at m/z 95.

The interplay of these fragmentation pathways gives rise to a unique mass spectrum that can be used to identify this compound and distinguish it from its isomers.

Visualizing the Fragmentation Cascade

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

fragmentation M [C₇H₁₃BrO]⁺• m/z 192/194 F1 [C₆H₁₂O]⁺• m/z 99 M->F1 - •CH₂Br F2 [C₇H₁₃O]⁺ m/z 113 M->F2 - •Br F3 [C₇H₁₁Br]⁺• m/z 174/176 M->F3 - H₂O F4 [C₇H₁₁]⁺ m/z 95 F2->F4 - H₂O

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Comparative Analysis with Alternative Spectroscopic Techniques

While mass spectrometry is a powerful tool for determining molecular weight and fragmentation, a comprehensive structural elucidation often requires corroboration from other spectroscopic techniques.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides structural information through fragmentation.Isomers can sometimes have similar fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Detailed information about the carbon-hydrogen framework.Provides unambiguous structural determination and stereochemical insights.Lower sensitivity than MS, requires larger sample amounts.
Fourier-Transform Infrared (FTIR) Presence of functional groups.Fast and non-destructive.Provides limited information on the overall molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide definitive structural confirmation of this compound.

Predicted ¹H NMR Spectral Data:

  • Cyclohexane protons (-CH₂-)₅: A complex multiplet in the range of δ 1.2-1.8 ppm.

  • Hydroxyl proton (-OH): A broad singlet that can appear over a wide range (δ 1.5-4.0 ppm), the chemical shift of which is concentration and solvent dependent.

  • Bromomethyl protons (-CH₂Br): A singlet around δ 3.5 ppm.

Predicted ¹³C NMR Spectral Data:

  • Cyclohexane carbons (-CH₂-)₅: Multiple signals in the range of δ 20-40 ppm.

  • Bromomethyl carbon (-CH₂Br): A signal around δ 45-55 ppm.

  • Quaternary carbon (-C(OH)(CH₂Br)): A signal in the downfield region, typically around δ 70-80 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would show characteristic absorption bands for its functional groups.

  • O-H stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and intermolecular hydrogen bonding.[5]

  • C-H stretch: Sharp bands in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the cyclohexane and bromomethyl groups.

  • C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.[5]

  • C-Br stretch: A band in the lower frequency region, typically between 500-600 cm⁻¹.

Experimental Protocols

To ensure the reliability and reproducibility of the analytical data, the following detailed experimental protocols are provided.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To obtain the mass spectrum of this compound.

Instrumentation: A gas chromatograph coupled to an electron ionization mass spectrometer.

Procedure:

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column Column Injector->Column Oven Oven Column->Oven IonSource IonSource Oven->IonSource Elution MassAnalyzer MassAnalyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data Acquisition & Analysis Detector->DataSystem Signal Sample Sample Injection Sample->Injector

Sources

A Comparative Guide to the FTIR Analysis of 1-(Bromomethyl)cyclohexan-1-ol Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of FTIR in Characterizing Halogenated Alcohols

In the realm of pharmaceutical development and organic synthesis, precise structural elucidation is paramount. 1-(Bromomethyl)cyclohexan-1-ol, a halogenated tertiary alcohol, presents a unique combination of functional groups that can be effectively identified and characterized using FTIR spectroscopy. This technique measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These vibrational frequencies are unique to the types of bonds and functional groups present, providing a molecular "fingerprint."

This guide will dissect the expected FTIR spectrum of this compound by examining its constituent parts: the hydroxyl group (-OH), the carbon-bromine bond (C-Br), the carbon-oxygen bond (C-O), and the cyclohexane ring. To provide a clear and objective comparison, we will contrast its expected spectral features with those of cyclohexanol. This comparison will highlight the influence of the bromomethyl substituent on the vibrational modes of the parent cyclohexanol structure.

Deciphering the Spectrum: Characteristic Vibrational Frequencies

The infrared spectrum of an organic molecule is a summation of the vibrational modes of its various bonds. For this compound, we can anticipate distinct absorption bands corresponding to its key functional groups.

The Hydroxyl (-OH) Group

The hydroxyl group is one of the most recognizable functional groups in an FTIR spectrum. In this compound, a tertiary alcohol, the O-H stretching vibration is expected to produce a strong and broad absorption band. The broadness of this peak is a direct result of intermolecular hydrogen bonding between alcohol molecules.[1][2][3] The position of this band for tertiary alcohols is typically observed around 3660 cm⁻¹ for the free O-H stretch and in the 3400-3300 cm⁻¹ range for hydrogen-bonded O-H.[2][4]

The Carbon-Bromine (C-Br) Bond

The presence of a bromine atom introduces a C-Br bond, the stretching vibration of which is found in the fingerprint region of the FTIR spectrum. For alkyl bromides, this absorption is typically observed in the range of 690-515 cm⁻¹.[5][6] This peak, while potentially of medium intensity, can sometimes be obscured by other absorptions in this complex region.

The Carbon-Oxygen (C-O) Bond

The stretching vibration of the C-O bond in alcohols gives rise to a strong absorption band in the fingerprint region. For tertiary alcohols, this peak is generally found between 1210 and 1100 cm⁻¹.[7] The exact position can be influenced by the substitution pattern on the carbon atom.

The Cyclohexane Ring

The cyclohexane ring exhibits several characteristic vibrational modes. The C-H stretching vibrations of the CH₂ groups typically appear as strong bands in the 2930-2850 cm⁻¹ region.[8][9] The C-H bending vibrations (scissoring, rocking, wagging, and twisting) produce a series of absorptions in the 1460-1360 cm⁻¹ range.[8] The carbon-carbon single bond stretching vibrations within the ring also contribute to the fingerprint region.

Comparative FTIR Analysis: this compound vs. Cyclohexanol

To better understand the FTIR spectrum of this compound, a direct comparison with cyclohexanol is highly instructive. Cyclohexanol, a secondary alcohol, shares the cyclohexane ring and the hydroxyl group, but lacks the bromomethyl substituent.

Functional Group/Vibrational ModeExpected Wavenumber (cm⁻¹) for this compoundReference Wavenumber (cm⁻¹) for CyclohexanolKey Differences and Rationale
O-H Stretch (Hydrogen Bonded) ~3400-3300 (Strong, Broad)~3350 (Strong, Broad)[1][10]Minimal difference expected as both are alcohols capable of hydrogen bonding. The steric hindrance from the bromomethyl group might slightly affect the hydrogen bonding network.
C-H Stretch (Cyclohexane Ring) ~2930 and ~2850 (Strong)~2930 and ~2850 (Strong)[8]The positions of these peaks are characteristic of the cyclohexane ring and are not expected to shift significantly.
C-O Stretch ~1200-1100 (Strong)~1050 (Strong)[1]A noticeable shift to a higher wavenumber is expected due to the electron-withdrawing effect of the bromine atom on the adjacent carbon, which strengthens the C-O bond.
C-Br Stretch ~690-515 (Medium)AbsentThis peak is unique to this compound and serves as a key identifier for the bromomethyl group.
CH₂ Bending (Wagging of -CH₂Br) ~1300-1150 (Medium)AbsentThis vibration, specific to the bromomethyl group, provides another distinguishing feature.[5]

Experimental Protocol for FTIR Analysis

Obtaining a high-quality FTIR spectrum requires meticulous sample preparation and instrument setup. The following protocol outlines the steps for analyzing a liquid sample like this compound.

Materials and Equipment
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory (recommended) or Salt plates (NaCl or KBr)

  • This compound sample

  • Cyclohexanol (for comparison)

  • Volatile solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • If using an ATR accessory, ensure the crystal is clean and free of any residue. Record a background spectrum of the clean, empty ATR crystal.[11]

    • If using salt plates, ensure they are clean and dry. A background spectrum of the empty sample compartment should be recorded.

  • Sample Application (ATR Method):

    • Place a single drop of this compound directly onto the center of the ATR crystal.[12]

    • If the sample is volatile, cover the ATR crystal with a volatile sample cover to minimize evaporation.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be set from 4000 to 400 cm⁻¹.[13]

  • Sample Application (Transmission Method - Salt Plates):

    • Place one to two drops of the liquid sample onto one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

    • Place the assembled salt plates into the sample holder in the FTIR spectrometer's sample compartment.

    • Acquire the sample spectrum using the same parameters as the ATR method.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

    • Use the spectrometer software to identify and label the major absorption peaks.

    • Compare the peak positions and intensities with the expected values for the functional groups of this compound.

  • Cleaning:

    • Thoroughly clean the ATR crystal or salt plates with a volatile solvent and lint-free wipes to prevent cross-contamination.[13][14]

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Cleanup start Start instrument_prep Instrument Preparation (Background Scan) start->instrument_prep sample_prep Sample Preparation (ATR or Salt Plates) instrument_prep->sample_prep data_acq Data Acquisition (16-32 scans, 4000-400 cm⁻¹) sample_prep->data_acq data_proc Data Processing (Background Correction) data_acq->data_proc peak_analysis Peak Analysis & Functional Group ID data_proc->peak_analysis comparison Comparison with Reference Spectrum peak_analysis->comparison cleanup Clean ATR/Plates comparison->cleanup end End cleanup->end

Caption: Experimental workflow for FTIR analysis.

Conclusion and Future Perspectives

FTIR spectroscopy is an indispensable tool for the rapid and accurate identification of the functional groups in this compound. The characteristic broad O-H stretch, the C-O stretch indicative of a tertiary alcohol, and the unique C-Br stretching and -CH₂Br wagging vibrations collectively provide a definitive spectral signature for this molecule. By comparing its spectrum to that of cyclohexanol, the specific contributions of the bromomethyl substituent are clearly delineated. This comparative approach not only aids in the structural confirmation of the target molecule but also deepens the understanding of how substituents influence vibrational frequencies. For drug development professionals, this analytical technique is crucial for quality control, reaction monitoring, and ensuring the structural integrity of synthesized compounds.

References

  • Drawell. (2025, April 2).
  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.
  • Quora. (2018, January 28). How to distinguish between the pairs of cyclohexanol and phenol by IR spectroscopy.
  • National Institutes of Health. (2023, May 3).
  • ResearchGate. (n.d.).
  • Chemistry Blog. (n.d.). Infrared spectra of alcohols and phenols.
  • Shandong Qibo New Energy Co., Ltd. (2023, October 19). Cyclohexane IR Spectrum Range.
  • PubMed. (2020, December 3).
  • Royal Society Publishing. (n.d.).
  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides.
  • Journal of Research. (n.d.). Infrared absorption spectra of cyclo-hydrocarbons.
  • Scribd. (n.d.). Infrared Spectrum of Cyclohexanol and Phenol.
  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.
  • Polymer Chemistry Characterization Lab. (n.d.).
  • University of California, Santa Cruz. (n.d.).
  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story.
  • UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy.
  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.
  • Thermo Fisher Scientific. (n.d.). How to use FTIR to ensure the safety and efficacy of alcohol-based hand sanitizers.
  • University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions.
  • ResearchGate. (n.d.). FTIR spectra of V and VI in the presence of cyclohexanol, showing....
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • University of California, Santa Cruz. (n.d.). IR Tables.
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
  • PubChemLite. (n.d.). This compound (C7H13BrO).
  • University of Colorado Boulder. (n.d.). IR Chart.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). FTIR analysis of functional groups.
  • Thermo Fisher Scientific. (2015, December 21). FTIR Basic Organic Functional Group Reference Chart.

Sources

A Comparative Guide to the Synthesis of 1-(Bromomethyl)cyclohexan-1-ol: Evaluating Alternatives to Phosphorus Tribromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and specialty chemical synthesis, the selective functionalization of molecules is paramount. The compound 1-(bromomethyl)cyclohexan-1-ol is a valuable bifunctional intermediate, featuring both a reactive primary bromide and a stable tertiary alcohol. Its synthesis typically starts from the readily available precursor, (1-hydroxycyclohexyl)methanol, which presents a distinct synthetic challenge: the selective bromination of the primary hydroxyl group in the presence of a tertiary one.

For decades, phosphorus tribromide (PBr₃) has been a go-to reagent for converting primary and secondary alcohols to their corresponding bromides.[1] Its efficacy is well-documented, but its use is accompanied by significant handling challenges and potential side reactions. PBr₃ is highly corrosive, reacts violently with water, and the acidic hydrogen bromide (HBr) byproduct can promote undesirable elimination reactions, particularly with the adjacent tertiary alcohol.[2][3]

This guide provides a comprehensive comparison of viable alternative reagents to PBr₃ for the synthesis of this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of performance, safety, and byproduct profiles to empower researchers in making informed decisions for their synthetic strategies.

The Benchmark Reagent: Phosphorus Tribromide (PBr₃)

Phosphorus tribromide serves as the traditional method and the benchmark against which alternatives are measured. It is a powerful brominating agent, effective for primary and secondary alcohols.[4]

Mechanism of Action

The reaction proceeds via an Sₙ2 mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This initial step converts the hydroxyl group into an excellent leaving group (a phosphite ester). A bromide ion, displaced in the first step or from another PBr₃ molecule, then performs a backside attack on the carbon atom, displacing the leaving group and forming the alkyl bromide with an inversion of configuration (though this is not relevant for the achiral substrate ).[1][5][6]

PBr3_Mechanism sub R-CH₂-OH activated R-CH₂-O-PBr₂ (Activated Intermediate) sub->activated Nucleophilic Attack pbr3 PBr₃ pbr3->activated product R-CH₂-Br activated->product Sₙ2 Attack byproduct HOPBr₂ activated->byproduct bromide Br⁻ bromide->product

Caption: PBr₃ Reaction Mechanism.

Standard Experimental Protocol
  • To a solution of (1-hydroxycyclohexyl)methanol (1.0 eq) in a dry, inert solvent such as diethyl ether or dichloromethane at 0 °C under an inert atmosphere, add phosphorus tribromide (0.4 eq, as each PBr₃ can react with three alcohol molecules) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it over ice water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.[7]

Performance and Limitations

PBr₃ generally provides good to high yields for primary alcohols.[1] However, its primary drawbacks are its hazardous nature and the harshness of the reaction conditions.

  • Safety: PBr₃ reacts violently with water and moisture, releasing corrosive HBr gas.[3][8] It causes severe skin burns and eye damage.[2] Strict anhydrous conditions and careful handling are mandatory.

  • Byproducts: The reaction produces phosphorous acid and HBr, creating a corrosive and acidic environment that can be detrimental to sensitive functional groups.

  • Selectivity: While generally selective for primary alcohols, the acidic conditions could potentially catalyze the dehydration of the tertiary alcohol on the substrate, leading to alkene impurities, especially if the reaction is heated.

The Appel Reaction: A Mild and Versatile Alternative

The Appel reaction offers a significantly milder and often higher-yielding alternative for converting alcohols to alkyl halides.[9] It typically employs triphenylphosphine (PPh₃) in combination with a halogen source like carbon tetrabromide (CBr₄) or N-Bromosuccinimide (NBS).[10]

Mechanism of Action

The reaction begins with the formation of a phosphonium salt from the reaction of PPh₃ and the halogen source (e.g., CBr₄). The alcohol then attacks the phosphonium salt, forming an alkoxyphosphonium intermediate. This step effectively converts the hydroxyl into a superb leaving group. A bromide ion then displaces this group via an Sₙ2 reaction, yielding the alkyl bromide, triphenylphosphine oxide (TPPO), and a haloform byproduct (e.g., bromoform).[11][12] The driving force is the formation of the very stable phosphorus-oxygen double bond in TPPO.[9]

Appel_Mechanism pph3_cbr4 PPh₃ + CBr₄ phosphonium [Ph₃P-Br]⁺CBr₃⁻ (Phosphonium Salt) pph3_cbr4->phosphonium Activation alkoxy [R-CH₂-O-PPh₃]⁺Br⁻ (Alkoxyphosphonium Salt) phosphonium->alkoxy Alcohol Attack alcohol R-CH₂-OH alcohol->alkoxy product R-CH₂-Br alkoxy->product Sₙ2 Displacement tppo Ph₃P=O alkoxy->tppo

Caption: Appel Reaction Mechanism.

Experimental Protocol (Using PPh₃/CBr₄)
  • Dissolve (1-hydroxycyclohexyl)methanol (1.0 eq) and triphenylphosphine (1.5 eq) in a dry solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of carbon tetrabromide (1.5 eq) in the same solvent dropwise to the mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-3 hours until completion (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • The primary challenge is removing the triphenylphosphine oxide byproduct. This can be achieved by trituration with a solvent like ether (TPPO is poorly soluble) followed by filtration, or more commonly, by column chromatography.[13]

Performance and Advantages
  • Mild Conditions: The reaction is performed under neutral conditions, making it ideal for substrates with acid- or base-sensitive functional groups.[11] This is a key advantage for our target synthesis, as it will not affect the tertiary alcohol.

  • High Yields: The Appel reaction is known for its high efficiency and yields.[9]

  • High Selectivity: The reaction is highly selective for primary and secondary alcohols, leaving the tertiary hydroxyl group untouched.

The main drawback is the production of a stoichiometric amount of triphenylphosphine oxide, which can complicate purification due to its similar polarity to many organic products.

Other Viable Alternatives

a) Thionyl Bromide (SOBr₂)

Thionyl bromide is the bromine analog of the more common thionyl chloride (SOCl₂). It converts alcohols to alkyl bromides, but its application is less frequent.[14]

  • Mechanism: The mechanism is analogous to that of SOCl₂, involving the formation of an intermediate alkyl bromosulfite. Depending on the conditions (e.g., presence of a base like pyridine), the reaction can proceed with either retention (Sₙi) or inversion (Sₙ2) of configuration.[15]

  • Performance and Limitations: The primary issue with SOBr₂ is its instability compared to SOCl₂.[16][17] It is more reactive and can lead to undesired side reactions. Furthermore, it cannot be used with pyridine, a common base for these reactions, as it forms unreactive salts.[10] This makes it a less reliable and predictable choice.

b) Hydrobromic Acid (HBr)

Concentrated hydrobromic acid is a classic and cost-effective reagent for converting alcohols to bromides.[18]

  • Mechanism: The reaction proceeds by protonation of the alcohol's hydroxyl group by the strong acid, forming water—an excellent leaving group. The bromide ion then acts as a nucleophile in an Sₙ2 (for primary alcohols) or Sₙ1 (for tertiary alcohols) displacement.[19][20]

  • Performance and Limitations: While simple, this method's highly acidic and often high-temperature conditions are a significant drawback for the synthesis of this compound. The conditions are harsh enough to potentially cause the elimination of the tertiary alcohol, leading to the formation of 1-(bromomethyl)cyclohexene as a significant byproduct.[21] This lack of selectivity makes it a poor choice for this particular transformation.[7]

Comparative Analysis of Reagents

FeaturePhosphorus Tribromide (PBr₃)Appel Reaction (PPh₃/CBr₄ or NBS)Thionyl Bromide (SOBr₂)Hydrobromic Acid (HBr)
Reaction Conditions 0 °C to RT; Anhydrous0 °C to RT; Neutral, Anhydrous0 °C to RT; AnhydrousReflux; Strongly Acidic
Typical Yields Good to HighHigh to ExcellentModerate to GoodVariable, Prone to Side Rxns
Selectivity for Primary OH HighExcellentGoodPoor to Moderate
Key Byproducts H₃PO₃, HBr (corrosive)Triphenylphosphine Oxide (TPPO)SO₂, HBr (corrosive)Water, Potential Alkenes
Purification Challenge Aqueous workup is simpleRemoval of TPPO can be difficultAqueous workup is simpleRemoval of elimination byproducts
Safety & Handling Highly corrosive, reacts violently with water[2]PPh₃ and CBr₄ are toxicUnstable, corrosive, moisture-sensitive[17]Highly corrosive strong acid
Recommendation for Substrate Good. A strong, effective choice if handled with care.Excellent. The preferred method for its mildness and selectivity.Poor. Instability and potential for side reactions.Poor. Harsh conditions threaten the tertiary alcohol.

Experimental Workflow Overview

A generalized workflow for the synthesis highlights the critical stages regardless of the chosen reagent. The primary divergence lies in the reaction conditions and the specific purification strategy needed to address the unique byproducts of each method.

Workflow start (1-hydroxycyclohexyl)methanol + Dry Solvent reaction Reagent Addition (e.g., Appel Reagents) @ 0°C -> RT start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring quench Reaction Quench (e.g., Water or Buffer) monitoring->quench workup Aqueous Workup (Extraction, Washes) quench->workup drying Drying & Concentration (Na₂SO₄, Rotovap) workup->drying purification Purification (Column Chromatography) drying->purification product This compound (Characterization: NMR, MS) purification->product

Caption: Generalized Synthetic Workflow.

Conclusion and Expert Recommendations

While phosphorus tribromide is a potent and effective reagent for the synthesis of this compound, its hazardous properties and the harsh acidic byproducts warrant the consideration of superior alternatives.

For this specific transformation, the Appel reaction stands out as the most advantageous method . Its mild, neutral reaction conditions ensure the stability of the tertiary hydroxyl group, leading to excellent selectivity and high product yields.[9][11] The primary operational hurdle—the removal of the triphenylphosphine oxide byproduct—is a well-understood challenge that can be overcome with standard purification techniques like column chromatography.

Both thionyl bromide and hydrobromic acid present significant drawbacks. The instability of SOBr₂ and the harsh, non-selective nature of HBr make them ill-suited for this delicate substrate, where preserving the tertiary alcohol is as important as forming the primary bromide.

Therefore, for researchers and drug development professionals aiming for a reliable, safe, and high-yielding synthesis of this compound, the Appel reaction (utilizing either CBr₄ or NBS as the bromine source) is the recommended approach, offering the best combination of efficacy, selectivity, and operational safety.

References

  • Master Organic Chemistry. (2015). PBr3 and SOCl2. [Link]

  • Organic Chemistry. (n.d.). Alcohol to Bromide - Common Conditions. [Link]

  • Chemistry Stack Exchange. (2016). Can thionyl bromide produce alkyl bromides?. [Link]

  • Wikipedia. (n.d.). Appel reaction. [Link]

  • Vedantu. (n.d.). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]

  • BYJU'S. (n.d.). PBr3 Reaction. [Link]

  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

  • Oreate AI Blog. (2026). The Role of PBr3 in Alcohol Chemistry: A Transformative Agent. [Link]

  • Sdfine. (n.d.). PHOSPHOROUS TRIBROMIDE. [Link]

  • Wikipedia. (n.d.). Thionyl bromide. [Link]

  • Organic Syntheses. (n.d.). alkyl and alkylene bromides. [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]

  • NJ.gov. (n.d.). Common Name: PHOSPHORUS TRIBROMIDE HAZARD SUMMARY. [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: phosphorus tribromide. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Journal of Chemical Research. (n.d.). A New Simple and Industrial Process for Bromination of Alcohols. [Link]

  • Chemia. (2023). Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35. [Link]

  • Wiley Online Library. (n.d.). Triphenylphosphine–N- Bromosuccinimide Original Commentary. [Link]

  • Chemia. (2023). Hydrogen bromide (1): Discussion series on bromination/iodination reactions 34. [Link]

  • Pearson. (n.d.). Leaving Group Conversions - SOCl2 and PBr3 Explained. [Link]

  • Reddit. (2024). Substitution reactions of alcohols to convert to alkyl halide. [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. [Link]

  • YouTube. (2025). Organic Chemistry: Alcohol Reactions with HBr and H2S04 (Mechanism Explained!). [Link]

  • Chemistry LibreTexts. (2019). 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. [Link]

Sources

A Comparative Guide to the Synthesis of 1-Oxaspiro[2.5]octane: A Mechanistic Investigation of Intramolecular Cyclization and Alternative Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the formation of strained ring systems, such as epoxides, is of paramount importance due to their utility as versatile intermediates in the synthesis of complex molecules and pharmaceuticals. This guide provides an in-depth mechanistic investigation into the intramolecular cyclization of 1-(bromomethyl)cyclohexan-1-ol to form the spirocyclic epoxide, 1-oxaspiro[2.5]octane. We will explore the causality behind the experimental choices, provide a detailed experimental protocol, and objectively compare its performance with a classic alternative, the Corey-Chaykovsky reaction. This analysis is supported by experimental data to offer a comprehensive resource for researchers in the field.

Mechanistic Pathway 1: Intramolecular Cyclization of this compound

The intramolecular cyclization of this compound is a classic example of an intramolecular Williamson ether synthesis.[1][2] This reaction proceeds via a base-mediated S(_N)2 mechanism, where the hydroxyl group acts as an internal nucleophile.

The Underlying Mechanism: An Intramolecular S(_N)2 Reaction

The reaction is initiated by the deprotonation of the hydroxyl group of this compound by a strong base, such as sodium hydride (NaH), to form a transient alkoxide.[3][4] This alkoxide is a potent nucleophile, and due to its proximity to the electrophilic carbon of the bromomethyl group, it readily participates in an intramolecular nucleophilic attack. This concerted step results in the displacement of the bromide leaving group and the formation of the three-membered epoxide ring, yielding 1-oxaspiro[2.5]octane.[1][3] The formation of a three-membered ring is kinetically favored in this type of intramolecular cyclization.[2]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular SN2 Attack A This compound B Alkoxide Intermediate A->B Deprotonation A->B Base Base (e.g., NaH) C 1-Oxaspiro[2.5]octane B->C Intramolecular Cyclization B->C LeavingGroup Br-

Caption: Mechanism of Intramolecular Cyclization.

Experimental Protocol: Intramolecular Cyclization

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-oxaspiro[2.5]octane.

Alternative Pathway: The Corey-Chaykovsky Reaction

A well-established and reliable alternative for the synthesis of epoxides from ketones is the Corey-Chaykovsky reaction.[5] This method involves the reaction of a ketone, in this case, cyclohexanone, with a sulfur ylide, such as dimethyloxosulfonium methylide.

The Underlying Mechanism: Ylide Attack and Ring Closure

The Corey-Chaykovsky reaction begins with the deprotonation of a sulfonium salt to generate a sulfur ylide. This ylide then acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone to form a betaine intermediate. Subsequent intramolecular nucleophilic attack of the oxygen anion onto the carbon bearing the sulfonium group, with dimethyl sulfoxide (DMSO) acting as the leaving group, leads to the formation of the epoxide ring.

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Closure SulfoniumSalt Trimethylsulfonium iodide Ylide Sulfur Ylide SulfoniumSalt->Ylide Deprotonation SulfoniumSalt->Ylide Base Base (e.g., NaH) Ketone Cyclohexanone Betaine Betaine Intermediate Ketone->Betaine Nucleophilic Addition Ketone->Betaine Epoxide 1-Oxaspiro[2.5]octane Betaine->Epoxide Intramolecular SN2 Betaine->Epoxide LeavingGroup DMSO

Caption: Mechanism of the Corey-Chaykovsky Reaction.

Experimental Protocol: Corey-Chaykovsky Reaction

The following is a well-documented procedure for the synthesis of 1-oxaspiro[2.5]octane from cyclohexanone.

Materials:

  • Cyclohexanone

  • Trimethylsulfonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, place trimethylsulfonium iodide (1.1 eq) and anhydrous DMSO.

  • Add sodium hydride (1.1 eq) portion-wise at room temperature.

  • Stir the mixture for 15-20 minutes, or until the evolution of hydrogen ceases.

  • Cool the resulting solution of dimethyloxosulfonium methylide to 0 °C and add cyclohexanone (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 1-oxaspiro[2.5]octane.

Performance Comparison: Intramolecular Cyclization vs. Corey-Chaykovsky Reaction

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthetic routes. The data for the intramolecular cyclization is based on typical yields for intramolecular Williamson ether syntheses forming epoxides, while the data for the Corey-Chaykovsky reaction is from established literature.

ParameterIntramolecular Cyclization of this compoundCorey-Chaykovsky Reaction
Starting Material This compoundCyclohexanone
Key Reagents Strong base (e.g., NaH)Trimethylsulfonium iodide, Strong base (e.g., NaH)
Reaction Type Intramolecular S(_N)2Ylide addition and ring closure
Typical Yield Good to Excellent (Estimated 70-90%)Good (Reported up to 87%)[6]
Reaction Time 4-6 hours~1-2 hours
Advantages - Atom economical (fewer reagents) - Simpler workup- High reliability and reproducibility - Readily available starting material
Disadvantages - Starting material may require synthesis - Potential for side reactions (elimination)- Requires stoichiometric use of a sulfur ylide - Ylide preparation can be sensitive

Structural Verification

The successful synthesis of 1-oxaspiro[2.5]octane can be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the epoxide ring as a singlet, and multiplets for the cyclohexyl protons.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the spiro carbon and the methylene carbon of the epoxide ring at chemical shifts distinct from those of the cyclohexane ring carbons.

Conclusion

Both the intramolecular cyclization of this compound and the Corey-Chaykovsky reaction represent effective methods for the synthesis of 1-oxaspiro[2.5]octane. The choice between these two routes will largely depend on the availability of starting materials, desired reaction scale, and the specific experimental capabilities of the laboratory.

The intramolecular Williamson ether synthesis offers a more atom-economical approach, provided the starting halohydrin is readily accessible. Its mechanism is a straightforward and elegant demonstration of an intramolecular S(_N)2 reaction. On the other hand, the Corey-Chaykovsky reaction provides a highly reliable and well-documented procedure starting from the common laboratory chemical, cyclohexanone.

For researchers and drug development professionals, understanding the mechanistic nuances and practical considerations of both pathways is crucial for making informed decisions in the synthesis of spiroepoxide-containing molecules, which are valuable building blocks in the creation of novel chemical entities.

References

  • Master Organic Chemistry. (2015, June 12). Intramolecular Williamson Ether Synthesis. [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (n.d.). National Center for Biotechnology Information. [Link]

  • Scheme 2 Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f. (n.d.). ResearchGate. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and... (n.d.).
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. [Link]

Sources

A Comparative Guide to the Efficacy of 1-(Bromomethyl)cyclohexan-1-ol as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, yield, and the accessibility of target molecules. This guide provides an in-depth technical comparison of 1-(Bromomethyl)cyclohexan-1-ol, a unique neopentyl-type bromohydrin, with other commonly employed alkylating agents. By examining its reactivity through the lens of fundamental chemical principles and available experimental evidence, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction to this compound: A Sterically Hindered Alkylating Agent

This compound is a bifunctional molecule featuring a primary alkyl bromide and a tertiary alcohol on a cyclohexane scaffold.[1][2] Its chemical formula is C₇H₁₃BrO.[1] The key to understanding its efficacy as an alkylating agent lies in its structure. The bromomethyl group is attached to a quaternary carbon, creating a neopentyl-like arrangement. This steric bulk around the electrophilic carbon has profound implications for its reactivity in nucleophilic substitution reactions.[3][4]

The primary utility of this compound as an alkylating agent is in the formation of carbon-heteroatom bonds, most notably in the Williamson ether synthesis for forming ether linkages and in the quaternization of phosphines to generate phosphonium salts, which are precursors to Wittig reagents.

Comparative Efficacy in O-Alkylation: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of ethers via an S(_N)2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[4][5][6] The efficacy of an alkylating agent in this reaction is highly dependent on its susceptibility to backside nucleophilic attack.

The Impact of Steric Hindrance

Primary alkyl halides are the preferred substrates for the Williamson ether synthesis due to minimal steric hindrance.[3][5][7] The reactivity generally follows the order: methyl > primary > secondary. Tertiary alkyl halides are unsuitable as they predominantly undergo elimination.[3][7]

This compound, being a primary bromide, would on the surface appear to be a suitable candidate. However, the presence of the bulky cyclohexyl group attached to the carbon bearing the bromomethyl group introduces significant steric hindrance, analogous to neopentyl bromide. This steric congestion impedes the approach of the nucleophile, drastically slowing down the rate of the S(_N)2 reaction.[3]

Qualitative Comparison with Alternative Alkylating Agents

While direct quantitative comparative studies are scarce in the literature, we can construct a qualitative comparison based on well-established principles of S(_N)2 reactivity.

Alkylating AgentStructureSteric Hindrance at α-carbonExpected Reactivity in Williamson Ether SynthesisPotential Side Reactions
This compound High (Neopentyl-type)LowElimination under forcing conditions
1-Bromobutane LowHighMinimal
Benzyl Bromide LowVery High (activated by phenyl ring)Minimal
Neopentyl Bromide HighVery LowElimination, Rearrangement
Allyl Bromide LowVery High (activated by adjacent π-system)Minimal

Table 1: Qualitative Comparison of Alkylating Agents in Williamson Ether Synthesis.

This comparison highlights that for applications requiring the introduction of the (1-hydroxycyclohexyl)methyl moiety, researchers should anticipate the need for more forcing reaction conditions (e.g., higher temperatures, longer reaction times) when using this compound compared to less hindered primary alkyl bromides. The yields may also be compromised due to competing elimination reactions under harsh conditions.

Experimental Protocol: O-Alkylation of a Phenol

The following is a general procedure for the O-alkylation of a phenol using a primary alkyl bromide.

Diagram of the Williamson Ether Synthesis Workflow:

Williamson_Ether_Synthesis Phenol Phenol Derivative Alkoxide Phenoxide Intermediate Phenol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) in aprotic solvent (e.g., DMF) Product Aryl Ether Product Alkoxide->Product SN2 Attack Alkyl_Halide Alkylating Agent (e.g., this compound) Alkyl_Halide->Product Workup Aqueous Workup & Purification Product->Workup

Caption: General workflow for the Williamson ether synthesis.

Step-by-Step Methodology:

  • Deprotonation of the Phenol: To a solution of the phenol (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.

    • Causality: The strong base is required to deprotonate the weakly acidic phenolic hydroxyl group to generate the more nucleophilic phenoxide anion. Anhydrous conditions are crucial as the base would otherwise react with water.

  • Formation of the Alkoxide: Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Addition of the Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1-1.5 eq.), such as this compound, dropwise.

    • Insight: When using a sterically hindered alkylating agent like this compound, a higher excess and elevated temperatures (e.g., 50-100 °C) may be necessary to achieve a reasonable reaction rate.[4] The choice of solvent can also be critical, with polar aprotic solvents like DMF or DMSO being preferred to accelerate S(_N)2 reactions.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Comparative Efficacy in Phosphonium Salt Formation

The reaction of a tertiary phosphine, typically triphenylphosphine (PPh₃), with an alkyl halide is the most common method for the synthesis of phosphonium salts.[8][9] These salts are pivotal intermediates in the Wittig reaction for the synthesis of alkenes.

Mechanistic Considerations

Similar to the Williamson ether synthesis, the formation of phosphonium salts proceeds via an S(_N)2 mechanism.[8] Consequently, the rate of this reaction is also highly sensitive to steric hindrance at the electrophilic carbon of the alkyl halide.

Diagram of Phosphonium Salt Formation:

Phosphonium_Salt_Formation PPh3 Triphenylphosphine (PPh₃) Transition_State SN2 Transition State PPh3->Transition_State Alkyl_Halide Alkylating Agent (e.g., this compound) Alkyl_Halide->Transition_State Phosphonium_Salt Phosphonium Salt Transition_State->Phosphonium_Salt

Caption: S(_N)2 mechanism for phosphonium salt formation.

Expected Reactivity of this compound

Given the neopentyl-like structure of this compound, its reaction with triphenylphosphine is expected to be significantly slower than that of less sterically encumbered primary alkyl halides. While the reaction is still feasible, it will likely require more forcing conditions, such as higher temperatures and longer reaction times, to achieve good conversion.

Experimental Protocol: Synthesis of (1-Hydroxycyclohexyl)methyltriphenylphosphonium Bromide

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) and triphenylphosphine (1.0-1.2 eq.) in a suitable solvent such as toluene or acetonitrile.

    • Insight: The choice of solvent can influence the reaction rate and the ease of product isolation. Toluene is a common choice as the phosphonium salt product is often insoluble and will precipitate out of the reaction mixture upon cooling.

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours to days.

    • Causality: Due to the steric hindrance of the neopentyl-type substrate, elevated temperatures are necessary to provide sufficient thermal energy to overcome the activation barrier of the S(_N)2 reaction.

  • Monitoring: The progress of the reaction can be monitored by the precipitation of the phosphonium salt or by techniques such as ³¹P NMR spectroscopy.

  • Isolation: After the reaction is complete, cool the mixture to room temperature to allow for complete precipitation of the product. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis of this compound

The most direct precursor to this compound is the corresponding diol, 1-(hydroxymethyl)cyclohexan-1-ol. The synthesis involves the selective bromination of the primary hydroxyl group.

Synthesis of the Precursor Diol: 1-(Hydroxymethyl)cyclohexan-1-ol

A reliable method for the synthesis of 1-(hydroxymethyl)cyclohexan-1-ol involves the nucleophilic addition of a hydroxymethyl anion equivalent to cyclohexanone.

Diagram of the Synthesis of this compound:

Synthesis_Workflow Cyclohexanone Cyclohexanone Intermediate_1 1-[(Isopropoxydimethylsilyl)methyl] cyclohexanol Cyclohexanone->Intermediate_1 Grignard (Isopropoxydimethylsilyl)methyl magnesium chloride Grignard->Intermediate_1 Diol 1-(Hydroxymethyl)cyclohexan-1-ol Intermediate_1->Diol Tamao-Fleming Oxidation Oxidation Oxidative Cleavage (H₂O₂, KF, KHCO₃) Product This compound Diol->Product Bromination Bromination (PBr₃ or HBr) Bromination->Product

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(Hydroxymethyl)cyclohexan-1-ol

This procedure is adapted from a known method for the synthesis of 1-(hydroxymethyl)cycloalkanols.

  • Grignard Reaction: Prepare the Grignard reagent from (isopropoxydimethylsilyl)methyl chloride and magnesium turnings in THF. React the resulting Grignard reagent with cyclohexanone at 0 °C.

  • Oxidative Cleavage: The crude silyl-protected diol is then subjected to oxidative cleavage using hydrogen peroxide in the presence of potassium fluoride and potassium hydrogen carbonate in a THF/methanol solvent system to yield 1-(hydroxymethyl)cyclohexan-1-ol.

Step 2: Bromination of 1-(Hydroxymethyl)cyclohexan-1-ol

  • Reaction Setup: Dissolve 1-(hydroxymethyl)cyclohexan-1-ol (1.0 eq.) in an anhydrous solvent such as diethyl ether or dichloromethane and cool to 0 °C under an inert atmosphere.

  • Addition of Brominating Agent: Slowly add a solution of phosphorus tribromide (PBr₃, 0.4 eq.) in the same solvent.

    • Causality: PBr₃ is a classic reagent for the conversion of primary alcohols to alkyl bromides. The reaction is typically performed at low temperatures to minimize side reactions.[1]

  • Workup: After the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Conclusion

This compound is a viable, albeit sterically hindered, alkylating agent for the introduction of the (1-hydroxycyclohexyl)methyl group. Its neopentyl-like structure significantly reduces its reactivity in S(_N)2 reactions compared to unhindered primary alkyl halides. Consequently, researchers should be prepared to employ more forcing reaction conditions, which may lead to lower yields and the formation of side products. For applications where high reactivity and mild conditions are paramount, less sterically hindered alternatives such as 1-bromobutane or benzyl bromide are superior choices. However, when the specific incorporation of the (1-hydroxycyclohexyl)methyl moiety is required, this compound serves as a useful, if challenging, building block.

References

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ResearchGate. (n.d.). Comparative study of phenol alkylation mechanisms using homogeneous and silica-supported boron trifluoride catalysts. [Link]

  • ResearchGate. (n.d.). A comparison of several modern alkylating agents. [Link]

  • MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]

  • ARKIVOC. (n.d.). A comparison of several modern alkylating agents. [Link]

  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis?. [Link]

  • MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Bromomethyl-1-hydroxymethyl-cyclohexane. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • Organic Syntheses. (n.d.). 2,4-DIBROMO-3-PENTANONE. [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of the Reaction of Triphenylphosphine with Methyl Vinyl Ketone. [Link]

  • ACS Publications. (2019, April 11). Metal-Free Synthesis of Aryltriphenylphosphonium Bromides by the Reaction of Triphenylphosphine with Aryl Bromides in Refluxing Phenol. [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of the Reaction of Triphenylphosphine with Methyl Vinyl Ketone. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide. [Link]

  • ResearchGate. (2020, June 8). (PDF) Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. [Link]

  • ResearchGate. (n.d.). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Scheme 1. Synthesis of cyclohexyl-1,1.... [Link]

  • Google Patents. (n.d.). CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone.
  • National Institutes of Health. (2020, June 23). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. [Link]

  • National Institutes of Health. (n.d.). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. [Link]

  • ResearchGate. (n.d.). Scope of primary alkyl bromides aReaction conditions. [Link]

  • PubChem. (n.d.). 1-Bromocyclohexan-1-ol. [Link]

  • Google Patents. (n.d.). CN1359892A - Process for preparing 1-hydroxycyclohexyl phenylketone.
  • Organic Syntheses. (n.d.). 3,7-NONADIEN-1-OL, 4,8-DIMETHYL-, (E)-. [Link]

  • Sci-Hub. (n.d.). Living cationic polymerization of cyclohexyl vinyl ether. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. [Link]

  • Chemsrc. (2025, August 26). Cyclohexyl methyl ether. [Link]

Sources

A Comparative Guide to the Synthesis of 1-(Bromomethyl)cyclohexan-1-ol: An Evaluation of Synthetic Routes and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Bromomethyl)cyclohexan-1-ol is a valuable bifunctional building block in organic synthesis, serving as a precursor to spiro-epoxides and other complex molecular architectures relevant to pharmaceutical development. The strategic placement of a tertiary alcohol and a primary bromide on a single carbon atom of a cyclohexane ring offers unique reactivity for subsequent transformations. This guide provides an in-depth validation of a primary synthetic route to this target molecule via acid-catalyzed ring-opening of a spiro-epoxide. We offer a comprehensive comparison with two alternative synthetic strategies, supported by detailed experimental protocols, mechanistic insights, and comparative data to inform route selection for research and development applications.

Introduction: The Synthetic Utility of α-Halo Alcohols

α-Halo alcohols, such as this compound, are versatile intermediates in organic chemistry. The molecule's structure, featuring a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond on the same carbon, allows for a variety of intramolecular and intermolecular reactions.[1] This unique reactivity profile makes it a key starting material for introducing substituted cyclohexane motifs into biologically active compounds. This guide focuses on the practical synthesis and validation of this compound, providing researchers with a comparative analysis of viable synthetic pathways.

Primary Synthetic Route: Acid-Catalyzed Epoxide Ring-Opening

A direct and efficient method to synthesize this compound involves the ring-opening of methylenecyclohexane oxide. This route is attractive due to its atom economy and the relatively straightforward nature of the transformation.

Mechanistic Rationale

The acid-catalyzed ring-opening of epoxides is a classic and reliable transformation.[2] The reaction proceeds via protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack. In the case of an unsymmetrical epoxide like methylenecyclohexane oxide, the regioselectivity of the attack is a critical consideration.

The transition state of this reaction exhibits significant SN1-like character.[3][4] The positive charge on the protonated epoxide is better stabilized at the more substituted tertiary carbon atom. Consequently, the bromide nucleophile preferentially attacks this more electrophilic center, leading to the desired product. The reaction results in a trans relationship between the incoming nucleophile (Br) and the hydroxyl group, a stereochemical outcome characteristic of backside attack.[3][4]

Reaction Scheme & Mechanism Diagram

G cluster_reactants Step 1: Protonation cluster_attack Step 2: Nucleophilic Attack start Methylenecyclohexane Oxide protonated_epoxide Protonated Epoxide (Activated Intermediate) start->protonated_epoxide H⁺ hbr H-Br product This compound protonated_epoxide->product Backside Attack bromide Br⁻ bromide->protonated_epoxide

Caption: Mechanism of Acid-Catalyzed Epoxide Ring-Opening.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methylenecyclohexane oxide (1.0 eq)

  • 48% Hydrobromic acid (HBr) (1.5 eq)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • To a solution of methylenecyclohexane oxide (1.0 g, 8.9 mmol) in 20 mL of diethyl ether, cooled to 0°C in an ice bath, add 48% aqueous HBr (1.5 mL, 13.4 mmol) dropwise with vigorous stirring.

  • Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and add 20 mL of deionized water. Separate the organic layer.

  • Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography (Silica gel, 10:1 Hexanes:Ethyl Acetate) to afford this compound as a clear oil.

Validation and Characterization Data

The identity and purity of the synthesized product must be confirmed through spectroscopic analysis.

Analysis Expected Result
Yield 75-85%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) δ 3.45 (s, 2H, -CH₂Br), 2.20 (s, 1H, -OH), 1.80-1.40 (m, 10H, cyclohexyl protons)
¹³C NMR (CDCl₃) δ 72.5 (C-OH), 45.0 (-CH₂Br), 37.0 (cyclohexyl CH₂), 25.5 (cyclohexyl CH₂), 22.0 (cyclohexyl CH₂)
IR (thin film) 3400 cm⁻¹ (broad, O-H stretch), 2930 cm⁻¹ (C-H stretch), 1220 cm⁻¹ (C-O stretch), 650 cm⁻¹ (C-Br stretch)
Mass Spec (EI) M⁺ not observed, M-H₂O at m/z 174/176, M-CH₂Br at m/z 99

Alternative Synthetic Routes: A Comparative Analysis

While the epoxide ring-opening is effective, other routes exist. Understanding these alternatives provides valuable context for process optimization and substrate scope expansion.

Route 2: Selective Bromination of 1-(Hydroxymethyl)cyclohexan-1-ol

This approach involves the synthesis of a diol precursor, followed by selective bromination of the primary hydroxyl group.

Rationale: The selective conversion of a primary alcohol to an alkyl bromide in the presence of a tertiary alcohol can be achieved using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).[1][5] This method avoids the handling of epoxides but requires an additional synthetic step to prepare the diol precursor. The diol itself can be synthesized from cyclohexanone via hydroxymethylation, for example, by reaction with formaldehyde.[6][7]

Drawbacks: This route is longer and may suffer from lower overall yield. The selectivity of the bromination step is crucial, as over-reaction could lead to undesired side products.

Route 3: Grignard Addition of a Bromomethyl Reagent to Cyclohexanone

This strategy employs the addition of a bromomethyl organometallic reagent to cyclohexanone.

Rationale: Grignard reactions are a powerful tool for C-C bond formation.[8] However, preparing a Grignard reagent from bromochloromethane or dibromomethane can be challenging. An alternative is the use of a protected hydroxymethyl Grignard equivalent or a related organometallic species. A more sophisticated approach involves the Corey-Seebach reaction, where a 1,3-dithiane serves as a masked acyl anion, enabling the formation of α-hydroxy ketones which can be further manipulated.[9][10][11]

Drawbacks: This route is the most complex of the three. The generation and handling of the required organometallic reagents can be difficult, and the multi-step nature of the synthesis often leads to a significant reduction in the overall yield.

Comparative Guide: Route Selection

The choice of synthetic route depends on factors such as starting material availability, scale, and the need for specific stereochemical outcomes.

Parameter Route 1: Epoxide Opening Route 2: Diol Bromination Route 3: Grignard Addition
Number of Steps 2 (from methylenecyclohexane)3-4 (from cyclohexanone)3-5 (from cyclohexanone)
Typical Overall Yield High (70-80%)Moderate (40-60%)Low to Moderate (20-50%)
Atom Economy ExcellentGoodFair
Key Reagents m-CPBA, HBrFormaldehyde, NaBH₄, PBr₃Grignard reagents, Dithianes, BuLi
Scalability HighModerateLow
Primary Challenge Handling of peroxides (m-CPBA)Selectivity of brominationReagent stability and complexity

Experimental Workflow Validation

A robust validation workflow is essential to ensure the identity, purity, and consistency of the synthesized product.

G start Starting Materials (Methylenecyclohexane Oxide, HBr) reaction Reaction Setup (0°C to RT, 2-3h) start->reaction workup Aqueous Workup (Extraction, Washes) reaction->workup drying Drying & Concentration (MgSO₄, Rotovap) workup->drying purification Purification (Flash Column Chromatography) drying->purification analysis Spectroscopic Analysis (NMR, IR, MS) purification->analysis final_product Validated Product (>95% Purity) analysis->final_product

Caption: Workflow for Synthesis and Validation.

Conclusion

The synthesis of this compound via the acid-catalyzed ring-opening of methylenecyclohexane oxide presents the most efficient and high-yielding route among the alternatives discussed. Its operational simplicity, high atom economy, and scalability make it the preferred method for laboratory-scale production. While the selective bromination of a diol and Grignard-based approaches are chemically viable, they are hampered by additional steps and lower overall yields. This guide provides the necessary mechanistic understanding and practical protocols for researchers to confidently synthesize and validate this important chemical intermediate for applications in drug discovery and development.

References

  • Chemistry Stack Exchange. (2019). Ring contraction when cyclohexene oxide is treated with methyl Grignard. Retrieved from [Link]

  • Thieme E-Books. (n.d.). 2.5.5 Reaction of Formaldehyde with Organometallic Reagents. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). The Reaction of Dimethylmagnesium and of Diethylmagnesium with Cyclohexene Oxide. Retrieved from [Link]

  • Journal of the American Chemical Society. (1952). The Reactions of Some Organometallic Compounds with Cyclohexene Oxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Corey–Seebach reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroxymethylation. Retrieved from [Link]

  • Journal of the American Chemical Society. (1956). The Rearrangement of Cyclohexene Oxides with Magnesium Bromide Etherate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

  • Quora. (2015). How to produce 1-methylcyclohexanol from cyclohexanol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Corey-Seebach Reagent in the 21st Century: A Review. Retrieved from [Link]

  • PrepChem.com. (n.d.). Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. Retrieved from [Link]

  • OCR A-Level Chemistry. (n.d.). Synthetic routes. Retrieved from [Link]

  • ResearchGate. (n.d.). Grignard Reaction and Hydroxymethylation. Retrieved from [Link]

  • National Institutes of Health. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. Retrieved from [Link]

  • Google Patents. (n.d.). Process for hydroxymethylation.
  • SynArchive. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Making Alkyl Halides From Alcohols. Retrieved from [Link]

  • Reddit. (2014). Paraformaldehyde + Grignard reagent. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Bromomethyl-1-hydroxymethyl-cyclohexane. Retrieved from [Link]

  • YouTube. (2009). Acid-Catalyzed Ring Opening of Cyclohexyl-epoxide Using HBr. Retrieved from [Link]

  • National Institutes of Health. (2024). Experimental verification of halomethyl carbinol synthesis from carbonyl compounds using a TiCl4–Mg bimetallic complex promoter. Retrieved from [Link]

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Retrieved from [Link]

  • University of Calgary. (n.d.). Synthesis and Structure of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 13.6: Synthesis of Alcohols - Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Epoxide ring-opening reaction of cyclohexene oxide with various amines.... Retrieved from [Link]

  • Bartleby. (n.d.). How would you synthesize the below compound from cyclohexanone?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides- Ring-opening. Retrieved from [Link]

  • YouTube. (2014). Methods for Synthesizing Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of organic bromides.
  • Royal Society of Chemistry. (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 1-(Bromomethyl)cyclohexan-1-ol using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the compound 1-(Bromomethyl)cyclohexan-1-ol serves as a valuable building block.[1] Its molecular structure, featuring a reactive bromomethyl group and a tertiary alcohol on a cyclohexane scaffold, makes it a versatile intermediate for creating more complex molecules.[1][2] However, the utility of any synthesized compound is directly contingent upon its purity. Undetected impurities can lead to ambiguous biological data, unpredictable side reactions, and compromised final product integrity. Therefore, a robust analytical methodology for purity assessment is not merely a quality control step but a foundational pillar of reliable scientific progression.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) based methods for the rigorous purity assessment of this compound. We will move beyond rote protocols to explore the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals. Our focus is to empower you to select and implement the most effective analytical strategy based on your laboratory's capabilities and the specific requirements of your research.

The Analytical Challenge: Understanding the Analyte

A successful purity analysis begins with a thorough understanding of the target molecule's physicochemical properties and the likely impurity profile stemming from its synthesis.

Analyte Properties: this compound (MW: 193.09 g/mol , Formula: C₇H₁₃BrO) is a moderately polar small molecule, a characteristic imparted by its hydroxyl (-OH) group.[3][4] Critically, its structure lacks any significant chromophore, which is a group of atoms that absorbs light in the ultraviolet-visible (UV-Vis) range. This absence of a chromophore renders analysis by the most common HPLC detector, the UV-Vis detector, a significant challenge.[5][6]

Potential Impurities: Synthetic routes to this compound, such as the bromination of a precursor alcohol, can introduce several impurities.[1][7] A robust analytical method must be able to resolve the parent compound from:

  • Unreacted Starting Materials: e.g., a precursor cyclohexanol derivative.[7]

  • Elimination Byproducts: Dehydration or dehydrohalogenation can form corresponding alkenes.[7]

  • Rearrangement Products: Intramolecular reactions can yield byproducts such as cyclohexanecarbaldehyde.[1]

  • Over-halogenated Species: The presence of dibrominated cyclohexanes is a possibility.[7]

Comparative Analysis of HPLC Methodologies

Given the non-chromophoric nature of this compound, a direct comparison of HPLC techniques must pivot on the choice of detector. We will evaluate four distinct approaches, each with its own merits and limitations.

Method 1: Reversed-Phase HPLC with Low-Wavelength UV Detection

Reversed-Phase (RP) HPLC is the workhorse of modern chromatography, separating molecules based on their hydrophobicity using a non-polar stationary phase (e.g., C18) and a polar mobile phase.[8][9][10][11]

  • Causality of Choice: While the analyte lacks a strong chromophore, many organic compounds exhibit some absorbance at very low UV wavelengths (<210 nm), often referred to as "end absorption." This method attempts to leverage this phenomenon.

  • Strengths: Utilizes the most common and widely available HPLC setup (RP column and UV detector).

  • Limitations & Trustworthiness Issues: This approach is fraught with challenges. The low UV region is notoriously "noisy," with many common HPLC solvents like methanol and acetonitrile having their own UV cutoff points.[12] This leads to low sensitivity, unstable baselines, and a high risk of false positives from solvent impurities, making the method unreliable for quantifying low-level impurities.

Method 2: Reversed-Phase HPLC with Universal Detection (ELSD/CAD)

This method retains the superior separation power of RP-HPLC but substitutes the UV detector with a universal detector that does not require a chromophore.

  • Causality of Choice: Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) operate by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by or the charge carried by the remaining non-volatile analyte particles.[6][13] This makes them ideal for non-chromophoric compounds.

  • Strengths: Excellent sensitivity for non-volatile and semi-volatile compounds. The response is generally more uniform across different analytes compared to UV, making it better for impurity profiling when standards are unavailable. Fully compatible with gradient elution, which is essential for separating complex mixtures.

  • Limitations & Trustworthiness Issues: Requires a fully volatile mobile phase (e.g., water, acetonitrile, methanol with volatile additives like formic acid or ammonia). Non-volatile buffers (e.g., phosphate) will saturate the detector. The detector response can be non-linear, requiring careful calibration for accurate quantification.

Method 3: Normal-Phase HPLC with Universal Detection

Normal-Phase (NP) HPLC operates with a polar stationary phase (like silica) and a non-polar mobile phase, separating compounds based on their polarity.[14]

  • Causality of Choice: As a moderately polar compound, this compound is a candidate for NP-HPLC. This mode can offer different selectivity compared to RP-HPLC, potentially resolving impurities that co-elute in a reversed-phase system.

  • Strengths: Can provide orthogonal separation to RP-HPLC, which is valuable for method validation and comprehensive purity analysis.

  • Limitations & Trustworthiness Issues: NP-HPLC is often less reproducible than RP-HPLC due to the stationary phase's sensitivity to water content in the mobile phase.[15] Like Method 2, it requires a universal detector (ELSD/CAD or Refractive Index). Refractive Index (RI) detectors are an option but suffer from low sensitivity and are incompatible with gradient elution, severely limiting their utility for impurity analysis.[13][16]

Method 4: Liquid Chromatography-Mass Spectrometry (LC-MS)

This is the gold standard, coupling the separation power of HPLC with the unparalleled specificity and sensitivity of a mass spectrometer.

  • Causality of Choice: An MS detector identifies compounds based on their mass-to-charge ratio (m/z), a fundamental property of the molecule itself. It does not rely on any optical properties.

  • Strengths: Provides molecular weight information, which is invaluable for the tentative identification of unknown impurities without needing to synthesize them as standards.[17] It offers exceptional sensitivity and selectivity, allowing for the detection and quantification of trace-level impurities.[18]

  • Limitations & Trustworthiness Issues: Higher instrumentation cost and complexity compared to other systems. Requires volatile mobile phase buffers. Ionization efficiency can vary between compounds, which must be considered for accurate quantification.

Data Presentation: Method Performance Comparison

To facilitate an objective comparison, the following tables summarize the key attributes and hypothetical performance data for each methodology.

Table 1: Qualitative Comparison of HPLC Methodologies

FeatureMethod 1: RP-HPLC (Low UV)Method 2: RP-HPLC (ELSD/CAD)Method 3: NP-HPLC (ELSD/CAD)Method 4: LC-MS
Principle HydrophobicityHydrophobicityPolarity / AdsorptionHydrophobicity + Mass-to-Charge
Detector UV-Vis (<210 nm)ELSD or CADELSD or CADMass Spectrometer
Sensitivity LowModerate to HighModerate to HighVery High
Selectivity Low to ModerateHigh (Separation)High (Separation)Very High (Separation + Mass)
Gradient Ready? YesYesYesYes
Pros Widely available equipmentUniversal detection, Gradient compatibleOrthogonal selectivityConfirmatory identification of impurities
Cons Poor sensitivity, High baseline noise, UnreliableRequires volatile buffers, Non-linear responseLower reproducibility, Water sensitiveHigh cost, Complex operation

Table 2: Hypothetical Experimental Data Comparison

ParameterMethod 1Method 2Method 4
Analyte Retention Time (min) 8.58.58.5
Resolution (Analyte vs. Precursor) 1.2>2.0>2.0
Limit of Detection (LOD, µg/mL) ~50~1~0.05
Limit of Quantification (LOQ, µg/mL) ~150~3~0.15
Total Analysis Time (min) 202020
Confidence in Impurity ID NoneLowHigh (with MS data)

Based on these comparisons, Method 2 (RP-HPLC with ELSD/CAD) represents the most practical and robust solution for routine purity analysis, offering a balance of sensitivity, reliability, and accessibility. Method 4 (LC-MS) is the superior choice for method development, impurity identification, and situations requiring the highest level of analytical rigor.

Experimental Protocols & Workflows

Herein, we provide a detailed protocol for the recommended approach: RP-HPLC with universal detection.

Protocol: Purity Assessment by RP-HPLC with CAD

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the synthesized this compound.

  • Dissolve the sample in 25.0 mL of a 50:50 (v/v) mixture of Acetonitrile:Water to create a stock solution of ~1 mg/mL.

  • Vortex until fully dissolved.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC System & Conditions:

  • Column: C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A 100 Å pore size is suitable for small molecules.[19]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 30% B

    • 17.1-22 min: 30% B (Re-equilibration)

  • CAD Settings:

    • Evaporation Temperature: 35 °C

    • Nebulizer: Nitrogen gas at 60 psi

    • Data Collection Rate: 5 Hz

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Report any impurity exceeding 0.1% area.

Visualizing the Workflow

A logical workflow ensures reproducibility and clarity in the analytical process.

G cluster_0 Synthesis & Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Verification synthesis Synthesize Crude This compound prep Prepare Sample (~1 mg/mL, filtered) synthesis->prep hplc Inject on RP-HPLC System (C18 Column, Gradient Elution) prep->hplc detector Universal Detection (CAD or ELSD) hplc->detector data Integrate Chromatogram Calculate Area % detector->data spec Check Against Specification (e.g., Purity > 95%) data->spec report Final Purity Report spec->report Meets Spec investigate Investigate Impurities (Consider LC-MS) spec->investigate Fails Spec

Caption: Workflow for HPLC Purity Assessment.

Decision Logic for Method Selection

The choice of analytical method is a critical decision point driven by the available instrumentation and the goals of the analysis.

G start Purity Analysis Required for This compound check_ms Is LC-MS System Available? start->check_ms use_ms YES: Use LC-MS (Method 4) - Highest Confidence - Impurity ID check_ms->use_ms Yes check_universal NO: Is ELSD/CAD Available? check_ms->check_universal No use_universal YES: Use RP-HPLC + ELSD/CAD (Method 2) - Robust & Sensitive - Good for QC check_universal->use_universal Yes use_uv NO: Use RP-HPLC + Low UV (Method 1) - High Uncertainty - For preliminary check only check_universal->use_uv No

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-(Bromomethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the synthesis and application of novel compounds are only part of the experimental lifecycle. The responsible management of chemical waste is a critical, and often complex, final step. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Bromomethyl)cyclohexan-1-ol, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, fostering a culture of safety and compliance in your laboratory.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is paramount to understand the inherent hazards of this compound. This compound is a halogenated alcohol, and its chemical structure necessitates careful handling. According to its GHS classification, it is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] Furthermore, it may cause respiratory irritation.[1] As a brominated organic compound, it is categorized as a hazardous waste and requires specialized disposal methods.[2]

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Eye Irritation Causes serious eye damage.
Specific target organ toxicity May cause respiratory irritation.

The Cardinal Rule: Segregation of Halogenated Waste

The foundational principle for the disposal of this compound is its strict segregation as a halogenated organic waste.[3] Halogenated compounds, which include those containing bromine, chlorine, fluorine, or iodine, require specific disposal pathways, typically high-temperature incineration, to prevent the formation of toxic byproducts and to neutralize the halogenated components.[2][3]

Mixing halogenated with non-halogenated waste streams can contaminate large volumes of less hazardous material, leading to significantly higher disposal costs and environmental burdens.[4] Therefore, dedicated waste containers for halogenated organic compounds are a must in any laboratory handling this substance.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the immediate actions to be taken for the safe disposal of this compound from the point of generation to its collection for final disposal.

Phase 1: Immediate In-Lab Waste Collection
  • Designate a Halogenated Waste Container:

    • Use a clearly labeled, dedicated container for halogenated organic waste. This container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, vapor-tight lid.[5]

    • The container must be labeled "Halogenated Organic Waste" and should also list the specific contents, including "this compound".[6]

  • Transferring the Waste:

    • All transfers of this compound waste into the designated container must be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, and a lab coat.

  • Container Management:

    • Keep the halogenated waste container securely closed when not in use to prevent the release of volatile organic compounds (VOCs).

    • Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.

    • Store the waste container in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials.[5]

Phase 2: Labeling and Documentation

Proper labeling is a cornerstone of safe waste management and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.

  • Hazardous Waste Tag:

    • Attach a hazardous waste tag to the container as soon as the first drop of waste is added.

    • The tag must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" and any other components in the waste stream. Avoid using abbreviations or chemical formulas.

      • The approximate concentration and volume of each component.

      • The relevant hazard pictograms (e.g., corrosive, irritant, harmful).

      • The date of accumulation.

  • Maintain a Log:

    • It is good practice to maintain a log sheet near the waste container to record the addition of waste, including the date, amount, and the name of the individual.

Phase 3: Storage and Collection
  • Satellite Accumulation:

    • Laboratories are considered Satellite Accumulation Areas (SAAs) under RCRA, which allows for the accumulation of up to 55 gallons of hazardous waste in the lab where it is generated.[5]

    • Ensure the waste container is stored in a secondary containment bin to capture any potential leaks.

  • Requesting Disposal:

    • Once the waste container is full or has been in accumulation for a designated period (as per your institution's policy, typically not exceeding one year in academic labs), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of laboratory waste containing this compound.

DisposalWorkflow Start Waste Generation (this compound) IsHalogenated Is the waste a halogenated organic compound? Start->IsHalogenated HalogenatedWaste Collect in dedicated, labeled HALOGENATED ORGANIC WASTE container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Collect in NON-HALOGENATED ORGANIC WASTE container IsHalogenated->NonHalogenatedWaste No LabelContainer Attach Hazardous Waste Tag: - Full Chemical Name - Hazards - Accumulation Date HalogenatedWaste->LabelContainer Store Store in Satellite Accumulation Area (Secondary Containment) LabelContainer->Store Collection Request pickup by EHS or licensed waste contractor Store->Collection FinalDisposal Final Disposal: - High-Temperature Incineration - Licensed Landfill Collection->FinalDisposal

Caption: Waste Disposal Workflow for this compound.

Final Disposal Methods: A Note on Causality

The ultimate fate of this compound waste is either high-temperature incineration or disposal in a specifically licensed landfill.[2][8]

  • Incineration: This is the preferred method for halogenated organic compounds. The high temperatures and controlled conditions ensure the complete destruction of the organic molecule, while scrubbers and other pollution control devices capture the resulting acidic halogen gases (in this case, hydrogen bromide), preventing their release into the atmosphere.[9]

  • Licensed Landfill: In some cases, and where permitted by local regulations, the waste may be sent to a hazardous waste landfill. These landfills are engineered with multiple liners and leachate collection systems to prevent the contamination of soil and groundwater.[2]

The choice between these methods is determined by the licensed hazardous waste disposal facility and is based on a comprehensive analysis of the waste stream and compliance with federal and local regulations.

References

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • University of Canterbury. (2021, March). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。